6-N-Biotinylaminohexanol
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
N-(6-hydroxyhexyl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3S/c20-10-6-2-1-5-9-17-14(21)8-4-3-7-13-15-12(11-23-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12?,13-,15?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCYJOAYBYFSDA-OWYJLGKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-N-Biotinylaminohexanol: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-N-Biotinylaminohexanol is a versatile biotinylation reagent widely employed in life sciences research and drug development. This molecule incorporates a biotin (B1667282) moiety, a hexanol spacer arm, and a terminal hydroxyl group. The biotin component provides a high-affinity binding site for streptavidin and avidin, forming the basis for numerous detection and purification systems. The hexanol spacer reduces steric hindrance, making the biotin accessible for binding. The terminal primary alcohol serves as a reactive handle for covalent attachment to various molecules of interest, following an appropriate activation step. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound.
Core Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₉N₃O₃S | [1][2] |
| Molecular Weight | 343.48 g/mol | [2] |
| CAS Number | 106451-92-7 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Storage Conditions | +4°C or -20°C for long-term storage | [1][2] |
| Solubility | Inferred to be soluble in DMSO and DMF. Limited solubility in water, which can be enhanced by the addition of a base or co-solvents. | |
| Melting Point | Not specifically reported. For reference, the melting point of D-Biotin is 231-233 °C. | |
| Stability | The biotin-protein bond is generally stable over a wide range of pH and temperatures. The molecule itself should be stored under recommended conditions to prevent degradation. |
Experimental Protocols
The utility of this compound in bioconjugation hinges on the activation of its terminal hydroxyl group. Once activated, it can be conjugated to various functional groups, most commonly primary amines on proteins or other biomolecules.
Activation of the Terminal Hydroxyl Group
The primary alcohol of this compound is not inherently reactive towards common functional groups on biomolecules. Therefore, an activation step is required to convert the hydroxyl into a good leaving group, facilitating nucleophilic substitution. Two common methods for this activation are Tosylation and the Mitsunobu reaction.
1. Tosylation of this compound
This method converts the alcohol into a tosylate, which is an excellent leaving group for nucleophilic attack by amines.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine (B92270) or Triethylamine (B128534) (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Methodology:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 4 hours or allow it to warm to room temperature and stir for an additional 2 hours if the reaction is sluggish. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the tosylated product.
2. Mitsunobu Reaction
The Mitsunobu reaction allows for the direct conversion of the alcohol to a conjugate in a one-pot synthesis. This method is particularly useful for coupling to acidic nucleophiles like carboxylic acids or phthalimide (B116566) (which can be later converted to a primary amine).
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Triphenylphosphine (B44618) (PPh₃)
-
The nucleophile to be conjugated (e.g., a carboxylic acid-containing molecule)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Column chromatography supplies
Methodology:
-
Dissolve this compound (1 equivalent), the nucleophile (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6 to 8 hours. Monitor the reaction progress by TLC. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progression.
-
Upon completion, dilute the reaction mixture with EtOAc or DCM and filter to remove the triphenylphosphine oxide precipitate.
-
Wash the filtrate successively with deionized water, saturated NaHCO₃ solution (to remove any unreacted acidic nucleophile), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired conjugate.
General Protocol for Protein Biotinylation and Affinity Purification
Once activated (e.g., as a tosylate), the this compound derivative can be used to biotinylate proteins, which can then be purified using streptavidin-based affinity chromatography.
Materials:
-
Activated this compound (e.g., tosylated derivative)
-
Protein to be biotinylated in an appropriate buffer (e.g., PBS, pH 7.4; avoid buffers containing primary amines like Tris)
-
Streptavidin-agarose beads or other streptavidin-coated resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., high concentration of free biotin in PBS, or a low pH buffer like 0.1 M glycine, pH 2.8)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5, if using low pH elution)
-
Centrifuge tubes
-
Rotator or shaker
Methodology:
Part A: Protein Biotinylation
-
Dissolve the protein to be labeled in a suitable amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the activated this compound in an appropriate organic solvent (e.g., DMSO or DMF).
-
Add a molar excess of the activated biotin reagent to the protein solution. The optimal molar ratio should be determined empirically but can range from 20:1 to 100:1 (biotin:protein).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the unreacted biotin reagent by dialysis or using a desalting column.
Part B: Affinity Purification of Biotinylated Protein
-
Prepare the streptavidin-agarose beads by washing them several times with the Binding/Wash Buffer to remove any storage solution.
-
Add the biotinylated protein sample to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin.
-
Pellet the beads by centrifugation and remove the supernatant (this is the unbound fraction).
-
Wash the beads several times with the Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound protein from the beads using the Elution Buffer.
-
Competitive Elution: Incubate the beads with a high concentration of free biotin.
-
Denaturing Elution: Resuspend the beads in SDS-PAGE loading buffer and boil.
-
Low pH Elution: Incubate the beads with a low pH buffer and immediately neutralize the eluate with the Neutralization Buffer.
-
-
Analyze the eluted protein by SDS-PAGE, Western blot, or other downstream applications.
Applications in Research and Drug Development
The primary application of this compound is as a biotinylation reagent for a wide range of molecules. Its use is foundational in many techniques that rely on the high-affinity biotin-streptavidin interaction.
-
Protein Purification: As detailed in the protocol above, biotinylated proteins can be efficiently purified from complex mixtures using streptavidin-based affinity chromatography.[4]
-
Immunoassays: Biotinylated antibodies or antigens are key components in various immunoassay formats, such as ELISA, where they are used for detection and signal amplification.
-
Pull-Down Assays: This technique is used to study protein-protein interactions. A biotinylated "bait" protein is immobilized on streptavidin beads and used to capture its interacting "prey" proteins from a cell lysate.[5]
-
Targeted Drug Delivery: Biotin can be used as a targeting moiety to deliver drugs or imaging agents to cells that overexpress the biotin receptor. This compound can be used to conjugate biotin to drug delivery vehicles like nanoparticles or liposomes.[6][7][8]
-
Cell and Tissue Staining: Biotinylated probes can be used in immunohistochemistry (IHC) and in situ hybridization (ISH) for the detection of specific proteins or nucleic acid sequences.
Visualizations
Experimental Workflow: Activation and Conjugation
The following diagram illustrates the general workflow for activating the hydroxyl group of this compound and its subsequent conjugation to a primary amine on a target molecule.
Experimental Workflow: Affinity Purification
This diagram outlines the key steps involved in using a biotinylated protein for affinity purification.
References
- 1. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 2. This compound - CD Biosynsis [biosynsis.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scispace.com [scispace.com]
- 5. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Targeted drug delivery strategies for precision medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering exosomes for targeted drug delivery [thno.org]
- 8. Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-N-Biotinylaminohexanol, a valuable biotinylation reagent used extensively in life sciences research and drug development. The primary synthetic pathway involves the acylation of 6-amino-1-hexanol (B32743) with an activated biotin (B1667282) derivative, most commonly N-hydroxysuccinimidyl-biotin (NHS-Biotin). This document details the underlying chemistry, a step-by-step experimental protocol, and relevant quantitative data.
Introduction
This compound is a versatile molecule that incorporates a biotin moiety, a hydrophilic hexanol spacer, and a terminal hydroxyl group. The biotin component provides a high-affinity binding site for streptavidin and avidin, a property widely exploited for detection, purification, and targeting applications. The hexanol linker arm enhances water solubility and provides spatial separation between the biotin and conjugated molecules, minimizing steric hindrance. The terminal hydroxyl group offers a convenient point for further chemical modification.
Synthesis Pathway
The most common and efficient method for the synthesis of this compound is the nucleophilic acyl substitution reaction between an activated biotin derivative and 6-amino-1-hexanol. N-hydroxysuccinimide (NHS) esters of biotin are the preferred activated form due to their high reactivity towards primary amines under mild conditions, forming a stable amide bond.[1]
The synthesis can be conceptually divided into two main stages:
-
Activation of Biotin: Biotin is first converted to an amine-reactive NHS ester. This is typically achieved by reacting biotin with N,N'-disuccinimidyl carbonate in the presence of a base like triethylamine (B128534) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).[2]
-
Conjugation to 6-Amino-1-hexanol: The resulting Biotin-NHS is then reacted with 6-amino-1-hexanol. The primary amine of 6-amino-1-hexanol acts as a nucleophile, attacking the activated carbonyl carbon of the NHS ester. This leads to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[1][2]
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound. The data is based on typical laboratory-scale preparations.
| Parameter | Value | Reference |
| Reactants | ||
| Biotin-NHS Ester | 1.0 - 1.2 equivalents | Adapted from similar reactions[2][3] |
| 6-Amino-1-hexanol | 1.0 equivalent | Adapted from similar reactions[2][3] |
| Reaction Conditions | ||
| Solvent | Dimethylformamide (DMF) or similar | [2] |
| Base (for conjugation) | Triethylamine (optional, 1-2 eq.) | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 2 - 24 hours | [4] |
| Product Characteristics | ||
| Molecular Formula | C16H29N3O3S | |
| Molecular Weight | 343.49 g/mol | |
| Typical Yield | >80% (unoptimized) | Estimated based on similar reactions[2] |
| Purity (post-purification) | >95% | Estimated based on similar reactions[2] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound.
Materials and Reagents
-
D-(+)-Biotin
-
N,N'-Disuccinimidyl carbonate (DSC)
-
6-Amino-1-hexanol
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate
-
Hexanes
-
Silica (B1680970) gel (for column chromatography)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Stage 1: Synthesis of Biotin-NHS Ester
This procedure is adapted from the synthesis of Biotin-NHS.[2]
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-(+)-Biotin (1.0 eq) in anhydrous DMF. Gentle heating may be required to achieve complete dissolution.
-
Allow the solution to cool to room temperature.
-
Add N,N'-disuccinimidyl carbonate (1.2-1.5 eq) and triethylamine (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The formation of the less polar Biotin-NHS ester should be observed.
-
Upon completion, the DMF can be removed under reduced pressure. The resulting crude Biotin-NHS can be purified by recrystallization or used directly in the next step after a work-up involving precipitation and washing with a non-polar solvent like diethyl ether.
Stage 2: Synthesis of this compound
This protocol is adapted from general procedures for the reaction of NHS esters with primary amines.[3][4]
-
Dissolve 6-amino-1-hexanol (1.0 eq) in anhydrous DMF in a separate dry round-bottom flask under an inert atmosphere.
-
To this solution, add a solution of the crude or purified Biotin-NHS ester (1.0-1.1 eq) in anhydrous DMF dropwise.
-
If the Biotin-NHS was used directly from the previous step without full removal of triethylamine, additional base may not be necessary. Otherwise, add triethylamine (1.0-1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane) until the starting materials are consumed.
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Redissolve the residue in a mixture of dichloromethane and a small amount of methanol.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Silica gel column chromatography is a common and effective method.
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of methanol in dichloromethane, starting from 2% up to 10%).
-
Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elute the column with the solvent gradient.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a white to off-white solid.
Conclusion
The synthesis of this compound via the reaction of Biotin-NHS with 6-amino-1-hexanol is a robust and high-yielding process. This technical guide provides researchers and drug development professionals with the necessary information to perform this synthesis and understand the underlying chemical principles. The resulting product is a key reagent for a wide range of bioconjugation applications.
References
The Versatile Role of 6-N-Biotinylaminohexanol in Advancing Life Science Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-N-Biotinylaminohexanol is a key biochemical reagent that serves as a versatile building block for the synthesis of biotinylated probes used in a wide array of life science research and drug development applications.[1] Its structure features a biotin (B1667282) moiety, which provides a high-affinity handle for detection and purification, connected to a six-carbon hexanol linker. The terminal hydroxyl group of the hexanol chain offers a reactive site for further chemical modification, allowing for the covalent attachment of this biotinylated linker to various molecules of interest.[2] This guide provides a comprehensive overview of the applications of this compound, detailed experimental protocols for its derivatization and use, quantitative data, and visual workflows to facilitate its integration into research and development pipelines.
The core utility of this compound and its derivatives lies in the exceptionally strong and specific interaction between biotin and streptavidin (or avidin).[3][4] This non-covalent bond is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range, making it a highly stable and specific system for various biochemical assays.[4][5] This stability is crucial for applications requiring stringent wash conditions to minimize non-specific binding and enhance signal-to-noise ratios.[5]
Core Applications
The primary application of this compound is as a precursor for creating custom biotinylated probes. These probes are instrumental in a variety of techniques, including:
-
Affinity Purification and Pull-Down Assays: Biotinylated molecules ("bait") are used to capture and isolate their interacting partners ("prey") from complex biological mixtures like cell lysates.[3][4] The bait-prey complexes are then readily isolated using streptavidin-coated solid supports, such as magnetic or agarose (B213101) beads.[4]
-
Protein Labeling and Detection: By functionalizing the hydroxyl group of this compound to react with specific amino acid residues, proteins can be tagged with biotin. This allows for their detection in various assays, including Western blotting and ELISA, often with significant signal amplification.[6]
-
Enzyme Inhibition and Activity-Based Protein Profiling (ABPP): this compound can be incorporated into inhibitors for specific enzymes, such as serine proteases. These biotinylated inhibitors not only block the enzyme's activity but also allow for the subsequent affinity capture and identification of the target enzyme.[7][8][9]
-
Drug Discovery Screening: In high-throughput screening (HTS) campaigns, biotinylated ligands can be used to identify and characterize small molecules or other biologics that bind to a specific target.[10][11]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H29N3O3S | BroadPharm |
| Molecular Weight | 343.48 g/mol | BroadPharm |
| CAS Number | 106451-92-7 | BroadPharm |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO and DMF | Generic |
| Storage | -20°C | BroadPharm |
Kinetics of the Biotin-Streptavidin Interaction
The high affinity and slow dissociation rate of the biotin-streptavidin interaction are fundamental to the utility of this compound-derived probes.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | ~1 x 10⁻¹⁴ M | Silicon Nanowire Biosensors | [12] |
| Dissociation Constant (Kd) | 10⁻¹⁴ to 10⁻¹⁵ M | General | [5] |
| Association Rate Constant (kon) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | Droplet Microfluidics | [13] |
| Dissociation Rate Constant (koff) | 3.10 ± 0.07 x 10⁻⁵ s⁻¹ | Silicon Nanowire Biosensors | [12] |
| Dissociation Activation Energy | 6–15 kcal/mol | Stopped-flow methodologies | [14] |
Experimental Protocols
Synthesis of a Biotinylated Serine Protease Inhibitor
This protocol describes the conceptual synthesis of a biotinylated inhibitor for serine proteases, 6-N-biotinylaminohexyl isopropyl phosphorofluoridate, derived from this compound. This method is based on the principles of phosphonylation chemistry.
Materials:
-
This compound
-
Isopropyl phosphorodichloridate
-
Sodium fluoride (B91410)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Phosphonylation of this compound:
-
Dissolve this compound (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of isopropyl phosphorodichloridate (1 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phosphonylated intermediate.
-
-
Fluorination:
-
Dissolve the crude intermediate in anhydrous DMF.
-
Add sodium fluoride (excess, e.g., 5 equivalents) to the solution.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours.
-
Monitor the formation of the final product by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure 6-N-biotinylaminohexyl isopropyl phosphorofluoridate.
-
Characterize the final product by NMR and mass spectrometry.
-
Pull-Down Assay Using a Biotinylated Bait Protein
This protocol outlines a general procedure for a pull-down assay to identify protein-protein interactions using a biotinylated "bait" protein.
Materials:
-
Biotinylated bait protein
-
Cell lysate containing potential "prey" proteins
-
Streptavidin-conjugated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high salt/low pH buffer)
-
Magnetic rack
-
End-over-end rotator
Procedure:
-
Preparation of Streptavidin Beads:
-
Resuspend the streptavidin magnetic beads in the vial.
-
Transfer a sufficient volume of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer. After the final wash, resuspend the beads in the same buffer.
-
-
Immobilization of Biotinylated Bait Protein:
-
Add the purified biotinylated bait protein to the washed streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin-streptavidin interaction to occur.
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.
-
-
Binding of Prey Proteins:
-
Add the cell lysate to the beads now coated with the bait protein.
-
Incubate for 1-2 hours at 4°C with end-over-end rotation to allow the bait and prey proteins to interact.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant (cell lysate).
-
Wash the beads three to five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer to the beads and incubate under conditions that will disrupt the bait-prey interaction (e.g., heating at 95°C for 5 minutes if using SDS-PAGE sample buffer).
-
Place the tube on the magnetic rack and collect the supernatant, which now contains the eluted prey proteins along with the bait.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.
-
For identification of unknown prey proteins, the eluted sample can be subjected to mass spectrometry analysis.
-
Mandatory Visualization
Caption: Synthesis of a biotinylated serine protease inhibitor.
Caption: General workflow of a pull-down assay.
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. synapsewaves.com [synapsewaves.com]
- 5. benchchem.com [benchchem.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 10. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioluminescence and chemiluminescence in drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]
In-Depth Technical Guide to 6-N-Biotinylaminohexanol (CAS: 106451-92-7) for Researchers and Drug Development Professionals
Introduction
6-N-Biotinylaminohexanol, identified by the CAS number 106451-92-7, is a versatile biotinylation reagent crucial for modern proteomics and drug discovery.[1] Its unique structure, featuring a biotin (B1667282) molecule linked to a hexanol spacer arm, enables the covalent labeling of proteins and other biomolecules. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols, with a focus on its utility in mapping protein-protein interaction networks, which are often integral components of cellular signaling pathways.
Core Compound Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 106451-92-7 | [1] |
| Molecular Formula | C₁₆H₂₉N₃O₃S | [1] |
| Molecular Weight | 343.49 g/mol | |
| Appearance | White to Off-White Solid | |
| Storage Conditions | -20°C | [1] |
| Shipping Conditions | Ambient Temperature | [1] |
Chemical Properties and Reactivity
The core functionality of this compound lies in its terminal hydroxyl (-OH) group on the hexanol linker. This alcohol group provides a reactive handle for various chemical conjugations. A primary application involves its reaction with carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters) to form stable ester linkages. This reactivity allows for the targeted biotinylation of molecules bearing a carboxyl group.
Applications in Proteomics: Proximity Labeling
A significant application of biotinylation reagents like this compound is in proximity labeling (PL) techniques such as BioID (proximity-dependent biotin identification) and APEX (engineered ascorbate (B8700270) peroxidase).[2][3][4] These methods are powerful tools for identifying transient and weak protein-protein interactions within a native cellular environment. In a typical BioID experiment, a protein of interest is fused to a promiscuous biotin ligase (BirA*). When supplemented with biotin, this enzyme generates reactive biotin species that covalently label proximal proteins. While specific protocols may not always name this compound explicitly, its properties make it a suitable biotin source for such applications.
The general workflow for a proximity labeling experiment provides a logical framework that can be visualized.
Experimental Protocols
The following are detailed methodologies for key experiments where this compound can be utilized.
Protocol 1: General Proximity Labeling (BioID)
This protocol outlines the steps for identifying protein-protein interactions using a BioID approach.
Materials:
-
Mammalian cells
-
Expression vector for the protein of interest fused to BirA*
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (containing high salt and detergents)
-
Elution buffer (e.g., containing excess free biotin or using denaturing conditions)
-
Mass spectrometer
Methodology:
-
Transfection and Expression: Transfect mammalian cells with the expression vector encoding the BirA*-fusion protein. Allow for protein expression for 24-48 hours.
-
Biotin Labeling: Supplement the cell culture medium with this compound to a final concentration of 50 µM. Incubate for 16-24 hours to allow for biotinylation of proximal proteins.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Capture: Incubate the cell lysate with streptavidin-conjugated magnetic beads to capture biotinylated proteins.
-
Washes: Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high-salt buffers, urea, and detergents.
-
Elution: Elute the captured proteins from the beads. This can be achieved by competitive elution with excess free biotin or by denaturing the proteins with a sample buffer for subsequent analysis.
-
Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting partners.
Protocol 2: Synthesis of a Biotinylated Peptide
This protocol describes the synthesis of a C-terminally biotinylated peptide using this compound.
Materials:
-
Protected amino acids
-
Solid-phase peptide synthesis (SPPS) resin (e.g., Wang resin)
-
Coupling reagents (e.g., HBTU, DIC)
-
Deprotection reagents (e.g., piperidine (B6355638) for Fmoc chemistry)
-
This compound
-
Activation agent for the hydroxyl group (e.g., p-nitrophenyl chloroformate)
-
Cleavage cocktail (e.g., TFA-based)
-
HPLC for purification
Methodology:
-
Resin Preparation: Start with a resin suitable for C-terminal modification.
-
Peptide Synthesis: Assemble the peptide chain on the solid support using standard Fmoc-based SPPS chemistry.
-
Activation of this compound: Activate the hydroxyl group of this compound. For example, reaction with p-nitrophenyl chloroformate in the presence of a base will yield an activated carbonate.
-
Coupling to the Peptide: Couple the activated this compound to the N-terminus of the resin-bound peptide.
-
Cleavage and Deprotection: Cleave the biotinylated peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.
Signaling Pathway Mapping
The data generated from proximity labeling experiments can be used to construct protein-protein interaction networks, which can, in turn, shed light on cellular signaling pathways. For instance, if the "protein of interest" is a known receptor, the identified interactors could be downstream effectors, adaptors, or regulatory proteins.
The following diagram illustrates a hypothetical signaling pathway that could be elucidated using a proximity labeling approach with a biotinylation reagent like this compound.
In this conceptual diagram, the proximity labeling experiment identifies several interactors of a receptor kinase. Based on the known functions of these interactors, a signaling cascade can be inferred, from receptor activation to changes in gene expression, as well as a negative feedback loop through ubiquitination.
Conclusion
This compound is a valuable tool for researchers in proteomics and drug development. Its defined structure and reactive hydroxyl group allow for its incorporation into various biomolecules, enabling their detection, purification, and the study of their interactions. The application of this reagent in advanced techniques like proximity labeling is instrumental in unraveling complex biological networks and signaling pathways, ultimately contributing to a deeper understanding of cellular processes and the identification of new therapeutic targets.
References
- 1. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 2. Recent advances in proximity-based labeling methods for interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-N-Biotinylaminohexanol, a versatile biotinylating reagent. It is designed to furnish researchers, scientists, and professionals in drug development with essential technical data, experimental methodologies, and a clear understanding of its applications.
Core Properties of this compound
This compound is a chemical compound that covalently links a biotin (B1667282) molecule to a six-carbon spacer arm terminating in a hydroxyl group. This structure makes it a valuable tool in various life science and drug discovery applications. The biotin moiety provides a high-affinity binding site for streptavidin and avidin, while the hexanol spacer arm minimizes steric hindrance, allowing for effective interaction between the biotin tag and its binding partners. The terminal hydroxyl group offers a reactive site for further chemical modifications.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 343.48 g/mol [1][2] | Multiple commercial suppliers |
| 343.5 g/mol [3] | Multiple commercial suppliers | |
| 343.49 g/mol [4] | Multiple commercial suppliers | |
| Molecular Formula | C16H29N3O3S[1][2][3] | Multiple commercial suppliers |
| CAS Number | 106451-92-7[1][2][3][4] | Chemical Abstracts Service |
| Appearance | White to Off-White Solid[4] | Commercial supplier data |
| Storage Conditions | -20°C[3] or 2-8°C[4] | Commercial supplier recommendations |
| Shipping Conditions | Ambient Temperature[3][4] | Commercial supplier information |
Applications in Research and Development
The primary utility of this compound lies in its function as a biotinylating reagent. Its key applications include:
-
Affinity Chromatography: Immobilization of biotinylated molecules onto streptavidin- or avidin-coated solid supports for the purification of interacting partners.
-
Pull-Down Assays: Used as "bait" to isolate and identify proteins or other molecules that interact with a biotinylated target from a complex mixture such as a cell lysate.[3]
-
Organic Synthesis: The terminal hydroxyl group can be functionalized, for example, by reacting with carboxylic acids, making it a useful intermediate in the synthesis of more complex biotinylated probes.[3][4]
Experimental Protocols
While specific protocols for this compound are not widely published, the following represents a generalized methodology for a pull-down assay, a primary application. This protocol is adapted from standard procedures for biotin-based affinity purification.
Protocol: Pull-Down Assay for Protein-Protein Interaction Analysis
Objective: To identify proteins that interact with a "bait" protein that has been biotinylated using a derivative of this compound.
Materials:
-
Purified "bait" protein
-
An activated form of this compound (e.g., an NHS ester derivative for reaction with primary amines on the bait protein)
-
Cell lysate containing potential "prey" proteins
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
-
Microcentrifuge tubes
-
Rotating incubator
Methodology:
-
Biotinylation of the Bait Protein:
-
Dissolve the purified bait protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 10-20 fold molar excess of the activated this compound derivative to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove excess, unreacted biotinylating reagent by dialysis or using a desalting column.
-
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease and RNase inhibitors.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the clear supernatant containing the "prey" proteins.
-
-
Binding of Biotinylated Bait to Streptavidin Beads:
-
Wash the streptavidin beads with lysis buffer.
-
Add the biotinylated bait protein to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated bait to bind to the beads.
-
-
Pull-Down of Prey Proteins:
-
Centrifuge the beads to remove the unbound bait protein.
-
Add the prepared cell lysate to the beads now coated with the biotinylated bait protein.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
-
Washing:
-
Pellet the beads using a centrifuge or magnetic stand and discard the supernatant.
-
Wash the beads multiple times (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bait-prey protein complexes from the beads. This can be achieved by:
-
Boiling the beads in SDS-PAGE sample buffer.
-
Incubating the beads with a buffer containing a high concentration of free biotin to competitively displace the biotinylated bait.
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against a suspected interacting protein.
-
For the identification of unknown interacting partners, the eluted proteins can be analyzed by mass spectrometry.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow of a pull-down assay using a biotinylated bait protein.
Caption: Workflow of a pull-down assay using this compound.
Logical Relationships in Affinity Purification
The success of an affinity purification experiment using this compound relies on a series of specific molecular interactions and logical steps. The following diagram outlines these relationships.
Caption: Logical relationships in affinity-based purification.
References
The Pivotal Role of the 6-N-Biotinylaminohexanol Linker Arm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research and therapeutic development, the precise and stable attachment of biotin (B1667282) to molecules of interest is a cornerstone technique. The 6-N-Biotinylaminohexanol linker stands out as a critical tool in this domain, offering a balance of spacer length and chemical properties that are advantageous for a multitude of applications. This technical guide delves into the core functions of this linker, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Function: Mitigating Steric Hindrance
The primary function of the this compound linker arm is to mitigate steric hindrance. The biotin-binding pocket of avidin (B1170675) and its analogues, such as streptavidin, is situated deep within the protein structure. When biotin is directly attached to a large molecule, such as an antibody or enzyme, the bulk of the molecule can physically obstruct the biotin from accessing this binding pocket. The six-carbon chain of the hexanol linker provides a crucial spacer, extending the biotin moiety away from the surface of the labeled molecule. This separation reduces spatial interference, allowing for more efficient and robust binding to streptavidin or avidin.[1][2]
The length of this spacer is critical. While a shorter linker may not provide sufficient separation, an excessively long one could introduce unwanted flexibility or interactions. The six-carbon length of the this compound linker is widely considered a versatile choice, providing adequate distance to overcome steric hindrance in many common applications.[1]
Quantitative Analysis of Biotin-Avidin Interactions
The interaction between biotin and avidin (or streptavidin) is one of the strongest non-covalent bonds known in nature, characterized by a very low dissociation constant (Kd). The presence and length of a spacer arm can influence the kinetics of this interaction.
| Parameter | Value | Significance |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | Indicates an extremely strong and stable interaction, making it ideal for applications requiring near-permanent binding.[3] |
| Association Rate Constant (kon) | ~(1.3 ± 0.3) × 10⁷ M⁻¹ s⁻¹ | Reflects a very rapid binding process between biotin and streptavidin.[4] |
| Dissociation Rate Constant (koff) | ~0.05 s⁻¹ (initially) | The initial dissociation can be higher but decreases significantly over time as the complex stabilizes.[4] |
| Spacer Arm Length (this compound) | ~9.7 Å | Provides sufficient distance to overcome steric hindrance from many biomolecules. |
Note: Kinetic values can vary based on experimental conditions, the specific biotinylated molecule, and the avidin/streptavidin variant used.
Experimental Protocols
Detailed methodologies are crucial for the successful application of the this compound linker. Below are protocols for key experiments.
Protocol 1: Protein Biotinylation using an NHS Ester of 6-N-Biotinylaminohexanoic Acid
This protocol describes the covalent attachment of biotin to a protein using an N-hydroxysuccinimide (NHS) ester derivative of 6-N-Biotinylaminohexanoic acid, which reacts with primary amines (-NH2) on the protein (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester of 6-N-Biotinylaminohexanoic acid
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris will compete with the reaction and should be avoided.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-ester of 6-N-Biotinylaminohexanoic acid in a small amount of DMF or DMSO to create a 10 mM stock solution.
-
Reaction: Add a 20-fold molar excess of the biotinylation reagent to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Quantification: Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent-based method.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) with a Biotinylated Detection Antibody
This protocol outlines a sandwich ELISA using a biotinylated secondary antibody for signal amplification.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Antigen-containing sample
-
Biotinylated detection antibody (labeled with this compound linker)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a suitable buffer. Incubate overnight at 4°C.[5]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[5]
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 100 µL of the sample (containing the antigen) to each well and incubate for 2 hours at room temperature.[5]
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.[5]
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 30-60 minutes at room temperature, protected from light.[6]
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate until a blue color develops.[6]
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well. The color will change to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Protocol 3: Pull-Down Assay to Identify Protein-Protein Interactions
This protocol describes the use of a biotinylated "bait" protein to capture its interacting "prey" proteins from a cell lysate.
Materials:
-
Biotinylated bait protein (labeled with this compound linker)
-
Streptavidin-coated magnetic or agarose (B213101) beads
-
Cell lysate containing potential prey proteins
-
Lysis buffer
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose beads)
Procedure:
-
Bead Preparation: Wash the streptavidin-coated beads with lysis buffer to remove any preservatives.
-
Bait Immobilization: Incubate the washed beads with the biotinylated bait protein for 1-2 hours at 4°C on a rotator to allow for binding.
-
Washing: Pellet the beads (using a magnet or centrifuge) and wash them three times with lysis buffer to remove any unbound bait protein.
-
Prey Binding: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C on a rotator to allow for the interaction between the bait and prey proteins.
-
Washing: Pellet the beads and wash them extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by resuspending them in elution buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.
Visualizing Workflows and Pathways
Graphviz diagrams can effectively illustrate the logical flow of experiments and the molecular interactions involved.
Applications in Drug Development
The this compound linker is instrumental in various facets of drug discovery and development:
-
Target Identification and Validation: Pull-down assays and proximity labeling techniques, such as BioID, utilize biotinylation to identify novel protein-protein interactions, which can unveil new drug targets.[7][8] The hexanol linker ensures efficient capture of these interaction complexes.
-
High-Throughput Screening: ELISA and other immunoassays that employ the biotin-streptavidin system for signal amplification are fundamental in screening large compound libraries for potential drug candidates.
-
Pharmacokinetic and Pharmacodynamic Studies: Biotinylated drugs or antibodies can be used to track their distribution and binding characteristics within biological systems.
-
Targeted Drug Delivery: Biotin can serve as a targeting moiety to deliver therapeutic agents to cells that overexpress biotin receptors, such as certain cancer cells. The linker ensures that the biotin is accessible for receptor binding.[9][10]
Conclusion
The this compound linker arm is a versatile and indispensable tool in the modern life scientist's arsenal. Its ability to effectively overcome steric hindrance, coupled with the remarkable strength of the biotin-avidin interaction, enables a wide range of sensitive and robust applications. From fundamental research into protein interactions to the development of novel therapeutics, a thorough understanding and proficient application of this linker are key to advancing scientific discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mabtech.com [mabtech.com]
- 6. Biotinylated Single-Domain Antibody-Based Blocking ELISA for Detection of Antibodies Against Swine Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Delivery Methods for Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Biotinylation with 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of biotinylation utilizing 6-N-Biotinylaminohexanol. This reagent offers a versatile tool for the covalent attachment of biotin (B1667282) to various biomolecules, enabling a wide array of downstream applications in research and drug development, including affinity purification, immunoassays, and interaction studies.
Core Principles of Biotinylation with this compound
This compound is a biotinylating reagent characterized by a biotin moiety linked to a hexanol spacer arm, terminating in a primary alcohol group. Unlike more common biotinylating reagents that possess amine-reactive (e.g., NHS esters) or sulfhydryl-reactive (e.g., maleimides) functional groups, the terminal hydroxyl group of this compound is not inherently reactive towards functional groups on biomolecules such as proteins or nucleic acids under physiological conditions.[1]
Consequently, a critical feature of using this compound is the necessity of a two-step activation process to convert the inert hydroxyl group into a reactive species capable of forming a stable covalent bond with the target molecule. This two-step approach provides versatility, allowing for the targeting of different functional groups depending on the chosen activation chemistry.
There are two primary strategies for the activation of the terminal alcohol of this compound:
-
Strategy 1: Conversion of the Hydroxyl to a Good Leaving Group. This typically involves converting the alcohol into a tosylate ester using p-toluenesulfonyl chloride (TsCl). The resulting tosyl group is an excellent leaving group, facilitating nucleophilic attack by primary amines or thiols on the target biomolecule.
-
Strategy 2: Oxidation of the Alcohol to a Reactive Carbonyl Group. The primary alcohol can be oxidized to an aldehyde using a mild oxidizing agent. This aldehyde can then be coupled to primary amines on the target molecule via reductive amination, forming a stable secondary amine linkage.
The choice of activation strategy is dictated by the available functional groups on the target biomolecule, the desired linkage chemistry, and the stability of the target molecule to the required reaction conditions.
Data Presentation: Comparative Analysis of Biotinylation Reagents
While direct quantitative comparisons of biotinylation efficiency for this compound are not extensively available in peer-reviewed literature, a qualitative and semi-quantitative comparison can be made based on the established chemistries of different biotinylation reagents. The following table summarizes the key features of biotinylation via activated this compound compared to a common amine-reactive reagent.
| Feature | Activated this compound | Amine-Reactive NHS-Ester Biotin |
| Reaction Mechanism | Two-step: 1. Activation of alcohol (e.g., to aldehyde or tosylate). 2. Conjugation to protein (e.g., reductive amination or nucleophilic substitution). | One-step: Nucleophilic acyl substitution. |
| Target Functional Groups | Flexible (depends on activation): Primary amines (via aldehyde), Thiols, Alcohols (via tosylate). | Primary amines (Lysine, N-terminus). |
| Resulting Linkage | Secondary amine (via reductive amination), Thioether, Ether. | Stable amide bond. |
| Reaction pH (Conjugation) | Reductive amination: ~pH 6.5-7.5 | ~pH 7.2-8.5 |
| Workflow Complexity | More complex; requires chemical synthesis and purification of the activated intermediate. | Simpler; direct one-step reaction. |
| Specificity | Potentially higher for N-terminal labeling via reductive amination at a controlled pH. | Generally targets all accessible primary amines. |
Experimental Protocols
The following are detailed, adapted methodologies for the activation of this compound and its subsequent conjugation to a protein. These protocols are based on established procedures for similar alcohol-containing biotinylation reagents and should be optimized for the specific application.
Activation of this compound
Protocol 1: Tosylation of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Addition of Base: Add triethylamine (B128534) (1.5 equivalents) to the solution.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Stir the reaction at 0°C for 4 hours and then allow it to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with 1 M HCl, followed by 5% NaHCO3, and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated this compound.
-
Verification: Verify the product structure and purity using NMR and mass spectrometry.
Protocol 2: Oxidation of this compound to an Aldehyde
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Addition of Oxidizing Agent: Add Dess-Martin periodinane (DMP) (1.5 equivalents) to the solution.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Purification: Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the aldehyde derivative of this compound.
-
Verification: Verify the product by mass spectrometry.
Conjugation of Activated this compound to a Protein
Protocol 3: Conjugation of Tosylated this compound to Protein Amines
-
Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 8.0). Ensure the buffer is free of primary amines.
-
Reagent Preparation: Dissolve the tosylated this compound in an organic solvent such as DMSO to a stock concentration of 10-50 mM.
-
Conjugation: Add the desired molar excess of the tosylated biotin reagent to the protein solution. A 20 to 50-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.
Protocol 4: Conjugation of Aldehyde-Activated this compound to Protein Amines via Reductive Amination
-
Protein Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Reagent Preparation: Dissolve the aldehyde derivative of this compound in DMSO to a stock concentration of 10-50 mM.
-
Conjugation: Add the desired molar excess of the biotin-aldehyde to the protein solution. A 20 to 50-fold molar excess is a recommended starting point.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Purification: Purify the biotinylated protein from excess reagents using a desalting column or dialysis.
Mandatory Visualizations
Chemical Reaction Pathway: Activation of this compound
Caption: Activation pathways for this compound and subsequent protein conjugation.
Experimental Workflow: Protein Biotinylation
Caption: A generalized workflow for protein biotinylation using this compound.
Signaling Pathway Application: Investigating Protein-Protein Interactions
Caption: Using biotinylation to identify protein interaction partners in a signaling pathway.[2]
References
The Unrivaled Bond: A Technical Guide to the Biotin-Streptavidin Interaction
For Researchers, Scientists, and Drug Development Professionals
The remarkably strong and specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and the protein streptavidin is a cornerstone of modern biotechnology. With a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M), this bond is one of the strongest known in nature, making it an invaluable tool in a vast array of applications, from immunoassays and affinity chromatography to targeted drug delivery and diagnostics.[1][2][3] This technical guide provides an in-depth exploration of the core principles of the biotin-streptavidin interaction, presenting key quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
The Core Interaction: A Symphony of Molecular Forces
Streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii, possesses four identical subunits, each capable of binding one molecule of biotin.[2][4] This tetrameric structure significantly enhances the avidity of the interaction. The binding site for biotin is a deep pocket within each streptavidin monomer, where a network of hydrogen bonds and van der Waals interactions, coupled with a high degree of shape complementarity, creates an exceptionally stable complex.[2] The bond formation is rapid and, once formed, is remarkably resistant to extremes of pH, temperature, organic solvents, and denaturing agents.[1][5]
Caption: A generalized workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of streptavidin (typically 5-50 µM) in a well-defined buffer (e.g., PBS, pH 7.4). [6] * Prepare a solution of biotin (typically 10-20 times the streptavidin concentration) in the exact same buffer to minimize heats of dilution. [6] * Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
[6]2. Instrument Setup:
- Clean the sample and reference cells of the ITC instrument thoroughly with buffer.
- Load the streptavidin solution into the sample cell (typically ~200-300 µL) and the biotin solution into the injection syringe (typically ~40-100 µL). [6] * Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).
[1]3. Titration:
- Perform a series of small, precise injections (e.g., 1-10 µL) of the biotin solution into the streptavidin solution while stirring. [1][7] * Allow the system to reach equilibrium after each injection, monitoring the heat change. The spacing between injections is typically 150-200 seconds.
- The raw data will be a series of heat pulses corresponding to each injection.
- Integrate the area under each peak to determine the heat change per injection.
- Plot the heat change per mole of injectant against the molar ratio of biotin to streptavidin.
- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH. ΔS can then be calculated using the equation: ΔG = ΔH - TΔS.
[6]#### Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It is used to determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd).
Caption: Workflow for single-molecule force spectroscopy using Atomic Force Microscopy (AFM).
Detailed Protocol:
-
Sample and Tip Preparation:
-
Immobilize streptavidin onto a flat substrate (e.g., mica or silicon). [9] * Functionalize the AFM tip by covalently attaching biotin molecules via a flexible linker (e.g., polyethylene (B3416737) glycol).
-
2[10]. Force Measurements:
- Bring the biotin-functionalized AFM tip into contact with the streptavidin-coated surface to allow for the formation of a biotin-streptavidin bond. [11] * Retract the tip from the surface at a constant pulling speed. [11] * The force required to rupture the bond is measured by monitoring the deflection of the AFM cantilever.
-
Data Analysis:
-
A force-distance curve is generated for each approach-retraction cycle.
-
The unbinding events are observed as sharp "rupture" peaks in the retraction curve.
-
By collecting a histogram of many rupture forces, the most probable unbinding force for a single biotin-streptavidin interaction can be determined, which is typically in the range of 100-400 pN depending on the loading rate.
-
#[9][10]## Applications in Research and Drug Development
The robustness and specificity of the biotin-streptavidin interaction have led to its widespread use in a multitude of applications:
-
Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies are used for highly sensitive detection of target antigens.
-
[12] Affinity Chromatography: Streptavidin-coated beads are used for the purification of biotinylated proteins, nucleic acids, and other molecules.
-
Cell Sorting and Imaging: Biotinylated probes can be used to label specific cell surface markers, which are then detected with fluorescently labeled streptavidin.
-
Drug Targeting and Delivery: The high-affinity interaction can be used to conjugate drugs or imaging agents to targeting moieties (e.g., antibodies) for specific delivery to diseased tissues.
-
Biosensors: The immobilization of biotinylated molecules on streptavidin-coated surfaces is a common strategy in the development of various biosensors.
T[13]he biotin-streptavidin system remains an indispensable tool in the life sciences. A thorough understanding of its quantitative parameters and the experimental techniques used to characterize it is crucial for its effective application in research and the development of novel therapeutics and diagnostics.
References
- 1. aimspress.com [aimspress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. tainstruments.com [tainstruments.com]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Yield Characterization of Single Molecule Interactions with DeepTipTM Atomic Force Microscopy Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.mit.edu [web.mit.edu]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioradiations.com [bioradiations.com]
An In-Depth Technical Guide to Protein Labeling with 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 6-N-Biotinylaminohexanol for the covalent labeling of proteins. It details the necessary chemical activation of this reagent, provides structured protocols for protein conjugation, and discusses methods for the quantification and application of the resulting biotinylated proteins.
Introduction to this compound
This compound is a biotinylation reagent that consists of a biotin (B1667282) molecule connected to a six-carbon aliphatic chain (hexanol).[1] This linear spacer arm terminates in a primary alcohol (hydroxyl group), which is not inherently reactive towards protein functional groups. Therefore, chemical activation is a prerequisite for its use in protein labeling. The hexanol spacer provides flexibility and minimizes steric hindrance between the biotin tag and the protein, which is crucial for preserving the biological activity of the labeled protein and ensuring efficient binding of the biotin moiety to avidin (B1170675) or streptavidin.
Chemical Activation of this compound for Protein Labeling
To render this compound reactive towards amine groups on proteins (primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group), its terminal hydroxyl group must be converted into a more reactive functional group. Two primary methods for this activation are detailed below.
Activation via Tosylation
The hydroxyl group can be converted into a good leaving group, a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534). The resulting tosylated biotin derivative can then react with nucleophilic groups on a protein, such as primary amines.
Activation via N-hydroxysuccinimidyl (NHS) Carbonate Formation
A highly efficient method for activating hydroxyl-containing compounds for reaction with primary amines is the conversion to an N-hydroxysuccinimidyl (NHS) carbonate. This is achieved by reacting this compound with N,N'-Disuccinimidyl carbonate (DSC).[2][3] The resulting 6-N-Biotinylaminohexyl-N-hydroxysuccinimidyl carbonate is a stable, amine-reactive reagent that can be used for direct labeling of proteins in aqueous buffers.[2]
Experimental Protocols
The following sections provide detailed methodologies for the activation of this compound and its subsequent use in protein labeling.
Synthesis of 6-N-Biotinylaminohexyl-N-hydroxysuccinimidyl Carbonate
This protocol describes the activation of this compound using N,N'-Disuccinimidyl carbonate (DSC).
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (Et3N)
-
Anhydrous acetonitrile (B52724) (CH3CN)
-
Anhydrous diethyl ether
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add N,N'-Disuccinimidyl carbonate (1.5 equivalents) and triethylamine (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the crude product with anhydrous diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the final product, 6-N-Biotinylaminohexyl-N-hydroxysuccinimidyl carbonate, under vacuum.
Protein Labeling with Activated this compound
This protocol outlines the general procedure for labeling a protein with the synthesized 6-N-Biotinylaminohexyl-N-hydroxysuccinimidyl carbonate.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
-
6-N-Biotinylaminohexyl-N-hydroxysuccinimidyl carbonate
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography supplies for purification.
Procedure:
-
Prepare a stock solution of 6-N-Biotinylaminohexyl-N-hydroxysuccinimidyl carbonate in anhydrous DMF or DMSO.
-
Add the desired molar excess of the biotinylation reagent to the protein solution. A starting point is often a 10- to 20-fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
Remove the excess, non-reacted biotinylation reagent and byproducts by dialysis against an appropriate buffer or by using size-exclusion chromatography.
Quantitative Data on Protein Labeling
The efficiency of protein biotinylation can be influenced by several factors, including the concentration of the protein and the biotinylation reagent, the reaction buffer pH, and the incubation time. The following table summarizes typical starting conditions and expected outcomes for protein labeling.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. |
| Molar Excess of Biotin Reagent | 10 - 50 fold | The optimal ratio needs to be determined empirically for each protein. |
| Reaction Buffer pH | 7.2 - 8.5 | The pH should be high enough to deprotonate primary amines. |
| Incubation Time | 1 - 4 hours | Longer incubation times can lead to higher degrees of labeling. |
| Incubation Temperature | Room Temperature (20-25°C) | Lower temperatures can be used to slow down the reaction. |
Visualization of Workflows and Pathways
The following diagrams illustrate the chemical activation, protein labeling workflow, and a representative application in a signaling pathway study.
Caption: Chemical activation of this compound.
Caption: General workflow for protein biotinylation.
Caption: Application in a pull-down assay.
Quantification of Biotinylation
Accurate determination of the degree of biotinylation is essential for ensuring the reproducibility of experiments. Several methods can be employed for this purpose:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for quantifying the number of biotin molecules incorporated per protein molecule.
-
Mass Spectrometry: Mass spectrometry (MS) provides a highly accurate method to determine the degree of labeling by measuring the mass shift of the protein after biotinylation.
-
SDS-PAGE and Western Blot: A qualitative assessment of biotinylation can be performed by running the labeled protein on an SDS-PAGE gel, followed by Western blotting and detection with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).
Applications of Proteins Labeled with this compound
Biotinylated proteins are versatile tools in a wide range of applications in research and drug development, including:
-
Immunoassays: Biotinylated antibodies or antigens are commonly used in ELISA, Western blotting, and immunohistochemistry.
-
Affinity Purification: The strong and specific interaction between biotin and streptavidin is exploited for the purification of proteins and protein complexes from complex mixtures.
-
Protein-Protein Interaction Studies: Biotinylated proteins can be used as "bait" in pull-down assays to identify interacting "prey" proteins.
-
Cell Surface Labeling: Biotinylation can be used to label proteins on the surface of living cells for subsequent analysis.
-
Drug Delivery: Biotin can be used to target drugs or imaging agents to cells that express biotin receptors.
Conclusion
This compound, upon chemical activation, serves as a valuable reagent for the biotinylation of proteins. Its hydrophilic spacer arm helps to preserve protein function and ensures efficient recognition by avidin and streptavidin. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this reagent in their studies, enabling a wide array of applications in protein research and biotechnology.
References
- 1. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 2. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-N-Biotinylaminohexanol, a biotinylated reagent crucial for various applications in life sciences, including affinity chromatography, pull-down assays, and surface functionalization. Understanding its solubility is paramount for the successful design and execution of experiments.
Physicochemical Properties
This compound (CAS: 106451-92-7) is a derivative of biotin (B1667282) that incorporates a six-carbon linker arm terminating in a hydroxyl group. This linker mitigates potential steric hindrance between the biotin moiety and its binding partners, such as streptavidin or avidin.
| Property | Value |
| Molecular Formula | C16H29N3O3S |
| Molecular Weight | 343.49 g/mol |
| Appearance | White to Off-White Solid |
| Storage | 2-8°C Refrigerator |
Solubility Profile
Precise quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information from technical data sheets, a qualitative solubility profile can be summarized. The presence of the hydrophilic biotin and the terminal hydroxyl group, combined with a moderately long hydrocarbon chain, results in solubility in a range of polar solvents.
| Solvent | Qualitative Solubility | Source |
| Water | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | General knowledge for biotinylated compounds |
| N,N-Dimethylformamide (DMF) | Expected to be soluble | General knowledge for biotinylated compounds |
| Ethanol | Expected to be soluble | General knowledge for polar organic compounds |
It is important to note that the solubility can be influenced by factors such as temperature, pH, and the presence of other solutes. For applications requiring high concentrations, empirical determination of solubility in the specific buffer or solvent system is recommended.
Experimental Protocol: Determination of Solubility
The following is a general protocol for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, DMSO, ethanol)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC system
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Vortex the mixture vigorously for 2-5 minutes.
-
Equilibrate the solution by rotating or shaking it at a constant temperature for 24-48 hours to ensure saturation.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the same solvent to a concentration that is within the linear range of the chosen analytical method.
-
Determine the concentration of the dissolved this compound using a suitable analytical technique. For aqueous solutions, UV-Vis spectrophotometry or a colorimetric assay for biotin (if available) can be used. For organic solvents, the solvent can be evaporated, and the residue weighed, or HPLC with a standard curve can be employed for more accurate measurements.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or molarity based on the determined concentration and the dilution factor.
-
Applications in Experimental Workflows
This compound is a versatile tool in molecular biology and biotechnology, primarily utilized for its high-affinity interaction with streptavidin and avidin.
Biotinylated molecules can be immobilized on streptavidin-coated solid supports for affinity purification of target proteins or other interacting molecules.
References
An In-depth Technical Guide to the Handling and Storage of 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proper handling, storage, and utilization of 6-N-Biotinylaminohexanol, a versatile biotinylating reagent crucial for various applications in research and drug development. Adherence to these guidelines is essential to ensure the reagent's integrity, experimental reproducibility, and laboratory safety.
Chemical and Physical Properties
This compound is a chemical compound that incorporates a biotin (B1667282) molecule linked to a hexanol spacer arm. This structure allows for the covalent attachment of biotin to other molecules, a process known as biotinylation. The terminal hydroxyl group on the hexanol spacer can be further functionalized for conjugation to various substrates.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 106451-92-7 |
| Molecular Formula | C₁₆H₂₉N₃O₃S |
| Molecular Weight | 343.49 g/mol |
| Appearance | White to off-white solid |
Storage and Stability
Proper storage of this compound is critical to maintain its chemical stability and reactivity.
Solid Form
For long-term storage, the solid form of this compound should be kept in a tightly sealed container at -20°C . Some suppliers also recommend storage at 2-8°C for shorter periods. It is crucial to protect the compound from moisture to prevent hydrolysis.
Stock Solutions
The stability of this compound in solution is dependent on the solvent and storage conditions. While specific quantitative stability data for this particular molecule is not extensively published, general guidelines for biotinylated compounds can be followed to ensure its efficacy.
Table 2: Recommended Storage of this compound Stock Solutions
| Solvent | Recommended Storage Temperature | General Stability Notes |
| DMSO | -20°C or -80°C | Prepare fresh and use promptly. If storage is necessary, aliquot to avoid repeated freeze-thaw cycles. |
| Ethanol | -20°C or -80°C | Aliquot and store in tightly sealed vials to prevent evaporation. |
| Aqueous Buffers | -20°C or -80°C | Stability in aqueous solutions is pH-dependent. Prepare in a buffer with a pH range of 7-9 for optimal stability. Avoid buffers containing primary amines (e.g., Tris) if the hydroxyl group is to be activated for amine conjugation. |
Aqueous solutions of biotin and its derivatives are generally stable for several months when stored at 2-8°C, provided the pH is within a moderately acidic to neutral range. For long-term storage, freezing at -20°C is recommended.[1]
Handling and Safety Precautions
As with any chemical reagent, proper safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations.
Solubility
The solubility of this compound is a key consideration for the preparation of stock solutions. While exact solubility values are not always readily available from a single source, it is known to be soluble in organic solvents.
Table 3: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as a solvent for stock solution preparation. |
| Water | Sparingly soluble | Solubility in aqueous solutions may be limited. |
To prepare a stock solution, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the appropriate aqueous buffer for the experiment.[2][3]
Experimental Protocols and Applications
This compound is primarily used as a biotinylating reagent in various biochemical assays, most notably in pull-down assays and affinity chromatography to study molecular interactions.
Workflow for a Small Molecule Pull-Down Assay
The following diagram illustrates a typical workflow for a pull-down assay using a biotinylated small molecule like this compound as the "bait" to identify interacting proteins ("prey").
Caption: Workflow of a pull-down assay using a biotinylated small molecule.
Detailed Protocol: Pull-Down Assay with a Biotinylated Small Molecule
This protocol provides a general framework for a pull-down assay. Optimization of incubation times, washing conditions, and buffer compositions may be necessary for specific applications.
Materials:
-
Biotinylated bait (e.g., this compound derivative)
-
Streptavidin-coated magnetic or agarose (B213101) beads
-
Cell or tissue lysate containing prey proteins
-
Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease inhibitors)
-
Binding/Wash Buffer (Lysis buffer with a low concentration of non-ionic detergent like 0.1% Triton X-100)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, high salt buffer, or a solution with a high concentration of free biotin)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.
-
Wash the beads with Binding/Wash Buffer according to the manufacturer's instructions.
-
-
Immobilization of Biotinylated Bait:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the biotinylated bait to the bead suspension.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
-
Binding of Prey Proteins:
-
After incubation, wash the beads with Binding/Wash Buffer to remove any unbound bait.
-
Add the cell or tissue lysate to the beads with the immobilized bait.
-
Incubate for 1-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Add Elution Buffer to the beads and incubate to release the bound proteins. For analysis by SDS-PAGE, SDS-PAGE sample buffer can be used directly.
-
Boil the sample at 95-100°C for 5-10 minutes if using SDS-PAGE sample buffer.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Coomassie or silver staining, Western blotting, or mass spectrometry for protein identification.
-
Covalent Immobilization for Affinity Chromatography
The terminal hydroxyl group of this compound can be activated to allow for its covalent immobilization onto a solid support, creating an affinity chromatography matrix.
Caption: Workflow for covalent immobilization of this compound.
This process typically involves a two-step reaction using a heterobifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The NHS ester of the crosslinker reacts with an amine-functionalized support, and then the maleimide (B117702) group reacts with a sulfhydryl group. To utilize this with this compound, the hydroxyl group would first need to be converted to a sulfhydryl group, or a different crosslinking chemistry that targets hydroxyl groups would be required. This advanced application requires a strong background in organic chemistry.
Conclusion
The proper handling and storage of this compound are paramount for its successful application in research. By following the guidelines outlined in this technical guide, researchers can ensure the integrity of the reagent, leading to reliable and reproducible experimental outcomes in areas such as proteomics, drug discovery, and the study of molecular interactions.
References
An In-depth Technical Guide to the Safe Handling and Application of 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 6-N-Biotinylaminohexanol (CAS No. 106451-92-7), a versatile biotinylating reagent. The information herein is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound in a laboratory setting. This guide includes a summary of physical and chemical properties, detailed safety precautions, first aid measures, and a representative experimental protocol for its application in bioconjugation and affinity-based assays.
Chemical and Physical Properties
This compound is a chemical reagent that incorporates a biotin (B1667282) molecule linked to a hexanol spacer arm.[1] The terminal hydroxyl group on the hexanol chain allows for its covalent attachment to other molecules, particularly those containing carboxylic acids, through esterification or other derivatization methods. This process, known as biotinylation, imparts the high-affinity binding properties of biotin to the target molecule, enabling its detection, purification, or immobilization using streptavidin or avidin (B1170675) conjugates.
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₉N₃O₃S |
| Molecular Weight | 343.48 g/mol |
| Appearance | Solid |
| Melting Point/Range | 42 - 45 °C (108 - 113 °F) |
| Density | 0.89 g/cm³ at 25 °C (77 °F) |
| Solubility | Soluble in water. |
| Storage Conditions | +4°C |
| Autoignition Temperature | 305 °C (581 °F) |
| Partition Coefficient (n-octanol/water) | log Pow: 0.02 |
Safety and Handling Precautions
This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety. The following sections detail the associated hazards, personal protective equipment (PPE), and emergency procedures.
Hazard Identification
According to the Safety Data Sheet (SDS), this compound presents the following hazards:
-
Harmful if swallowed or in contact with skin (H302 + H312).
-
Causes severe skin burns and eye damage (H314).
-
May cause respiratory irritation (H335).
-
Harmful to aquatic life (H402).
It is also a combustible solid that can form explosive mixtures with air upon intense heating.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling this compound, the following PPE and engineering controls are mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear flame-retardant antistatic protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended.
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Immediately remove and launder any contaminated clothing.
First Aid Measures
In the event of exposure, follow these first aid procedures and seek immediate medical attention. Always provide the Safety Data Sheet to the responding medical personnel.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected area with plenty of water/shower for at least 15 minutes. Call a physician immediately.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.
Accidental Release and Disposal
-
Accidental Release: In case of a spill, evacuate the area. Avoid breathing dust and ensure adequate ventilation. Wear appropriate PPE. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area. Avoid generating dust.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.
The following diagram outlines a logical workflow for handling an accidental spill of this compound.
Caption: Workflow for Accidental Spill Response.
Representative Experimental Protocol: Biotinylation of a Carboxylic Acid-Containing Peptide
This section provides a detailed, representative methodology for the biotinylation of a peptide containing a carboxylic acid group using this compound, followed by a pull-down assay.
Principle
The hydroxyl group of this compound can be coupled to a carboxylic acid on a target molecule (e.g., a peptide) using a carbodiimide (B86325) crosslinker such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency. The resulting biotinylated peptide can then be used as a "bait" molecule in a pull-down assay to capture interacting "prey" proteins from a cell lysate. The complex is isolated using streptavidin-coated beads, and the interacting proteins are identified by downstream analysis like Western blotting or mass spectrometry.
Materials
-
This compound
-
Carboxylic acid-containing peptide (Target-COOH)
-
Anhydrous Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Streptavidin-coated magnetic beads
-
Cell lysate containing potential interacting proteins
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Methodology
Step 1: Biotinylation of the Peptide
-
Dissolve the carboxylic acid-containing peptide (1 equivalent) and this compound (1.5 equivalents) in anhydrous DMF.
-
Add NHS (1.5 equivalents) to the solution and mix gently.
-
Add EDC (2 equivalents) to the reaction mixture to initiate the coupling reaction.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a small amount of water or a primary amine-containing buffer (e.g., Tris buffer).
-
Purify the biotinylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the product (Target-Biotin) by mass spectrometry.
Step 2: Pull-Down Assay
-
Equilibrate the streptavidin-coated magnetic beads by washing them three times with the wash buffer.
-
Incubate the purified biotinylated peptide (Target-Biotin) with the equilibrated beads for 1 hour at room temperature with gentle rotation to allow for binding. This creates the "bait-bead" complex.
-
Wash the bait-bead complex three times with the wash buffer to remove any unbound peptide.
-
Add the cell lysate (containing the "prey" proteins) to the bait-bead complex.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
Wash the beads five times with wash buffer to remove non-specific binding proteins.
-
Elute the captured proteins from the beads by adding elution buffer and heating at 95°C for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, Western blotting, or mass spectrometry.
The following diagram illustrates the experimental workflow for the biotinylation and subsequent pull-down assay.
Caption: Experimental workflow for biotinylation and pull-down assay.
Conclusion
This compound is a valuable tool for the biotinylation of molecules for a wide range of applications in life sciences research. Adherence to the safety and handling precautions outlined in this guide is crucial for minimizing risks and ensuring a safe laboratory environment. The provided representative experimental protocol serves as a foundation for developing specific applications tailored to individual research needs. As with any chemical reagent, it is imperative to consult the most current Safety Data Sheet before use and to conduct a thorough risk assessment for any new experimental procedure.
References
Methodological & Application
Application Notes: Protein Biotinylation using N-hydroxysuccinimidyl-6-(biotinamido)hexanoate
Introduction
Protein biotinylation is a powerful and widely used technique in life sciences research for labeling and detecting proteins.[1][2][3] This process involves the covalent attachment of biotin (B1667282), a small water-soluble vitamin (Vitamin H), to a protein of interest.[1][2] The strength of the biotin-streptavidin interaction, which is one of the strongest known non-covalent bonds in nature, forms the basis for numerous applications in research and diagnostics.[2][4]
N-hydroxysuccinimide (NHS) esters of biotin are among the most common reagents for protein biotinylation.[4][5] These reagents react efficiently with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[5][6] The use of a spacer arm, such as the 6-aminohexanol linker found in N-hydroxysuccinimidyl-6-(biotinamido)hexanoate (often referred to as NHS-LC-Biotin or Biotin-X-NHS), is crucial. This spacer arm helps to reduce steric hindrance, ensuring that the biotin moiety is accessible for binding to streptavidin or avidin, which is particularly important when the biotinylation site is in a sterically hindered region of the protein.
Principle of the Reaction
The biotinylation reaction using an NHS-ester is a straightforward acylation reaction. The N-hydroxysuccinimide ester group reacts with primary amines on the protein in a mild alkaline environment (pH 7-9) to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct.
Applications
The versatility of protein biotinylation has led to its use in a wide array of applications, including:
-
Affinity Purification: Isolating specific proteins or protein complexes from crude cell lysates using streptavidin-coated matrices.[1][2]
-
Immunoassays: Development of sensitive detection methods such as ELISA, Western blotting, and immunohistochemistry.[1][7]
-
Cell Surface Labeling: Specifically labeling proteins on the exterior of live cells using membrane-impermeable biotinylation reagents.[1][8][9]
-
Protein-Protein Interaction Studies: Investigating interactions between proteins through techniques like pull-down assays.[7][10]
-
Flow Cytometry: Detecting and sorting cells based on the expression of specific surface proteins.[10]
Experimental Protocols
Protocol 1: Protein Biotinylation using NHS-ester with a 6-aminohexanol spacer
This protocol provides a general procedure for the biotinylation of proteins in solution. Optimization may be required for specific proteins and applications.[11]
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
N-hydroxysuccinimidyl-6-(biotinamido)hexanoate (NHS-LC-Biotin)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine)
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette for buffer exchange
Procedure:
-
Prepare Protein Sample: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[12][13] Buffers containing primary amines, such as Tris or glycine, will compete with the reaction and must be avoided.[14]
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-LC-Biotin in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).[12][13] The NHS-ester is moisture-sensitive and will hydrolyze in aqueous solutions.[6][12]
-
Biotinylation Reaction: Add a calculated molar excess of the biotin reagent to the protein solution. A common starting point is a 10-20 fold molar excess of biotin to protein.[11][12] For more dilute protein solutions, a higher molar excess may be required.[5][12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5][12][15] Longer incubation times at 4°C can also be used, particularly for sensitive proteins.[15]
-
Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[11] This will consume any unreacted NHS-ester. Incubate for 15-30 minutes.
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[12][13]
Quantitative Data Summary
The efficiency of biotinylation depends on several factors, including protein concentration, biotin-to-protein molar ratio, and incubation conditions. The following tables provide recommended starting conditions.
Table 1: Recommended Molar Ratio of Biotin Reagent to Protein
| Protein Concentration | Recommended Molar Excess of Biotin |
| > 2 mg/mL | 10-20 fold[11][12] |
| ≤ 2 mg/mL | ≥ 20 fold[5][12] |
Table 2: Recommended Incubation Conditions
| Temperature | Time | Notes |
| Room Temperature (~25°C) | 30 - 60 minutes | Faster reaction rate.[12][15] |
| 4°C | 2 hours to overnight | Slower reaction; preferred for temperature-sensitive proteins to maintain stability.[12][15] |
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation. HABA binds to avidin, producing a color change that can be measured at 500 nm. Biotin displaces HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.[16][17][18]
Materials:
-
Avidin or Streptavidin solution
-
HABA solution
-
Biotinylated protein sample
-
Non-biotinylated protein (as a control)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a HABA/Avidin premix according to the manufacturer's instructions.
-
Add a known amount of the biotinylated protein sample to the HABA/Avidin mixture.
-
Incubate for a short period to allow the biotin to displace the HABA.
-
Measure the absorbance at 500 nm (A500).
-
Calculate the moles of biotin per mole of protein using the change in absorbance compared to a standard curve or by using the known extinction coefficient of the HABA/Avidin complex.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. What is Biotinylation? A Process Overview & Applications | Lab Manager [labmanager.com]
- 4. Biotin Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 8. Surface protein biotinylation [protocols.io]
- 9. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proteochem.com [proteochem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 18. mesoscale.com [mesoscale.com]
Application Notes and Protocols for 6-N-Biotinylaminohexanol in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-N-Biotinylaminohexanol is a versatile biotinylation reagent that enables the covalent attachment of a biotin (B1667282) moiety to a molecule of interest, often referred to as the "bait." This process is foundational for a multitude of affinity-based applications, most notably the pull-down assay. The reagent consists of a biotin head, a hydrophilic 6-carbon spacer arm, and a terminal hydroxyl group. This hexanol linker minimizes steric hindrance between the biotin and the bait molecule, facilitating optimal interaction with avidin (B1170675) or streptavidin. The terminal hydroxyl group allows for chemical modification and conjugation to various functional groups on the bait molecule.
The principle of a pull-down assay hinges on the exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin).[1] A biotinylated bait molecule is immobilized on a solid support, typically agarose (B213101) or magnetic beads coated with streptavidin. This immobilized bait is then incubated with a complex biological sample, such as a cell lysate, containing potential interacting partners, or "prey" molecules. After a series of stringent washes to remove non-specific binders, the captured prey molecules are eluted along with the bait. Subsequent analysis of the eluate, commonly by mass spectrometry or Western blotting, allows for the identification and quantification of these interacting partners. This powerful technique is instrumental in elucidating protein-protein interactions, validating drug targets, and mapping complex cellular signaling pathways.
Principle of the Method
The pull-down assay using a bait protein biotinylated with this compound follows a multi-step workflow. The initial and critical step involves the covalent conjugation of this compound to the purified bait protein. This is typically achieved by activating the carboxyl groups (present on aspartate and glutamate (B1630785) residues) of the bait protein using carbodiimide (B86325) chemistry with EDC and NHS. The activated carboxyl groups then react with an amino-functionalized derivative of the biotin linker. While this compound itself has a terminal hydroxyl group, for a more robust and efficient conjugation, it is often derivatized to present a primary amine. This application note will focus on the use of an amino-reactive biotinylation reagent, which follows a well-established and reliable protocol.
Once the bait protein is biotinylated, it is incubated with streptavidin-coated beads to form a stable complex. These bait-bound beads are then incubated with a cell lysate containing the prey proteins. Following this interaction phase, a series of washing steps are performed to eliminate proteins that bind non-specifically to the beads or the bait. Finally, the protein complexes are eluted from the beads, and the interacting prey proteins are identified and quantified.
Data Presentation
The quantitative data obtained from a pull-down assay, especially when coupled with mass spectrometry, is crucial for identifying bona fide interactors. The results are typically presented in a table that compares the abundance of proteins identified in the experimental sample (with the biotinylated bait) to a negative control (e.g., beads alone or beads with a non-relevant biotinylated protein). Key metrics include the number of unique peptides identified for each protein and their relative abundance (e.g., spectral counts or peak area intensity). The enrichment ratio of a protein in the bait sample versus the control is a strong indicator of a specific interaction.
Table 1: Representative Quantitative Mass Spectrometry Data from a Pull-Down Assay
| Protein ID | Gene Name | Unique Peptides (Bait) | Abundance (Bait) | Unique Peptides (Control) | Abundance (Control) | Enrichment Ratio (Bait/Control) |
| P00533 | EGFR | 35 | 1.2 x 10⁸ | 2 | 5.0 x 10⁴ | 2400 |
| P62993 | GRB2 | 28 | 9.5 x 10⁷ | 1 | 3.0 x 10⁴ | 3167 |
| P29353 | SHC1 | 25 | 8.2 x 10⁷ | 0 | 0 | - |
| Q13485 | CBL | 22 | 7.1 x 10⁷ | 1 | 2.5 x 10⁴ | 2840 |
| P42336 | STAT1 | 18 | 5.9 x 10⁷ | 0 | 0 | - |
| Q07817 | HSP90AA1 | 45 | 1.5 x 10⁸ | 30 | 1.1 x 10⁸ | 1.36 |
| P60709 | ACTB | 50 | 2.0 x 10⁸ | 48 | 1.9 x 10⁸ | 1.05 |
Note: The quantitative values presented are for illustrative purposes and would be derived from the analysis of the raw mass spectrometry data using appropriate software. Proteins with high enrichment ratios are considered potential specific interactors.
Experimental Protocols
Protocol 1: Covalent Conjugation of Amino-Functionalized Biotin to a Bait Protein
This protocol describes the covalent conjugation of an amine-containing biotin linker to a purified bait protein with accessible carboxyl groups using EDC chemistry.
Materials:
-
Purified bait protein (1-5 mg/mL in a buffer free of amines and carboxyls, e.g., MES buffer)
-
Amine-derivatized biotin (e.g., Biotin-PEG-Amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the bait protein in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add the EDC and NHS solutions to the protein solution to achieve a final concentration of 2 mM and 5 mM, respectively.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with Amino-Biotin:
-
Dissolve the amine-derivatized biotin in Coupling Buffer.
-
Add the amino-biotin solution to the activated protein solution. The molar ratio of biotin to protein should be optimized, but a starting point of 20:1 is recommended.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
-
Purification of Biotinylated Protein: Remove excess biotin and reaction by-products by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Quantification and Storage: Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA assay). Store the biotinylated protein at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Pull-Down Assay with Biotinylated Bait Protein
This protocol outlines the procedure for capturing interacting prey proteins from a cell lysate using the biotinylated bait protein.
Materials:
-
Biotinylated bait protein (from Protocol 1)
-
Streptavidin-coated magnetic beads
-
Cell lysate from the experimental system of interest
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Preparation of Cell Lysate:
-
Harvest cells and lyse them in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Immobilization of Biotinylated Bait:
-
Resuspend the streptavidin-coated magnetic beads in Wash Buffer.
-
Add the biotinylated bait protein to the beads and incubate for 1 hour at room temperature with gentle rotation to allow for binding.
-
Wash the beads three times with Wash Buffer to remove any unbound bait protein.
-
-
Binding of Prey Proteins:
-
Add the cell lysate (e.g., 1-2 mg of total protein) to the beads with the immobilized bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
For Mass Spectrometry: Elute the bound proteins by adding Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5) and incubating for 5-10 minutes at room temperature. Immediately neutralize the eluate with Neutralization Buffer.
-
For Western Blotting: Resuspend the beads in 1X SDS-PAGE sample buffer and heat at 95°C for 5-10 minutes.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For comprehensive identification of interacting partners, proceed with mass spectrometry analysis of the eluate.
Mandatory Visualization
Caption: Workflow of a pull-down assay using a biotinylated bait protein.
Caption: Simplified EGFR signaling pathway highlighting key protein interactions.
References
Application Notes and Protocols for Cell Surface Protein Labeling with 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface proteins, collectively known as the surfaceome, is critical for understanding a vast array of cellular processes, including signal transduction, cell adhesion, and nutrient transport. These proteins are also primary targets for therapeutic drug development. Cell surface protein labeling is a powerful technique for their isolation and characterization. This document provides detailed application notes and protocols for the use of 6-N-Biotinylaminohexanol in labeling cell surface proteins.
This compound is a biotinylation reagent that, upon activation, can be used to covalently label primary amines on extracellular domains of membrane proteins. The strong and specific interaction between biotin (B1667282) and streptavidin is then exploited for the enrichment and subsequent analysis of these labeled proteins. This method allows for the selective isolation of cell surface proteins from the total cellular proteome.
Principle of the Method
The application of this compound for cell surface protein labeling involves a two-stage process. First, the terminal hydroxyl group of this compound is chemically activated to create an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated form of the reagent can then react with primary amines (e.g., on lysine (B10760008) residues) on cell surface proteins to form stable amide bonds. Due to the membrane-impermeable nature of the activated reagent under controlled conditions, only extracellularly exposed proteins are labeled. Following the labeling reaction, cells are lysed, and the biotinylated proteins are captured using streptavidin-conjugated beads. The enriched proteins can then be eluted and analyzed by various downstream applications such as SDS-PAGE, Western blotting, and mass spectrometry.
Data Presentation
Table 1: Quantitative Comparison of Cell Surface Biotinylation Methods
| Parameter | Method A: NHS-Biotin Labeling | Method B: Sulfo-NHS-Biotin Labeling | Method C: Enzymatic Biotinylation (e.g., APEX2) | Reference |
| Number of Identified Surface Proteins (Mass Spectrometry) | ~1400-2200 | ~1000-1800 | >2000 | [1][2] |
| Labeling Efficiency | High, but potential for intracellular labeling | High for surface proteins, low membrane permeability | High, proximity-dependent | [3][4] |
| Typical Protein Yield from 10^7 cells | 10-50 µg | 5-30 µg | Variable, dependent on expression of the enzyme | [5] |
| Incubation Time | 30-60 minutes | 30 minutes | 1-10 minutes | [6][7] |
| Cell Viability | Generally high, but solvent may have effects | High | Can be affected by H2O2 | [8] |
| Specificity for Cell Surface | Moderate, membrane permeable | High, membrane impermeable | High, targeted localization of the enzyme | [3][9] |
Mandatory Visualizations
References
- 1. sBioSITe enables sensitive identification of the cell surface proteome through direct enrichment of biotinylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells | eLife [elifesciences.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-N-Biotinylaminohexanol in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for the selective purification of biomolecules based on their specific binding to an immobilized ligand. The high-affinity, non-covalent interaction between biotin (B1667282) (Vitamin B7) and streptavidin (or avidin) is one of the most utilized systems in this context. 6-N-Biotinylaminohexanol is a valuable reagent for the preparation of biotinylated affinity matrices. Its structure incorporates a biotin moiety for specific binding and a six-carbon spacer arm terminating in a hydroxyl or amino group, which facilitates its covalent attachment to a solid support. This spacer arm is crucial as it minimizes steric hindrance, allowing for efficient binding of large biomolecules like streptavidin to the immobilized biotin.[1]
These application notes provide detailed protocols for the preparation of a biotin affinity resin using this compound and its subsequent use in the purification of streptavidin or other biotin-binding proteins.
Principle of Biotin-Streptavidin Affinity Chromatography
The principle of biotin-streptavidin affinity chromatography lies in the remarkably strong and specific interaction between biotin and the protein streptavidin, which has a dissociation constant (Kd) in the range of 10⁻¹⁴ M. A biotinylated ligand, in this case, this compound, is covalently attached to an inert chromatography matrix. When a sample containing a mixture of proteins is passed through this matrix, only proteins with a specific affinity for biotin, such as streptavidin, will bind to the immobilized ligand. Unbound molecules are washed away, and the purified target protein can then be eluted from the matrix.
Data Presentation
The performance of a biotin affinity resin is primarily determined by its binding capacity for the target molecule. The following table summarizes typical binding capacities of commercially available streptavidin-agarose resins, which can be used as a benchmark for custom-prepared resins using this compound.
| Resin Type | Ligand | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated BSA) | Particle Size |
| High Capacity Streptavidin Agarose (B213101) | Recombinant Streptavidin | > 120 nmol/mL of resin[2][3][4] | > 10 mg/mL of resin[1] | 45-165 µm[5] |
| Streptavidin Agarose Resin | Recombinant Streptavidin | > 300 nmol/mL of resin[6] | ~3 mg/mL of resin[7] | 45-165 µm |
Note: The binding capacity for a biotinylated protein is influenced by its size; larger molecules may experience steric hindrance, leading to a lower effective binding capacity compared to free biotin.[2]
Experimental Protocols
Protocol 1: Immobilization of this compound onto NHS-Activated Agarose
This protocol describes the coupling of the primary amine of the aminohexanol spacer to N-hydroxysuccinimide (NHS)-activated agarose beads.
Materials:
-
NHS-Activated Agarose (e.g., NHS-activated Sepharose)
-
This compound
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Blocking/Quenching Buffer: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M Acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Cold 1 mM HCl
-
Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% Sodium Azide
Procedure:
-
Resin Preparation:
-
Weigh out the desired amount of dry NHS-activated agarose resin or measure the required volume of slurry.
-
If using a slurry, wash the resin with 3-5 bed volumes of cold 1 mM HCl to remove storage solution and preserve the NHS esters.
-
Immediately equilibrate the resin with 3-5 bed volumes of Coupling Buffer.
-
-
Ligand Preparation:
-
Dissolve this compound in a minimal amount of Coupling Buffer to a final concentration of 5-10 mg/mL.
-
-
Coupling Reaction:
-
Add the this compound solution to the equilibrated resin.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
-
Blocking Unreacted Groups:
-
Pellet the resin by centrifugation (500 x g for 2 minutes) and discard the supernatant.
-
Add the Blocking/Quenching Buffer to the resin and incubate for 1-2 hours at room temperature with gentle mixing to block any unreacted NHS-ester groups.
-
-
Washing the Resin:
-
Wash the resin with 3-5 alternating cycles of Wash Buffer A and Wash Buffer B to remove non-covalently bound ligand. Each wash should consist of 3-5 bed volumes.
-
Finally, wash the resin with 5-10 bed volumes of PBS.
-
-
Storage:
-
Resuspend the resin in Storage Buffer as a 50% slurry and store at 4°C.
-
Protocol 2: Affinity Purification of Streptavidin
This protocol describes the use of the prepared biotin-agarose resin to purify streptavidin from a protein mixture.
Materials:
-
Biotin-Agarose Resin (prepared as in Protocol 1)
-
Binding/Wash Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Protein sample containing streptavidin
-
Chromatography column
Procedure:
-
Column Preparation:
-
Pack the Biotin-Agarose Resin into a suitable chromatography column.
-
Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the protein sample onto the equilibrated column at a low flow rate to allow for efficient binding.
-
-
Washing:
-
Wash the column with 10-20 CV of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound streptavidin with 5-10 CV of Elution Buffer.
-
Collect fractions of 0.5-1.0 mL.
-
-
Neutralization:
-
Immediately neutralize the eluted fractions by adding a predetermined amount of Neutralization Buffer (typically 1/10th of the fraction volume) to preserve the activity of the purified protein.
-
-
Regeneration and Storage:
-
Wash the column with 5-10 CV of Elution Buffer followed by 5-10 CV of Binding/Wash Buffer.
-
For storage, equilibrate the column with Storage Buffer and store at 4°C.
-
Visualizations
Caption: Workflow for immobilizing this compound.
Caption: Workflow for streptavidin affinity purification.
Caption: Principle of specific binding in biotin affinity chromatography.
References
Application Notes: Protocol for Covalent Conjugation of Biotin to Antibodies
This document provides a comprehensive guide for the biotinylation of antibodies using an N-hydroxysuccinimide (NHS) ester of biotin (B1667282) featuring a 6-carbon spacer arm. This method is a cornerstone technique for preparing reagents for various immunoassays, including ELISA, Western blotting, immunohistochemistry (IHC), flow cytometry, and affinity purification systems.
Introduction
Biotinylation is the process of covalently attaching biotin to a molecule, such as a protein, nucleic acid, or antibody. The extraordinary affinity of biotin for streptavidin and avidin (B1170675) (Kd ≈ 10-15 M) forms the basis of numerous detection and purification systems in modern life sciences research.[1]
The specified compound, 6-N-Biotinylaminohexanol, contains a terminal hydroxyl (-OH) group.[2] This group is not directly reactive with the functional groups typically found on antibodies (e.g., primary amines) under standard bioconjugation conditions. Therefore, to be used for antibody labeling, this compound would require chemical activation to introduce a reactive moiety.
A more direct and widely adopted approach involves using a pre-activated biotin derivative. The most common reagents for labeling antibodies are N-hydroxysuccinimide (NHS) esters of biotin. These reagents efficiently react with primary amines (-NH₂) present on the side chains of lysine (B10760008) residues and the N-terminus of the antibody's polypeptide chains, forming stable, covalent amide bonds.[3][4][5] This protocol details the use of an NHS-ester of biotin that includes a 6-carbon spacer arm (e.g., Succinimidyl 6-(biotinamido)hexanoate or NHS-LC-Biotin), which is structurally analogous to an activated form of this compound and helps to minimize steric hindrance, thus preserving the antibody's antigen-binding affinity.[6]
Principle of the Reaction
The biotinylation reaction occurs when the NHS ester of biotin reacts with the nucleophilic primary amine of an antibody in a mild alkaline buffer (pH 7.2-8.5).[7][] The amine group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][5] The excess, unreacted biotin is then removed through purification.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the biotinylation of antibodies.
Materials and Equipment
Reagents:
-
Purified Antibody (1-10 mg/mL in an amine-free buffer)
-
Amine-Reactive Biotin Reagent (e.g., NHS-LC-Biotin or Sulfo-NHS-LC-Biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or 100 mM Sodium Bicarbonate, pH 8.0-8.5. Note: Avoid buffers containing primary amines like Tris or glycine.[4][9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification: Desalting columns (e.g., Sephadex G-25), spin columns, or dialysis cassettes.[6][7][10]
-
Storage Buffer: PBS with a carrier protein (e.g., 0.1% BSA) and/or cryoprotectant (e.g., 50% glycerol).
Equipment:
-
Microcentrifuge tubes
-
Pipettes
-
Spectrophotometer (for concentration and quantification)
-
Reaction rotator or shaker
-
Centrifuge (for spin columns)
Antibody Preparation
-
Ensure the antibody is in an appropriate amine-free buffer (e.g., PBS, pH 7.4). If the antibody solution contains Tris, glycine, or high concentrations of carrier proteins like BSA, it must be purified first.[11]
-
Perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Measure the antibody concentration using a spectrophotometer at 280 nm (A280). An extinction coefficient of 1.4 for a 1 mg/mL solution is typical for IgG. Adjust the concentration to be within the 1-10 mg/mL range.[7][12]
Biotinylation Reaction
-
Equilibrate the vial of the NHS-Biotin reagent to room temperature before opening to prevent moisture condensation.[6][9]
-
Immediately before use, prepare a stock solution of the NHS-Biotin reagent (e.g., 10 mM) by dissolving it in anhydrous DMSO or DMF.[7][9] Unused reconstituted reagent should be discarded as the NHS-ester moiety readily hydrolyzes.[4][9]
-
Calculate the volume of the biotin stock solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess of biotin to antibody is a common starting point.[6]
-
Slowly add the calculated volume of the biotin stock solution to the antibody solution while gently mixing.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice or at 4°C.[4][6]
Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer to the mixture. For example, add 1/10th volume of 1 M Tris-HCl or Glycine.[7]
-
Incubate for an additional 15-30 minutes at room temperature.[7]
Purification of the Biotinylated Antibody
-
Remove excess, non-reacted biotin reagent and the NHS byproduct using a desalting column, spin column, or dialysis.[7][12]
-
Follow the manufacturer's instructions for the chosen purification method. For a desalting column, equilibrate the column with your desired storage buffer (e.g., PBS) and apply the reaction mixture.
-
Collect the fractions containing the purified, biotinylated antibody. The protein will elute in the void volume.
Quantification of Biotin Incorporation
The degree of biotinylation, or the average number of biotin molecules per antibody, can be determined using several methods.
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method. HABA binds to avidin, producing a color that can be measured at 500 nm. The biotinylated antibody displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.[1][4]
-
Fluorescent Assays: These are more sensitive alternatives to the HABA assay and operate on a similar displacement principle.[1]
-
Mass Spectrometry: Provides the most accurate determination by measuring the mass increase of the antibody after conjugation.[10]
Storage of Biotinylated Antibody
-
Measure the final concentration of the purified biotinylated antibody.
-
For short-term storage, keep the antibody at 4°C.[7]
-
For long-term storage, aliquot the antibody to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7][13][14]
-
Adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% can prevent freezing at -20°C and enhance stability.[13][14]
Data Presentation
The following tables summarize the key quantitative parameters for the antibody biotinylation protocol.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | More dilute solutions may require a higher molar excess of biotin.[6] |
| Reaction Buffer pH | 7.2 - 8.5 | Higher pH increases the reactivity of primary amines.[7][12] |
| Molar Ratio (Biotin:Ab) | 5:1 to 30:1 | A 10:1 to 20:1 ratio is a common starting point.[6][7] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can reduce non-specific degradation. |
| Reaction Time | 30 - 60 min (RT) or 2 hours (4°C) | Longer incubation does not typically improve efficiency.[4][6] |
Table 2: Reagent Concentrations
| Reagent | Stock Concentration | Solvent |
| NHS-Biotin Derivative | 10 mM - 50 mg/mL | Anhydrous DMSO or DMF |
| Quenching Buffer | 1 M | Aqueous Buffer (e.g., Tris-HCl) |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the antibody biotinylation protocol.
Caption: Workflow for antibody biotinylation using an amine-reactive NHS-ester.
References
- 1. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. proteochem.com [proteochem.com]
- 7. sinobiological.com [sinobiological.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. biomedres.us [biomedres.us]
- 11. akoyabio.com [akoyabio.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. sysy-histosure.com [sysy-histosure.com]
- 14. researchgate.net [researchgate.net]
Application Notes: 6-N-Biotinylaminohexanol for Nucleic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleic acid labeling is a fundamental technique in molecular biology, enabling the detection, purification, and analysis of specific DNA and RNA sequences. Non-radioactive labeling methods, particularly those employing biotin (B1667282), have become standard practice due to their safety, stability, and high sensitivity. The core of this technology lies in the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) or streptavidin, which boasts a dissociation constant (Kd) of approximately 10-15 M, making it one of the most robust biological interactions known.[1]
6-N-Biotinylaminohexanol is a key chemical reagent used in the synthesis of biotinylating agents.[2][3] It consists of a biotin molecule linked to a six-carbon spacer arm (aminohexanol). This spacer is critical as it reduces steric hindrance, ensuring the biotin moiety is accessible for efficient binding to streptavidin after the label has been incorporated into a nucleic acid.[] The terminal alcohol group on the hexanol chain can be functionalized to create reactive groups for covalent attachment to nucleic acids, or it can be used in the synthesis of biotinylated nucleotides (e.g., biotin-dUTP) for enzymatic incorporation.[3]
Once a nucleic acid probe is biotinylated, it can be detected using streptavidin conjugated to a reporter molecule. Common reporters include enzymes like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP) for colorimetric or chemiluminescent detection, or fluorophores for fluorescent imaging.[5] This versatile system is integral to a wide array of applications, from blotting techniques and in situ hybridization to affinity purification and protein-nucleic acid interaction studies.[5][6]
Key Applications
Biotin-labeled nucleic acid probes are utilized in numerous molecular biology applications:
-
Blotting Techniques : Used in Southern and Northern blots to detect specific DNA and RNA sequences immobilized on a membrane.[5][7]
-
In Situ Hybridization (ISH) : Enables the localization of specific DNA or RNA sequences within fixed cells or tissues, including both fluorescence (FISH) and chromogenic (CISH) methods.[][]
-
Electrophoretic Mobility Shift Assays (EMSA) : A common technique to study protein-DNA or protein-RNA interactions by detecting a shift in the mobility of a labeled probe upon protein binding.[5][6]
-
Affinity Purification : Used to isolate and purify specific nucleic acid sequences or their binding partners from complex mixtures using streptavidin-coated magnetic beads or surfaces.[5][6]
-
Polymerase Chain Reaction (PCR) : Biotinylated primers can be used to generate labeled PCR products for downstream quantification or purification.[1][5]
-
Microarrays : Employed for gene expression analysis and genotyping, where labeled targets are hybridized to arrays of probes.[5]
Data and Performance
The effectiveness of biotin-based nucleic acid labeling can be quantified by several metrics, including labeling efficiency, detection sensitivity, and signal-to-noise ratio.
Table 1: Comparison of Common Nucleic Acid Labeling Methods
| Labeling Method | Principle | Nucleic Acid Type | Position of Label | Key Features & Considerations |
| Nick Translation | DNase I introduces nicks, and DNA Polymerase I incorporates biotinylated dNTPs while repairing the strand. | dsDNA | Internal | Results in uniformly labeled probes. Labeling density can be controlled. |
| Random Primed Labeling | Random hexamer primers anneal to a denatured DNA template, and Klenow Fragment incorporates biotinylated dNTPs.[9] | DNA | Internal | Highly efficient method for generating probes from small amounts of template. |
| PCR Labeling | Biotin is incorporated during PCR either through 5'-biotinylated primers or by including biotinylated dNTPs in the reaction mix. | DNA | 5' End or Internal | Simultaneously amplifies and labels a specific target sequence. Highly specific. |
| 3' End Labeling (TdT) | Terminal deoxynucleotidyl Transferase (TdT) adds biotinylated nucleotides to the 3'-hydroxyl end of a DNA strand.[1] | DNA, Oligonucleotides | 3' End | Useful for labeling oligonucleotides where internal labels might interfere with hybridization. |
| In Vitro Transcription | RNA polymerases (T7, SP6, T3) incorporate biotinylated NTPs (e.g., Biotin-16-UTP) into RNA transcripts from a DNA template.[10] | RNA | Internal | Produces high yields of uniformly labeled single-stranded RNA probes. |
| Chemical Labeling | A reactive biotin derivative is covalently attached to a modified nucleic acid (e.g., amine-modified oligo).[11] | DNA, RNA, Oligos | 5', 3', or Internal | Site-specific labeling is possible. Does not require enzymes. |
Table 2: Comparison of Biotin Detection Systems
| Detection Method | Reporter System | Substrate | Signal Type | Sensitivity | Common Applications |
| Colorimetric | Streptavidin-AP | NBT/BCIP | Purple Precipitate | ~1-10 pg[7] | Blotting, ISH |
| Colorimetric | Streptavidin-HRP | DAB, TMB | Brown/Blue Precipitate | Moderate | Blotting, ISH, ELISA |
| Chemiluminescent | Streptavidin-AP | CSPD, CDP-Star | Light Emission | ~0.1-1.0 fmol[6] | Blotting (Southern, Northern, Western) |
| Chemiluminescent | Streptavidin-HRP | Luminol-based | Light Emission | High | Blotting, ELISA |
| Fluorescent | Streptavidin-Fluorophore | (None) | Fluorescence | High | FISH, Flow Cytometry, Microarrays |
Experimental Protocols
The following are detailed protocols for common nucleic acid labeling and detection procedures.
Protocol 1: DNA Labeling via Nick Translation
This method enzymatically incorporates biotinylated nucleotides into a double-stranded DNA template.
Materials:
-
dsDNA template (1 µg)
-
10X Nick Translation Buffer
-
Biotin-dNTP Mix (containing biotin-dCTP or biotin-dUTP)
-
DNase I (diluted)
-
DNA Polymerase I
-
Stop Buffer (e.g., 0.5 M EDTA)
-
Nuclease-free water
-
Spin column for purification
Procedure:
-
In a microcentrifuge tube, combine the following on ice:
-
1 µg of dsDNA template
-
5 µL of 10X Nick Translation Buffer
-
5 µL of Biotin-dNTP Mix
-
1 µL of DNA Polymerase I
-
1 µL of diluted DNase I
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Mix the components gently and centrifuge briefly to collect the contents.
-
Incubate the reaction at 15°C for 1-2 hours.[1]
-
Stop the reaction by adding 5 µL of Stop Buffer.
-
Purify the biotinylated probe from unincorporated nucleotides using a G-50 spin column or via ethanol (B145695) precipitation.[1]
-
Store the labeled probe at -20°C.
Protocol 2: RNA Probe Labeling via In Vitro Transcription
This protocol synthesizes biotin-labeled RNA probes from a linearized plasmid DNA template containing an RNA polymerase promoter (T7, SP6, or T3).
Materials:
-
Linearized template DNA (1 µg)
-
10X Transcription Buffer
-
Biotin RNA Labeling Mix (containing Biotin-16-UTP)[10]
-
T7, SP6, or T3 RNA Polymerase (20 U)
-
RNase-free DNase I
-
0.2 M EDTA, pH 8.0
-
RNase-free water
Procedure:
-
Under RNase-free conditions, combine the following in a microcentrifuge tube on ice:
-
1 µg of linearized plasmid DNA
-
2 µL of 10X Transcription Buffer
-
2 µL of Biotin RNA Labeling Mix
-
Add RNase-free water to a final volume of 18 µL.
-
-
Add 2 µL (e.g., 40 U) of the appropriate RNA Polymerase.
-
Mix gently and centrifuge briefly.
-
Incubate for 2 hours at 37°C.[10]
-
(Optional) To remove the DNA template, add 2 µL of RNase-free DNase I and incubate for 15 minutes at 37°C. This is critical for applications like RNase protection assays.[10]
-
Stop the reaction by adding 2 µL of 0.2 M EDTA.
-
Purify the labeled RNA probe using a suitable RNA purification kit or ethanol precipitation.
-
Store the probe at -20°C or below.
Protocol 3: Chemiluminescent Detection for Southern/Northern Blotting
This protocol describes the detection of a biotinylated probe hybridized to a target on a nylon membrane.
Materials:
-
Membrane with hybridized biotinylated probe
-
Blocking Buffer
-
Wash Buffer
-
Streptavidin-AP or Streptavidin-HRP conjugate
-
Chemiluminescent substrate (e.g., CSPD or a luminol-based reagent)
-
Detection apparatus (X-ray film or digital imager)
Procedure:
-
Following hybridization and stringency washes, place the membrane in a container with Blocking Buffer and incubate for 30 minutes at room temperature with gentle agitation.
-
Dilute the Streptavidin-AP/HRP conjugate in Blocking Buffer according to the manufacturer's instructions.
-
Remove the Blocking Buffer and add the diluted streptavidin conjugate solution. Incubate for 30 minutes at room temperature with agitation.
-
Wash the membrane three times for 5 minutes each with Wash Buffer to remove unbound conjugate.
-
Briefly rinse the membrane with a substrate buffer, if required by the manufacturer.
-
Prepare the chemiluminescent substrate according to the manufacturer's protocol and apply it evenly to the membrane. Incubate for 5 minutes.
-
Drain the excess substrate and wrap the membrane in a transparent plastic sheet.
-
Expose the membrane to X-ray film or a digital imaging system to detect the light signal.
Visualized Workflows and Pathways
Diagrams created using Graphviz illustrate key processes in nucleic acid labeling and detection.
Caption: General workflow for biotin labeling of nucleic acids and subsequent detection.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | genemarkbio.com [genemarkbio.com]
- 3. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Use of biotin-labeled nucleic acids for protein purification and agarose-based chemiluminescent electromobility shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and sensitive colorimetric method for visualizing biotin-labeled DNA probes hybridized to DNA or RNA immobilized on nitrocellulose: Bio-blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. seracare.com [seracare.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tools.mirusbio.com [tools.mirusbio.com]
Application Notes and Protocols for 6-N-Biotinylaminohexanol in Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 6-N-Biotinylaminohexanol as a biotinylation reagent in various Enzyme-Linked Immunosorbent Assay (ELISA) formats. Detailed protocols for antibody biotinylation and a standard sandwich ELISA procedure are included, along with data summarizing the impact of spacer arm length on assay performance.
Introduction
This compound is a biotinylating reagent that contains a six-carbon spacer arm. This reagent is utilized to incorporate biotin (B1667282), a small vitamin with a very high affinity for streptavidin and avidin, onto proteins, antibodies, and other macromolecules. In ELISA, this biotin-streptavidin interaction is a powerful tool for signal amplification, leading to enhanced assay sensitivity. The hexanol spacer arm in this compound plays a crucial role in reducing steric hindrance between the biotin and the binding pocket of streptavidin, especially when large enzyme conjugates are used for detection.
Key Applications in ELISA
Biotinylated molecules prepared using this compound can be employed in various ELISA formats, including:
-
Indirect ELISA: For the detection and quantification of an immobilized antigen using a primary antibody followed by a biotinylated secondary antibody.
-
Sandwich ELISA: For the quantification of an antigen "sandwiched" between a capture antibody and a biotinylated detection antibody. This is one of the most common and sensitive ELISA formats.
-
Competitive ELISA: For the quantification of an antigen based on its competition with a biotinylated antigen for binding to a limited amount of capture antibody.
The choice of ELISA format depends on the specific research question, the nature of the analyte, and the availability of specific antibodies.
Data Presentation: The Impact of Spacer Arm Length
The length of the spacer arm in a biotinylation reagent can significantly influence the performance of an ELISA. Longer spacer arms generally lead to improved signal intensity by overcoming the steric hindrance associated with the binding of large streptavidin-enzyme conjugates to the biotinylated molecule. The following table summarizes the effect of different spacer arm lengths on the relative absorbance in an ELISA format.
| Biotinylation Reagent | Spacer Arm Length (nm) | Relative Absorbance (A/Amax) |
| PFP-biotin | 0.96 | ~0.45 |
| NHS-biotin | 1.35 | ~0.60 |
| This compound (similar to Sulfo-NHS-LC-Biotin) | ~2.24 | ~0.85 |
| NHS-LC-LC-biotin | 3.05 | 1.00 |
This data is adapted from a study by Muratsugu and Nishida (2019) which demonstrated a clear trend of increased signal with longer spacer arms in a competitive ELISA format.[1] this compound has a spacer arm length comparable to Sulfo-NHS-LC-Biotin and is expected to show similar performance.
Experimental Protocols
Protocol 1: Biotinylation of Antibodies with this compound
This protocol describes the covalent attachment of this compound to primary amines (lysine residues and the N-terminus) of an antibody.
Materials:
-
Antibody to be biotinylated (1-10 mg/mL in an amine-free buffer, e.g., PBS)
-
This compound N-hydroxysuccinimide ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Conjugation Buffer overnight at 4°C to remove any amine-containing preservatives. Adjust the antibody concentration to 1-10 mg/mL.
-
Biotin Reagent Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Biotinylation Reaction:
-
Calculate the required amount of biotin reagent. A 10-20 fold molar excess of biotin to antibody is a good starting point. The optimal ratio should be determined empirically for each antibody.
-
Slowly add the dissolved biotin reagent to the antibody solution while gently stirring.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.[2]
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.[3]
-
Purification: Remove excess, unreacted biotin by buffer exchange using a desalting column or by dialysis against PBS.
-
Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.
Protocol 2: Sandwich ELISA using a Biotinylated Detection Antibody
This protocol outlines a typical sandwich ELISA workflow for the quantification of an antigen.
Materials:
-
96-well ELISA plates
-
Capture Antibody
-
Biotinylated Detection Antibody (prepared as in Protocol 1)
-
Antigen Standard and Samples
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Reagent Diluent: 0.1% BSA in PBST
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add 100 µL of appropriately diluted standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Wasting: Repeat the washing step.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in Reagent Diluent. Add 100 µL to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Reagent Diluent. Add 100 µL to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step, increasing the number of washes to five.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Mandatory Visualizations
References
Application Note and Protocol: Calculating Molar Excess of 6-N-Biotinylaminohexanol for Labeling Biomolecules
Audience: Researchers, scientists, and drug development professionals.
Introduction Biotinylation, the process of covalently attaching biotin (B1667282) to biomolecules like proteins, antibodies, and peptides, is a fundamental technique in life sciences.[1][2][3][4] The extraordinarily high affinity between biotin and streptavidin (or avidin) provides a robust and versatile tool for detection, purification, and immobilization of target molecules.[3][5] This principle is widely applied in immunoassays, affinity chromatography, targeted drug delivery, and protein interaction studies.[2][3][5][6][7]
This document provides detailed protocols for the biotinylation of biomolecules using 6-N-Biotinylaminohexanol, with a specific focus on the precise calculation of molar excess to achieve optimal labeling efficiency. Unlike amine-reactive biotin reagents (e.g., NHS esters), this compound possesses a terminal hydroxyl (alcohol) group.[8] This makes it suitable for labeling molecules containing accessible carboxyl groups (e.g., aspartic acid, glutamic acid, or C-termini of proteins) through a two-step carbodiimide-mediated reaction.
Principle of Labeling with this compound
The hydroxyl group on this compound is not inherently reactive towards functional groups on proteins. Therefore, labeling requires the activation of carboxyl groups (-COOH) on the target biomolecule. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).
The reaction proceeds in two main stages:
-
Activation: EDC reacts with a carboxyl group on the protein to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization and Coupling: Sulfo-NHS reacts with this intermediate to create a more stable, amine-reactive Sulfo-NHS ester. While this ester is typically used to label primary amines, it can also react, albeit less efficiently, with other nucleophiles. For a more direct coupling to the hydroxyl group of this compound, the O-acylisourea intermediate formed by EDC can directly react with the alcohol. The inclusion of Sulfo-NHS helps to improve efficiency and stability of the reactive intermediate.
The workflow ensures that the biotin moiety is covalently attached to the target molecule via a stable ester linkage.
Diagram: Chemical Labeling Pathway
Caption: Carbodiimide chemistry for labeling carboxyl groups.
Calculating Molar Excess
Controlling the degree of labeling is critical; insufficient labeling leads to poor signal, while excessive labeling can compromise the biological activity of the molecule.[9] The primary method for controlling this is by adjusting the molar ratio of the biotinylation reagent and coupling agents to the target biomolecule.
The optimal molar excess depends on several factors:
-
Concentration of the biomolecule: Dilute solutions require a higher molar excess to achieve sufficient labeling.[9][10]
-
Number of available carboxyl groups: The abundance of accessible aspartic and glutamic acid residues influences the reaction.
-
Desired degree of labeling: Applications like detection may require higher labeling than those where function is paramount.
Step-by-Step Calculation Example
Objective: To label 1 mL of a 5 mg/mL solution of a protein (Molecular Weight: 50,000 g/mol or 50 kDa) with a 50-fold molar excess of this compound.
1. Calculate Moles of Protein:
-
Amount of protein = 5 mg
-
Moles of protein = (5 mg) / (50,000 g/mol ) = (0.005 g) / (50,000 g/mol ) = 0.0000001 mol = 0.1 µmol
2. Calculate Moles of Biotin Reagent Needed:
-
Molar excess = 50-fold
-
Moles of Biotin-OH = 0.1 µmol × 50 = 5 µmol
3. Calculate Volume of Biotin Stock Solution to Add:
-
Assume a 10 mM stock solution of this compound (MW: 357.48 g/mol ) is prepared in DMSO.
-
10 mM = 10,000 µmol/L = 10 µmol/mL
-
Volume to add = (5 µmol) / (10 µmol/mL) = 0.5 mL
-
Note: This volume is high relative to the reaction volume. It is often better to prepare a more concentrated stock solution (e.g., 50-100 mM) to avoid significant dilution of the protein.
-
4. Calculate Moles and Volume of Coupling Reagents (EDC/Sulfo-NHS):
-
A molar excess of EDC and Sulfo-NHS over the biotin reagent is often recommended. Let's use a 2-fold molar excess over the biotin reagent.
-
Moles of EDC/Sulfo-NHS = 5 µmol × 2 = 10 µmol
-
Assuming 100 mM stock solutions:
-
Volume to add = (10 µmol) / (100 µmol/mL) = 0.1 mL of each.
Recommended Molar Excess Ratios
The following table provides recommended starting points for molar excess calculations. These ratios may need to be optimized for specific applications.
| Protein Concentration | Molar Excess of Biotin Reagent (Biotin:Protein) | Molar Excess of EDC/Sulfo-NHS (EDC:Biotin) |
| 1 mg/mL | 100 - 200 fold | 2 - 5 fold |
| 2-5 mg/mL | 50 - 100 fold | 2 - 5 fold |
| >5 mg/mL | 20 - 50 fold | 1.5 - 2 fold |
Experimental Protocol
This protocol provides a general methodology for labeling a protein with this compound.
Materials and Reagents
-
Purified protein in a carboxyl- and amine-free buffer (e.g., 0.1 M MES, pH 4.5-6.0).
-
This compound (MW: 357.48 g/mol ).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-hydroxysulfosuccinimide (Sulfo-NHS).
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or Hydroxylamine.
-
Purification column (e.g., Sephadex G-25) or dialysis cassettes (7K-10K MWCO).[9][11]
Procedure
-
Protein Preparation:
-
Prepare the protein at a concentration of 2-10 mg/mL.
-
Ensure the protein is in an appropriate amine-free buffer (e.g., MES or PBS). If the buffer contains carboxylates (like citrate (B86180) or acetate), it must be exchanged into a non-reactive buffer using dialysis or a desalting column.[1][5]
-
-
Reagent Preparation (Prepare Immediately Before Use):
-
Allow all reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.[5][10]
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in reaction buffer or water. These reagents hydrolyze quickly and must be used without delay.
-
-
Activation of Carboxyl Groups:
-
Add the calculated amount of EDC and Sulfo-NHS stock solutions to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[1]
-
-
Biotinylation Reaction:
-
Add the calculated volume of the this compound stock solution to the activated protein mixture.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Purification of Biotinylated Protein:
-
Remove excess, unreacted biotin reagent and byproducts, which is crucial to prevent interference in downstream applications.[5][11]
-
Use a desalting column (gel filtration) or dialysis to separate the labeled protein from smaller molecules.[5][9][11]
-
Exchange the purified protein into a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Storage:
-
Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.
-
Diagram: Experimental Workflow
Caption: Workflow for protein biotinylation.
Applications in Research and Drug Development
Biotinylated biomolecules are indispensable tools in modern research and pharmaceutical development.
-
Drug Discovery and Screening: Immobilized biotinylated proteins are used on streptavidin-coated surfaces to screen for binding partners like small molecule inhibitors or therapeutic antibodies.[5]
-
Targeted Drug Delivery: Biotin can act as a targeting ligand to deliver conjugated drugs to cells or tissues that overexpress biotin receptors, which is common in many cancer cells.[5][7]
-
Immunoassays: The high specificity of the biotin-streptavidin interaction significantly enhances the sensitivity and signal amplification in assays like ELISA and Western blotting.[2][5]
-
Affinity Purification: Biotin-tagged proteins can be efficiently isolated from complex biological mixtures, such as cell lysates, using streptavidin-conjugated beads.[5]
-
Protein-Protein Interaction Studies: Biotinylation is used in pull-down assays and other techniques to identify and validate interactions between proteins.[][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]
- 3. What is Biotinylation? | BroadPharm [broadpharm.com]
- 4. What is Biotinylation? | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 8. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Application Notes and Protocols for 6-N-Biotinylaminohexanol Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of 6-N-Biotinylaminohexanol to various molecules and surfaces. The primary focus is on robust and widely applicable chemical strategies that enable the stable biotinylation of proteins, carboxylated surfaces, and other research targets.
Introduction to Conjugation Chemistries
This compound is a versatile biotinylation reagent featuring a terminal primary hydroxyl group. This hydroxyl group is not inherently reactive towards common functional groups on biomolecules under physiological conditions. Therefore, covalent conjugation requires a chemical activation strategy. Two primary and effective methods for achieving this are:
-
Carbodiimide-Mediated Esterification: This is the most common and biocompatible approach for conjugating molecules with hydroxyl groups to targets bearing carboxylic acids. A water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), is used to activate the carboxyl groups, making them susceptible to nucleophilic attack by the hydroxyl group of this compound, resulting in a stable ester linkage. This method is widely used for biotinylating proteins and carboxylated surfaces.
-
Mitsunobu Reaction: A powerful reaction in organic synthesis that facilitates the condensation of a primary or secondary alcohol with a nucleophile, typically a carboxylic acid, using a phosphine (B1218219) reagent (e.g., triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This reaction proceeds with inversion of configuration at the alcohol's stereocenter and is highly efficient, though it is typically performed in anhydrous organic solvents.
Experimental Protocols
Protocol 1: Carbodiimide-Mediated Conjugation of this compound to a Protein
This protocol details the biotinylation of a protein containing accessible carboxyl groups (from aspartic or glutamic acid residues) using EDC chemistry.
Materials:
-
Protein to be biotinylated
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare solutions of EDC, NHS/Sulfo-NHS, and this compound in the Reaction Buffer.
-
Activation of Carboxyl Groups:
-
Add EDC to the protein solution to a final concentration of 2-10 mM.
-
Add NHS or Sulfo-NHS to a final concentration of 5-20 mM. The addition of NHS or Sulfo-NHS increases the efficiency of the reaction by forming a more stable amine-reactive intermediate.[1][2]
-
Incubate the mixture for 15 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Add this compound to the activated protein solution. The molar ratio of biotin (B1667282) reagent to protein should be optimized, but a starting point of 20-50 fold molar excess is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by quenching any unreacted EDC. Incubate for 15 minutes.
-
Purification: Remove excess biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.
-
Characterization: Confirm biotinylation using a HABA assay, streptavidin gel-shift assay, or mass spectrometry.
Protocol 2: Mitsunobu Reaction for Conjugation in an Organic Solvent
This protocol is suitable for conjugating this compound to a carboxylic acid-containing molecule in a non-aqueous environment.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1 equivalent), this compound (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF.
-
Initiation of Reaction: Cool the solution to 0°C in an ice bath.
-
Addition of Azodicarboxylate: Add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution with stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain the desired ester, triphenylphosphine oxide, and the reduced dihydrazide.
-
-
Purification: Purify the crude product by silica gel column chromatography to isolate the biotinylated conjugate.
Data Presentation
Table 1: Reaction Conditions for Carbodiimide-Mediated Biotinylation
| Parameter | Recommended Range | Notes |
| pH (Activation) | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups. |
| pH (Conjugation) | 7.2 - 7.5 | Efficient reaction of the activated ester with the hydroxyl group. |
| EDC Concentration | 2 - 10 mM | Higher concentrations can lead to protein cross-linking. |
| NHS/Sulfo-NHS Conc. | 5 - 20 mM | Stabilizes the activated intermediate, improving yield.[1][2] |
| Molar Excess of Biotin Reagent | 20 - 100 fold | Should be optimized for the specific protein and desired degree of labeling. |
| Reaction Time | 2 - 12 hours | Longer times may be required for less reactive proteins. |
| Reaction Temperature | 4°C - 25°C | Lower temperatures can minimize protein degradation. |
Table 2: Reagent Stoichiometry for Mitsunobu Reaction
| Reagent | Molar Equivalents | Purpose |
| Carboxylic Acid | 1 | Substrate |
| This compound | 1.2 | Biotinylation Reagent |
| Triphenylphosphine (PPh₃) | 1.5 | Activates the alcohol. |
| DEAD or DIAD | 1.5 | Oxidizing agent that drives the reaction. |
Visualizations
References
Application Notes and Protocols: Buffer Selection and Methodologies for Biotinylation with 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, antibody, or nucleic acid, is a cornerstone technique in life sciences research. The exceptionally high affinity between biotin and streptavidin (or avidin) provides a powerful and versatile tool for detection, purification, and immobilization applications. The choice of biotinylation reagent and the reaction conditions, particularly the buffer system, are critical for successful conjugation.
This document focuses on the use of 6-N-Biotinylaminohexanol, a biotinylating reagent characterized by a biotin moiety linked to a hexanol spacer arm, which terminates in a primary hydroxyl (-OH) group. It is crucial to understand that this terminal hydroxyl group is not inherently reactive towards common functional groups on biomolecules, such as primary amines, under standard physiological conditions.[1][2] Therefore, direct, one-step labeling is not feasible with this reagent. Instead, a two-step chemical activation process is required to convert the hydroxyl group into a reactive species capable of forming a stable covalent bond with the target molecule.[1][2]
The primary activation strategies include:
-
Oxidation of the Alcohol : The terminal alcohol can be oxidized to a carboxylic acid. This acid can then be activated using standard carbodiimide (B86325) chemistry (e.g., EDC, with N-hydroxysuccinimide, NHS) to generate an amine-reactive NHS ester.[1]
-
Conversion to a Good Leaving Group : The hydroxyl group can be converted into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl).[1][2] The resulting tosyl group is an excellent leaving group, making the molecule susceptible to nucleophilic attack by primary amines on a target protein.
Given that both activation pathways for this compound ultimately lead to a reagent that reacts with primary amines, this guide will focus on the well-established principles and buffer systems for amine-reactive biotinylation, which is the most common and versatile method for labeling proteins.
Buffer Selection for Amine-Reactive Biotinylation
The efficiency of biotinylation reactions involving the coupling of N-hydroxysuccinimide (NHS) esters to primary amines is highly dependent on the buffer composition and pH. The primary amines on a protein, found at the N-terminus and on the side chain of lysine (B10760008) residues, must be in a deprotonated, nucleophilic state to react with the NHS ester.[3][4]
Key Buffer Parameters
The selection of an appropriate buffer is paramount to maximize labeling efficiency while preserving the integrity and function of the target protein. The following table summarizes the critical parameters for buffer selection in amine-reactive biotinylation.
| Parameter | Recommended Condition | Rationale & Considerations |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | The reaction is strongly pH-dependent. At pH values below 7, primary amines are protonated and non-nucleophilic. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction and reduces labeling efficiency.[1][2][5] |
| Buffer Type | Amine-Free Buffers | Buffers containing primary amines will compete with the target molecule for reaction with the NHS ester, drastically reducing conjugation efficiency.[1][5] |
| Recommended Buffers | Phosphate-Buffered Saline (PBS), HEPES, Borate, Carbonate-Bicarbonate | These buffers are devoid of primary amines and are effective in maintaining the optimal pH range for the reaction.[1][6] A 0.1 M sodium bicarbonate solution is a common and effective choice.[2] |
| Buffers to Avoid | Tris, Glycine | These buffers contain primary amines and should not be used as the primary reaction buffer. However, they are ideal for quenching the reaction once the desired incubation time is complete.[1][3][6] |
| Interfering Substances | Sodium Azide (B81097), Thiols | Sodium azide can react with NHS esters. High concentrations of thiols may also interfere. It is recommended to remove these substances from the protein solution by dialysis or buffer exchange prior to biotinylation. |
Experimental Protocols
Protocol 1: General Protein Biotinylation using an Amine-Reactive NHS-Ester Reagent
This protocol provides a general workflow for labeling a protein with a generic amine-reactive biotin-NHS ester. This would be the second stage after this compound has been activated to an NHS ester.
Materials:
-
Protein to be labeled (in an appropriate amine-free buffer like PBS, pH 7.4-8.0)
-
Amine-Reactive Biotin Reagent (e.g., NHS-Biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or exchange the protein into an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5-8.0) at a concentration of 1-10 mg/mL.[2]
-
If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable buffer via dialysis or a desalting column.[3][7]
-
-
Prepare the Biotin Reagent Stock Solution:
-
Calculate Molar Excess of Biotin Reagent:
-
The optimal molar ratio of biotin reagent to protein depends on the protein's concentration and the number of available primary amines.
-
For a starting point, use a 20-fold molar excess of biotin reagent for a protein concentration of 2 mg/mL.[3] For more dilute protein solutions, a greater molar excess may be required.[7]
-
Calculation Example: For 1 mL of a 2 mg/mL IgG solution (MW ≈ 150,000 g/mol ):
-
Moles of IgG = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol
-
Moles of Biotin (20x excess) = 20 * 1.33 x 10⁻⁸ mol = 2.66 x 10⁻⁷ mol
-
Volume of 10 mM Biotin Stock = (2.66 x 10⁻⁷ mol) / (0.01 mol/L) = 2.66 x 10⁻⁵ L = 26.6 µL
-
-
-
Biotinylation Reaction:
-
Quench the Reaction:
-
Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM (e.g., add 1/10th volume of 1 M Tris-HCl, pH 8.0).[3]
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purify the Biotinylated Protein:
-
Quantify Biotin Incorporation (Optional):
Protocol 2: Conceptual Two-Step Activation and Use of this compound
This protocol outlines the conceptual steps for activating this compound via tosylation for subsequent reaction with a protein. This procedure involves organic synthesis steps and should be performed in a chemical laboratory by personnel with appropriate expertise.
Step A: Activation via Tosylation
-
Dissolve Reagents: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a flask under an inert nitrogen atmosphere and cool to 0°C.[2]
-
Add Base: Add triethylamine (B128534) (1.5 equivalents) to the solution.[2]
-
Add Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.[2]
-
Reaction: Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir overnight.[2]
-
Purification: The resulting activated tosylate (Biotin-Hexanol-OTs) must be purified from the reaction mixture using appropriate organic chemistry techniques (e.g., washing, chromatography) before it can be used to label proteins.
Step B: Protein Labeling with Activated Reagent
-
Prepare Protein: Prepare the target protein in an amine-free buffer at pH 8.0-8.5 as described in Protocol 1.
-
Reaction: Add the purified and activated Biotin-Hexanol-OTs to the protein solution. The tosyl group will be displaced by nucleophilic attack from the primary amines on the protein.
-
Incubation, Quenching, and Purification: Follow steps 4-6 from Protocol 1 to complete the labeling process.
Visualizations
Caption: Experimental workflow for protein biotinylation with an amine-reactive NHS ester.
Caption: Reaction of an NHS-ester biotin with a primary amine on a protein.
Caption: Two-step activation and conjugation pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 6. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 7. This compound | Wolfe Labs [wolfelabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Purification of Biotinsylated Proteins Using Streptavidin Beads
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of biotinylated proteins utilizing streptavidin-conjugated beads. This technique leverages the extraordinarily strong and specific non-covalent interaction between biotin (B1667282) and streptavidin, which has a dissociation constant (Kd) in the femtomolar range, making it one of the strongest known biological interactions[1][2]. This robust interaction allows for the efficient capture of biotin-tagged proteins from complex biological mixtures under stringent washing conditions, thereby minimizing background contamination[1][3].
The protocols outlined below cover the essential steps of protein biotinylation, affinity purification using streptavidin beads, and subsequent elution of the target protein. Adherence to these guidelines will facilitate high-purity and high-yield recovery of biotinylated proteins for downstream applications in research and drug development.
Quantitative Data: Streptavidin Bead Binding Capacities
The choice of streptavidin beads is critical and can significantly impact the yield and purity of the target protein. The binding capacity of streptavidin beads for biotinylated molecules is influenced by factors such as the size of the biotinylated molecule and the type of beads used[4]. Larger biotinylated molecules may experience steric hindrance, leading to a lower effective binding capacity compared to free biotin[4]. The following tables summarize the binding capacities of various commercially available streptavidin beads to aid in experimental design.
Table 1: Binding Capacity for Free Biotin
| Bead Type | Supplier | Binding Capacity (nmol/mg or pmol/mg) |
| High Capacity Streptavidin Magnetic Beads | Vector Labs | ≥ 12 nmol/mg[5] |
| Streptavidin Agarose Beads | GoldBio | > 120 nmol/mL of resin[4] |
| Dynabeads™ MyOne™ Streptavidin C1 | Thermo Fisher Scientific | 950–1,500 pmol/mg[6] |
| Sera-Mag™ Streptavidin-Coated Magnetic Beads | Cytiva | 2500 - 5500 pmol/mg |
Table 2: Binding Capacity for Biotinylated Proteins
| Bead Type | Supplier | Biotinylated Molecule | Binding Capacity (µg/mg) |
| High Capacity Streptavidin Magnetic Beads | Vector Labs | Biotinylated IgG | ≥ 110 µg/mg[5] |
| Streptavidin Magnetic Beads | NEB | Biotinylated Antibody/Protein | 30 µg/mg[7] |
| Dynabeads™ MyOne™ Streptavidin C1 | Thermo Fisher Scientific | Biotinylated IgG | 20 µg/mg[6] |
| Streptavidin Mag Sepharose™ | Cytiva | Biotinylated BSA | 300 µg/mL medium slurry |
Experimental Protocols
Protocol 1: General Protein Biotinylation using NHS-Ester Biotin
This protocol describes a common method for biotinylating proteins by targeting primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS)-ester of biotin.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotin reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassettes
Procedure:
-
Buffer Exchange: Ensure the protein solution is free of amine-containing buffers like Tris, as they will compete with the biotinylation reaction. If necessary, perform a buffer exchange into PBS. The protein concentration should ideally be 1-10 mg/mL[8].
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in a small amount of anhydrous DMSO or DMF.
-
Molar Ratio Calculation: Determine the desired molar excess of biotin reagent to protein. A common starting point is a 12- to 20-fold molar excess[8].
-
Incubation: Add the calculated volume of the biotin reagent to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C[8].
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-100 mM. Incubate for 15-30 minutes at room temperature[8].
-
Removal of Excess Biotin: Separate the biotinylated protein from unreacted biotin and quenching buffer using a desalting column or dialysis.
-
Verification (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay[9].
Protocol 2: Purification of Biotinylated Proteins with Streptavidin Magnetic Beads
This protocol details the capture and purification of a biotinylated protein from a complex mixture, such as a cell lysate.
Materials:
-
Biotinylated protein sample
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (see Table 3 for options)
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads by vortexing. Transfer the desired volume of bead slurry to a microfuge tube[7].
-
Bead Equilibration: Place the tube on a magnetic rack to pellet the beads. Remove the storage buffer. Add Binding/Wash Buffer, vortex to resuspend, and then pellet the beads again. Repeat this wash step twice for a total of three washes[7].
-
Binding: Add the biotinylated protein sample to the equilibrated beads. Incubate for at least 30 minutes at room temperature or 4°C with gentle mixing[7]. For complex mixtures, an overnight incubation at 4°C is often recommended[10].
-
Washing: Pellet the beads on the magnetic rack and remove the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins[10][11].
-
Elution: Resuspend the beads in the chosen elution buffer (see Table 3) and incubate according to the recommended conditions. Pellet the beads and collect the supernatant containing the purified protein.
Elution Strategies
The strength of the biotin-streptavidin interaction necessitates harsh conditions for elution, which can be denaturing to the target protein[3][12]. The choice of elution method depends on the downstream application of the purified protein.
Table 3: Common Elution Buffers and Conditions
| Elution Method | Buffer Composition | Conditions | Notes |
| Acidic pH | 0.1 M Glycine-HCl, pH 2.0-2.8 | Short incubation at room temperature | Denaturing. The eluate should be neutralized immediately. |
| High Guanidine HCl | 6 M Guanidine-HCl, pH 1.5 | Short incubation at room temperature | Strongly denaturing[13]. |
| SDS and Heat | 1% SDS, 2 mM Biotin | Heat at 95-100°C for 5-10 minutes | Denaturing. Often used for samples intended for SDS-PAGE analysis[12]. |
| Excess Biotin and Heat | 25 mM Biotin | Heat at 95°C for 5 minutes | Denaturing. The presence of detergents like SDS can enhance elution efficiency[12]. |
| Formamide | 95% Formamide, 140 mM NaOAc, pH 9.0 | Heat at 90°C for 10 minutes | Denaturing. High elution efficiency reported for free biotin[14]. |
| Enzymatic Cleavage | Specific protease (e.g., TEV, PreScission) | Depends on the protease | Requires a cleavable linker between the biotin tag and the protein. Allows for elution under non-denaturing conditions[13]. |
Visualizations
Caption: Workflow for protein biotinylation.
Caption: Streptavidin bead purification workflow.
Troubleshooting and Optimization
-
Low Yield: Inefficient biotinylation is a common cause of low yield. Confirm successful biotinylation via Western blot using streptavidin-HRP before proceeding with purification[9]. The molar excess of the biotinylation reagent may need to be optimized empirically[9].
-
High Background: Insufficient washing can lead to high levels of non-specifically bound proteins. Increase the number of wash steps or the stringency of the wash buffer.
-
No Elution: The strong interaction between biotin and streptavidin can make elution difficult. Ensure that the elution conditions are harsh enough to disrupt this interaction. For downstream applications that require a native protein, consider incorporating a cleavable linker.
-
Bead Regeneration: Due to the harsh elution conditions required to break the biotin-streptavidin bond, which can denature the streptavidin, regeneration of streptavidin beads is generally not recommended[15]. For applications requiring bead reuse, monomeric avidin (B1170675) beads, which have a lower binding affinity, may be a suitable alternative[15].
References
- 1. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. goldbio.com [goldbio.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Dynabeads Streptavidin Magnetic Beads | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. neb.com [neb.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rockefeller.edu [rockefeller.edu]
- 11. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 12. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Elution of Biotinylated Proteins from Streptavidin Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2][3] This exceptionally high affinity makes it a powerful tool for various applications in molecular biology, including the purification of biotinylated proteins. However, the very strength of this interaction poses a significant challenge when it comes to eluting the captured biotinylated protein from the streptavidin resin without compromising its integrity and biological activity.
These application notes provide a comprehensive overview of various elution methods for biotinylated proteins from streptavidin resin, offering both non-denaturing and denaturing strategies. Detailed protocols and comparative data are presented to assist researchers in selecting the optimal method for their specific downstream applications.
The Streptavidin-Biotin Interaction
Streptavidin is a tetrameric protein, with each subunit capable of binding one molecule of biotin (B1667282).[4] The binding pocket is highly specific and creates a network of hydrogen bonds and hydrophobic interactions with the biotin molecule, resulting in a very stable complex.[5][6]
Caption: The tetrameric structure of streptavidin with each subunit binding a biotin molecule.
General Workflow for Affinity Purification of Biotinylated Proteins
The purification process generally involves the immobilization of a biotinylated protein onto a streptavidin-conjugated solid support (e.g., agarose (B213101) or magnetic beads), followed by washing to remove non-specific binders, and finally, elution of the target protein.
Caption: A simplified workflow for the affinity purification of biotinylated proteins.
Elution Methods
The choice of elution method is critical and depends on the intended downstream application of the purified protein. Methods can be broadly categorized into non-denaturing and denaturing elution.
Non-Denaturing Elution Methods
These methods aim to preserve the native structure and function of the eluted protein.
This is the gentlest method, involving the use of a high concentration of free biotin to compete with the biotinylated protein for the binding sites on the streptavidin resin. However, due to the extremely low off-rate of the streptavidin-biotin complex, this method can be inefficient and may require prolonged incubation times or elevated temperatures.[7][8]
Protocol: Competitive Elution with Free Biotin
-
Wash the Resin: After binding the biotinylated protein, wash the streptavidin resin extensively with a suitable wash buffer (e.g., PBS with 0.05% Tween 20) to remove all non-specifically bound proteins.
-
Prepare Elution Buffer: Prepare an elution buffer containing a high concentration of free biotin. A study demonstrated that using 4 mg/ml biotin at pH 8.5 with a 30-minute incubation significantly improved recovery.[1][9][10][11]
-
Elution:
-
Add the biotin elution buffer to the resin.
-
Incubate at room temperature for 30-60 minutes with gentle agitation.[1][10][11] For more efficient elution, incubation at 37°C can be performed.[8]
-
Collect the eluate by centrifugation or by passing it through the column.
-
Repeat the elution step 2-3 times for maximal recovery.
-
-
Removal of Free Biotin: The eluted sample will contain a high concentration of free biotin, which may need to be removed for downstream applications using methods like dialysis or size exclusion chromatography.
This method involves incorporating a cleavable linker between the protein and the biotin tag. The protein is then released by cleaving this linker, while the biotin tag remains bound to the streptavidin resin. This approach yields a tag-free, native protein.[12]
Commonly used cleavable linkers include:
-
Disulfide Bonds: Cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[13]
-
Protease Cleavage Sites: Specific protease recognition sites (e.g., for TEV or PreScission protease) can be engineered into the linker.
-
Chemically Cleavable Linkers: Linkers that can be cleaved under specific chemical conditions (e.g., acid-labile linkers).
Protocol: On-Resin Cleavage with a Disulfide Linker
-
Binding and Washing: Bind the biotinylated protein (with a disulfide linker) to the streptavidin resin and wash as described previously.
-
Prepare Cleavage Buffer: Prepare a buffer containing a reducing agent. For example, 50 mM DTT in a suitable buffer like PBS.
-
Cleavage:
-
Add the cleavage buffer to the resin.
-
Incubate at room temperature for 1-2 hours with gentle agitation.
-
Collect the eluate containing the released protein.
-
Repeat the cleavage step to ensure complete release.
-
Caption: Overview of non-denaturing and denaturing elution strategies.
Denaturing Elution Methods
These methods are highly efficient but result in the denaturation of the eluted protein. They are suitable for applications where protein activity is not required, such as SDS-PAGE, Western blotting, and mass spectrometry.
Boiling the streptavidin resin in a sample buffer containing a strong detergent like Sodium Dodecyl Sulfate (SDS) is a common and effective method for eluting biotinylated proteins.[7][14]
Protocol: Elution with SDS-PAGE Sample Buffer
-
Binding and Washing: Bind and wash the biotinylated protein on the streptavidin resin.
-
Elution:
-
Resuspend the resin in 1X SDS-PAGE sample buffer (e.g., containing 2% SDS and β-mercaptoethanol).
-
Boil the sample at 95-100°C for 5-10 minutes.[7]
-
Centrifuge to pellet the resin and collect the supernatant containing the eluted protein.
-
A milder variation of this method uses a lower concentration of SDS (e.g., 0.4%) and IGEPAL-CA630 (1%) with 25 mM biotin and heating at 95°C for 5 minutes, which can elute the protein without significant streptavidin contamination.[12]
Acidic buffers disrupt the streptavidin-biotin interaction, leading to the release of the biotinylated protein.[12]
Protocol: Low pH Elution
-
Binding and Washing: Bind and wash the biotinylated protein.
-
Elution:
-
Neutralization: Immediately neutralize the eluate by adding a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5) to prevent protein degradation.
Chaotropic agents like guanidine (B92328) hydrochloride disrupt the hydrogen bonding network and hydrophobic interactions, leading to the dissociation of the streptavidin-biotin complex.
Protocol: Elution with Guanidine-HCl
-
Binding and Washing: Bind and wash the biotinylated protein.
-
Elution:
-
Add a solution of 6 M Guanidine-HCl, pH 1.5-2.0, to the resin.[16]
-
Incubate for a few minutes at room temperature.
-
Collect the eluate.
-
-
Removal of Chaotropic Agent: The guanidine-HCl must be removed, typically by dialysis or buffer exchange, which may allow for refolding of the denatured protein.
Quantitative Comparison of Elution Methods
The efficiency of elution can vary significantly depending on the chosen method and the specific protein. The following table summarizes reported elution efficiencies for different methods.
| Elution Method | Elution Buffer/Conditions | Reported Recovery/Efficiency | Notes | Reference(s) |
| Non-Denaturing | ||||
| Competitive Biotin | 4 mg/ml Biotin, pH 8.5, 30 min incubation | >85% | Optimized for anti-biotin antibody agarose, but principle applies. | [1][10][11] |
| Competitive Biotin | 25 mM Biotin, 95°C for 5 min | 40-60% | Effective but involves heat. | [14] |
| On-Resin Cleavage | Dependent on cleavable linker | Can be highly efficient, approaching 100% | Yields tag-free protein. | [12][13] |
| Denaturing | ||||
| Heat and Detergent | SDS-PAGE sample buffer, 95-100°C for 5-10 min | Quantitative | Denatures protein; may co-elute streptavidin. | |
| Low pH | 0.1 M Glycine-HCl, pH 2.0 | Efficient | Requires immediate neutralization. | [12][15] |
| Chaotropic Agent | 6 M Guanidine-HCl, pH 1.5 | Highly efficient | Requires removal of the chaotropic agent. | [16] |
| Formamide | 95% formamide, 90°C for 10 minutes | ~95% | Harsh conditions. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Elution Yield | Inefficient elution conditions. | - Increase concentration of eluting agent (e.g., free biotin).- Increase incubation time or temperature.- For competitive elution, optimize pH.[1][10] |
| Steric hindrance of the biotin tag. | Use a biotinylation reagent with a longer spacer arm. | |
| Protein precipitation on the resin. | Optimize buffer conditions (e.g., add non-ionic detergents). | |
| Co-elution of Streptavidin | Harsh denaturing conditions. | - Use a milder elution method if possible.- A protocol with 0.4% SDS, 1% IGEPAL-CA630, and 25mM biotin at 95°C has been shown to minimize streptavidin leaching.[12] |
| Loss of Protein Activity | Denaturing elution method used. | - Switch to a non-denaturing method like competitive elution or on-resin cleavage.- If using low pH or chaotropic agents, ensure rapid neutralization or buffer exchange. |
| Presence of Free Biotin in Eluate | Competitive elution was used. | Remove free biotin by dialysis, size exclusion chromatography, or buffer exchange. |
Conclusion
The selection of an appropriate elution method is a critical step in the purification of biotinylated proteins from streptavidin resin. For applications requiring functional proteins, non-denaturing methods such as competitive elution with free biotin or on-resin cleavage are recommended. When protein activity is not a concern, denaturing methods offer high elution efficiency. By understanding the principles and protocols outlined in these application notes, researchers can optimize their purification strategies to obtain high yields of purified protein suitable for their specific downstream analyses.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 3. Streptavidin - Wikipedia [en.wikipedia.org]
- 4. How Does Streptavidin Work? Function, Structure, & Uses [excedr.com]
- 5. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A simple method for non-denaturing purification of biotin-tagged proteins through competitive elution with free biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. Biotinylation | Thermo Fisher Scientific - ID [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. On-resin biotinylation of chemically synthesized proteins for one-step purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
Applications of 6-N-Biotinylaminohexanol in Proteomics: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
6-N-Biotinylaminohexanol is a versatile chemical tool for proteomics research, particularly in the field of chemical proteomics. Its unique structure, featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and a terminal hydroxyl group on a hexyl spacer, allows for the covalent attachment of various molecules of interest. This enables the conversion of small molecules, metabolites, or drug candidates into high-avidity probes for the enrichment and subsequent identification of their protein binding partners from complex biological samples.
The primary application of this compound is in "pull-down" or affinity purification experiments coupled with mass spectrometry (AP-MS). The workflow typically involves the chemical modification of a target molecule (e.g., a drug with a carboxylic acid group) by esterification with the hydroxyl group of this compound. This creates a biotinylated version of the target molecule. This "bait" is then immobilized on streptavidin-coated beads and incubated with a cell or tissue lysate. Proteins that specifically interact with the bait molecule are captured and enriched. After stringent washing steps to remove non-specific binders, the enriched proteins are eluted and identified by mass spectrometry.
This approach is invaluable for:
-
Target deconvolution for novel drug candidates: Identifying the molecular targets of a new drug is a critical step in understanding its mechanism of action and potential off-target effects.
-
Mapping protein-metabolite interactions: Elucidating the proteins that bind to specific metabolites can provide insights into metabolic regulation and signaling pathways.
-
Identifying receptors for orphan ligands: Discovering the protein receptors for endogenous signaling molecules with unknown receptors.
The hexanol spacer arm in this compound is designed to minimize steric hindrance between the biotin and the attached molecule, allowing for efficient binding of both the target protein and streptavidin.
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated Probe via Esterification
This protocol describes the synthesis of a biotinylated probe from a small molecule containing a carboxylic acid and this compound using a standard carbodiimide-mediated coupling reaction.
Materials:
-
Small molecule with a carboxylic acid (Molecule-COOH)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) for purification (if using HPLC)
-
Acetonitrile (B52724) (ACN) for purification (if using HPLC)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve the Molecule-COOH (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM or DMF.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate vial, dissolve DCC or EDC (1.5 equivalents) in anhydrous DCM or DMF.
-
-
Coupling Reaction:
-
Slowly add the DCC or EDC solution to the flask containing the other reactants while stirring at room temperature.
-
Allow the reaction to proceed for 12-24 hours at room temperature. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by reverse-phase HPLC.
-
HPLC Method: Use a C18 column with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
-
-
Characterization:
-
Confirm the identity and purity of the synthesized biotinylated probe (Molecule-Biotin) by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.
-
Protocol 2: Affinity Purification of Target Proteins
This protocol outlines the use of the synthesized biotinylated probe to enrich for interacting proteins from a cell lysate.
Materials:
-
Synthesized Molecule-Biotin probe
-
Streptavidin-coated magnetic beads
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer 1 (e.g., Lysis buffer with 0.1% SDS)
-
Wash buffer 2 (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl)
-
Wash buffer 3 (e.g., 50 mM Tris-HCl, pH 7.4)
-
Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 7.4, containing 2 mM biotin)
-
BCA protein assay kit
-
Negative control (e.g., DMSO or an inactive analog of the molecule)
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Probe Immobilization:
-
Wash the streptavidin beads with lysis buffer.
-
Incubate the beads with the Molecule-Biotin probe (and a negative control probe on a separate batch of beads) for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with lysis buffer to remove unbound probe.
-
-
Affinity Purification:
-
Incubate the probe-immobilized beads with the cell lysate (e.g., 1 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads sequentially with:
-
Wash buffer 1 (3 times)
-
Wash buffer 2 (2 times)
-
Wash buffer 3 (2 times)
-
-
-
Elution:
-
Elute the bound proteins by incubating the beads with elution buffer for 10 minutes at 95°C.
-
Alternatively, for on-bead digestion, proceed directly to the mass spectrometry preparation protocol.
-
Protocol 3: On-Bead Digestion for Mass Spectrometry
This protocol describes the preparation of enriched proteins for mass spectrometry analysis directly on the beads.
Materials:
-
Beads with enriched proteins from Protocol 2
-
Urea (B33335) (8 M in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
C18 desalting spin tips
Procedure:
-
Denaturation and Reduction:
-
Resuspend the beads in 8 M urea.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.
-
-
Alkylation:
-
Add IAA to a final concentration of 55 mM and incubate for 20 minutes in the dark at room temperature.
-
-
Digestion:
-
Dilute the urea to less than 2 M with 100 mM Tris-HCl, pH 8.5.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.
-
-
Peptide Extraction and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin tips according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Presentation
Quantitative data from affinity purification-mass spectrometry experiments should be presented in a clear and organized manner to allow for easy identification of specific interactors. The following table is an example of how to present such data.
| Protein Accession | Gene Symbol | Protein Name | Spectral Counts (Molecule-Biotin) | Spectral Counts (Control) | Enrichment Ratio (Molecule-Biotin / Control) |
| P04637 | TP53 | Cellular tumor antigen p53 | 58 | 2 | 29.0 |
| Q06609 | MDM2 | E3 ubiquitin-protein ligase Mdm2 | 45 | 1 | 45.0 |
| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 10 | 8 | 1.25 |
| P08670 | VIM | Vimentin | 5 | 6 | 0.83 |
This is example data and does not represent actual experimental results.
Visualization of Workflows and Pathways
Caption: Synthesis of a biotinylated probe.
Application Notes and Protocols for Immobilizing Molecules on Surfaces using 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent immobilization of molecules on various surfaces using 6-N-Biotinylaminohexanol. This versatile reagent allows for the introduction of biotin (B1667282) moieties onto surfaces, which can then be used to specifically capture streptavidin-conjugated molecules with high affinity. This powerful technique is widely applicable in fields such as proteomics, drug discovery, and diagnostics.
Introduction
The exceptional affinity between biotin and streptavidin (or avidin) is a cornerstone of many biotechnological applications. By functionalizing a surface with biotin, a highly specific and stable platform for the immobilization of streptavidin-conjugated proteins, antibodies, nucleic acids, or other molecules can be created. This compound is a particularly useful reagent for this purpose due to its terminal hydroxyl group, which can be readily coupled to various functionalized surfaces. The hexanol spacer arm also serves to reduce steric hindrance, improving the accessibility of the biotin moiety for streptavidin binding.
Principle of Immobilization
The immobilization strategy involves a two-step process:
-
Surface Functionalization: The substrate of interest (e.g., glass, gold, polymer) is first treated to introduce reactive functional groups on its surface. Common functional groups include epoxy, tosyl, or carboxyl groups.
-
Covalent Coupling of this compound: The terminal hydroxyl group of this compound is then covalently linked to the activated surface. This results in a stable, biotinylated surface ready for the immobilization of streptavidin-conjugated molecules.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of biotinylated surfaces for molecule immobilization.
| Parameter | NHS-Biotin | Sulfo-NHS-Biotin | Maleimide-Biotin | This compound (on Epoxy Surface) |
| Target Functional Group | Primary amines (-NH₂) | Primary amines (-NH₂) | Sulfhydryls (-SH) | Hydroxyls (-OH), Amines (-NH2) |
| Typical Biotinylation Efficiency | High | High (e.g., ~76% of peptides)[1] | High | Moderate to High |
| Key Advantages | Simple, one-step reaction.[1] | Water-soluble, ideal for cell surface labeling.[1] | More specific than amine-reactive reagents.[1] | Stable covalent linkage, spacer reduces steric hindrance. |
| Key Disadvantages | Can be non-specific; may affect protein function.[1] | Hydrolyzes in aqueous solution.[1] | Requires free sulfhydryl groups.[1] | Requires surface activation. |
| Parameter | Value | Reference |
| Biotin-to-Antibody Ratio (Random Biotinylation) | 5.0 ± 0.6 | [2] |
| Biotin-to-Antibody Ratio (Site-Specific Biotinylation) | 1.9 ± 0.3 | [2] |
| Streptavidin Binding Capacity (Magnetic Beads) | 177.5 - 314 nmol/mL | |
| Streptavidin Detection Limit (Microcantilever Sensor) | 1 - 10 nM | [3] |
Experimental Protocols
Protocol 1: Immobilization of this compound on Epoxy-Activated Surfaces
This protocol describes the covalent attachment of this compound to a surface functionalized with epoxy groups.
Materials:
-
Epoxy-activated substrate (e.g., epoxy-coated glass slide, epoxy-functionalized microplate)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
Procedure:
-
Preparation of Biotinylation Solution:
-
Dissolve this compound in anhydrous DMF to a final concentration of 10-50 mM.
-
Add TEA or DIEA to the solution to a final concentration of 50-100 mM. This acts as a catalyst for the reaction.
-
-
Surface Reaction:
-
Immerse the epoxy-activated substrate in the biotinylation solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the substrate from the biotinylation solution.
-
Wash the surface thoroughly with DMF to remove unreacted reagents.
-
Wash three times with PBST for 5 minutes each to remove residual DMF.
-
Finally, rinse with PBS.
-
-
Blocking:
-
Immerse the biotinylated surface in blocking buffer for 1 hour at room temperature to block any remaining reactive sites and reduce non-specific binding.
-
-
Final Wash:
-
Wash the surface three times with PBST for 5 minutes each.
-
The biotinylated surface is now ready for the immobilization of streptavidin-conjugated molecules.
-
dot
Caption: Workflow for immobilizing this compound on epoxy surfaces.
Protocol 2: Immobilization of Streptavidin-Conjugated Protein on a Biotinylated Surface
This protocol outlines the capture of a streptavidin-conjugated protein onto a surface prepared according to Protocol 1.
Materials:
-
Biotinylated substrate (from Protocol 1)
-
Streptavidin-conjugated protein of interest
-
Binding buffer (e.g., PBS, pH 7.4)
-
Washing buffer (e.g., PBST)
Procedure:
-
Preparation of Protein Solution:
-
Dilute the streptavidin-conjugated protein to the desired concentration in binding buffer. The optimal concentration will depend on the specific protein and application and should be determined empirically.
-
-
Immobilization:
-
Apply the protein solution to the biotinylated surface.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Remove the protein solution.
-
Wash the surface three times with washing buffer for 5 minutes each to remove any non-specifically bound protein.
-
Rinse with PBS.
-
-
Storage:
-
The surface with the immobilized protein can be stored in PBS at 4°C for short-term storage. For long-term storage, consult the specific protein's storage recommendations.
-
dot
Caption: Workflow for capturing streptavidin-conjugated proteins.
Characterization of Biotinylated Surfaces
The success of the surface modification can be assessed using various surface analytical techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of biotin on the surface by detecting the nitrogen signal from the biotin molecule.
-
Contact Angle Measurement: To observe changes in surface hydrophilicity/hydrophobicity after modification.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and roughness.
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): To quantify the mass of streptavidin and other molecules binding to the surface in real-time.[4]
Applications
-
Protein Pull-Down Assays: Biotinylated surfaces can be used to capture specific protein complexes from cell lysates for subsequent analysis by mass spectrometry or western blotting.[5]
-
Biosensors: The specific and strong interaction between biotin and streptavidin is ideal for the development of highly sensitive and specific biosensors for detecting a wide range of analytes.
-
Immunoassays: Oriented immobilization of antibodies via streptavidin-biotin linkage can significantly improve the sensitivity and performance of immunoassays.
-
DNA Microarrays: Covalent attachment of biotinylated DNA probes to a surface allows for the creation of robust and reusable DNA microarrays.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Streptavidin Binding | Incomplete surface activation. | Optimize activation conditions (time, temperature, concentration). |
| Inefficient coupling of this compound. | Ensure anhydrous conditions for the coupling reaction. Increase reaction time or concentration of the biotinylation reagent. | |
| Steric hindrance. | Consider using a longer spacer arm biotinylation reagent. | |
| High Non-Specific Binding | Incomplete blocking. | Increase blocking time or try a different blocking agent (e.g., casein). |
| Hydrophobic interactions. | Include a non-ionic detergent (e.g., Tween-20) in the washing buffers. |
dot
Caption: Key factors for successful molecule immobilization.
References
- 1. sunresinlifesciences.com [sunresinlifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Immobilization of Enzymes on Monofunctional and Heterofunctional Epoxy-Activated Supports | Springer Nature Experiments [experiments.springernature.com]
- 4. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Biotinylation with 6-N-Biotinylaminohexanol
Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing 6-N-Biotinylaminohexanol for their biotinylation experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help ensure the success of your conjugation chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with my target molecule?
This compound is a biotinylation reagent that contains a biotin (B1667282) moiety linked to a six-carbon spacer arm terminating in a primary alcohol (hydroxyl group, -OH)[1]. Unlike biotin reagents with N-hydroxysuccinimide (NHS) esters that react with primary amines, the terminal hydroxyl group of this compound is not inherently reactive towards functional groups on proteins or other biomolecules[2].
To achieve conjugation, the hydroxyl group of this compound typically reacts with an activated carboxylic acid group (-COOH) on the target molecule. These carboxylic acid groups are found on glutamate (B1630785) and aspartate residues, as well as the C-terminus of proteins. The most common method for activating these carboxyl groups is through the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).
Q2: I am observing very low or no biotinylation of my protein. What are the common causes?
Low biotinylation efficiency with this compound, when using an EDC-mediated coupling approach, can stem from several factors. The most common issues are related to the reaction conditions and the activity of the reagents. These include suboptimal reaction pH, the use of inappropriate buffers, inactive EDC, and an insufficient molar ratio of reagents. A systematic approach to troubleshooting these variables is often the most effective way to solve the problem.
Q3: What is the optimal pH for the biotinylation reaction with this compound and EDC?
The EDC-mediated coupling of a hydroxyl group to a carboxylic acid is a two-step process with differing optimal pH ranges for each step.
-
Activation of Carboxyl Groups: The activation of carboxyl groups on the protein by EDC is most efficient at a slightly acidic pH of 4.5-6.0.
-
Coupling with the Hydroxyl Group: The subsequent reaction of the activated carboxyl group with the hydroxyl group of this compound is more efficient at a pH of 7.2-7.5[2].
For a one-pot reaction, a compromise pH of 6.0-7.5 is often used. However, for optimal efficiency, a two-step protocol with a pH shift is recommended[2].
Q4: Can I use a common buffer like PBS or Tris for this reaction?
It is critical to avoid buffers that contain competing nucleophiles.
-
Phosphate-Buffered Saline (PBS): Phosphate can interfere with the EDC reaction.
-
Tris Buffer: Tris contains primary amines, which will compete with the desired reaction.
-
Buffers with Carboxyl Groups (e.g., Acetate, Citrate): These will compete with the carboxyl groups on your target molecule for EDC activation.
An ideal buffer for this reaction is MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 6.0 for the activation step, followed by an adjustment to pH 7.2-7.5 for the coupling step.
Q5: My protein has precipitated after adding the biotinylation reagents. What could be the cause?
Protein precipitation during or after biotinylation can be caused by several factors:
-
Over-biotinylation: The attachment of too many hydrophobic biotin molecules can decrease the overall solubility of the protein.
-
High Reagent Concentration: A high concentration of the biotin reagent, especially if dissolved in an organic solvent, can lead to protein denaturation and precipitation.
-
Protein Instability: The protein itself may be inherently unstable under the reaction conditions (e.g., pH, temperature).
To address this, it is advisable to perform a titration of the biotin reagent to find the optimal molar ratio and to ensure the final concentration of any organic solvent is minimal.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues leading to low biotinylation efficiency.
Problem: Low or No Detectable Biotinylation
| Potential Cause | Recommended Action |
| Inactive EDC | EDC is highly sensitive to moisture and hydrolyzes quickly. Use a fresh vial of EDC, and always prepare EDC solutions immediately before use. Store EDC desiccated at -20°C. |
| Degraded this compound | Ensure the biotin reagent has been stored correctly at -20°C and protected from moisture. |
| Inappropriate Buffer | Avoid buffers containing phosphate, primary amines (e.g., Tris), or carboxylates (e.g., acetate). Use a non-interfering buffer such as MES. If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column prior to biotinylation. |
| Suboptimal pH | For a one-pot reaction, ensure the pH is between 6.0 and 7.5. For higher efficiency, consider a two-step reaction: activate the carboxyl groups at pH 4.5-6.0 for 15-30 minutes, then add the this compound and raise the pH to 7.2-7.5 for the coupling reaction. |
| Insufficient Molar Ratio | The molar ratio of the reactants is crucial. A common starting point is a 50-fold molar excess of both this compound and EDC over the protein. This may need to be optimized for your specific target. |
| Lack of Accessible Carboxyl Groups | If your protein has few or sterically hindered glutamate and aspartate residues, the biotinylation efficiency will be low. In this case, you may need to consider an alternative biotinylation strategy that targets a different functional group (e.g., an NHS-ester biotin to target primary amines). |
| Inefficient Removal of Excess Biotin | Free, unreacted biotin can compete for binding to streptavidin in downstream applications, giving the appearance of low biotinylation. Ensure thorough removal of excess biotin using dialysis or size-exclusion chromatography. |
Experimental Protocols
Protocol 1: Two-Step Biotinylation of a Protein using this compound and EDC
This protocol is designed for the biotinylation of a protein with accessible carboxyl groups.
Materials:
-
Protein solution (1-5 mg/mL in MES buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Coupling Buffer: 100 mM MES, 150 mM NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Preparation:
-
If your protein is not in the Activation Buffer, perform a buffer exchange.
-
Immediately before use, prepare a 10 mM solution of this compound in the Activation Buffer.
-
Immediately before use, prepare a 100 mM solution of EDC in ultrapure water or Activation Buffer. Do not store the EDC solution.
-
-
Activation:
-
Add the freshly prepared EDC solution to your protein solution to achieve a 50-fold molar excess of EDC over the protein.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Coupling:
-
Add the 10 mM this compound solution to the reaction mixture to achieve a 50-fold molar excess over the protein.
-
Adjust the pH of the reaction mixture to 7.2 using a dilute base (e.g., 0.1 M NaOH).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM Tris.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted biotin and byproducts by passing the reaction mixture through a desalting column or by dialyzing against an appropriate buffer (e.g., PBS).
-
Protocol 2: Assessment of Biotinylation Efficiency using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.
Principle: The HABA dye binds to avidin, producing a characteristic absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance. This change in absorbance is proportional to the amount of biotin in the sample.
Materials:
-
HABA/Avidin premixed solution or individual reagents
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer and cuvettes
Procedure:
-
Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette.
-
Measure the absorbance at 500 nm (this is your initial reading).
-
Add 100 µL of your purified biotinylated protein sample to the cuvette and mix well.
-
Incubate for a few minutes until the absorbance reading stabilizes.
-
Record the final absorbance at 500 nm.
-
Calculate the degree of biotinylation using the manufacturer's instructions or standard formulas that utilize the molar extinction coefficient of the HABA/avidin complex.
| Assay Method | Principle | Advantages | Disadvantages |
| HABA Assay | Colorimetric; biotin displaces HABA from an avidin-HABA complex, causing a decrease in absorbance at 500 nm. | Simple, rapid, inexpensive. | Lower sensitivity, can be affected by steric hindrance, may underestimate the degree of biotinylation. |
| Fluorescence-Based Assays | Biotin displaces a fluorescently labeled probe from avidin, causing a change in fluorescence. | Higher sensitivity and wider dynamic range than the HABA assay. | Requires a fluorometer. |
| Mass Spectrometry | Measures the mass difference between the unmodified and biotinylated protein. | Highly accurate, provides information on the distribution of biotinylation sites. | Requires specialized equipment and expertise. |
References
Technical Support Center: Optimizing Biotin-Streptavidin Pulldown Assays
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize biotin-streptavidin pulldown assays. Here you will find frequently asked questions (FAQs), detailed protocols, and troubleshooting guides to help you reduce non-specific binding and improve the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
High Background and Non-Specific Binding
Q1: What are the primary causes of high background in my pulldown eluate?
High background, characterized by the presence of many non-specific proteins, is a common issue in biotin-streptavidin pulldowns. It can obscure the detection of true interaction partners. The primary causes include:
-
Insufficient Blocking: Non-specific binding sites on the streptavidin beads are not adequately saturated, allowing lysate proteins to adhere directly to the beads.[1][2]
-
Inadequate Washing: Wash steps may not be stringent enough to remove weakly or non-specifically bound proteins.[3][4]
-
Hydrophobic and Electrostatic Interactions: Proteins from the cell lysate can adhere to the bead surface through non-specific weak interactions.[5][6]
-
Endogenous Biotinylated Proteins: Many cells naturally contain biotinylated proteins (e.g., carboxylases), which will be captured by streptavidin beads.[4][5][6]
-
High Protein Concentration: Very high concentrations of total protein in the lysate can increase the probability of random, low-affinity interactions with the beads.[6]
Q2: My negative control (beads only, no biotinylated bait) shows many protein bands. How can I fix this?
This indicates that proteins from your lysate are binding directly to the streptavidin beads. To address this, you should focus on two key steps:
-
Pre-clearing the Lysate: This is a crucial step to remove proteins that have a natural affinity for the beads.[1][7][8] Before introducing your biotinylated bait, incubate the cell lysate with unconjugated streptavidin beads.[3][7] These beads will capture the non-specific binders, which are then removed by centrifugation or magnetic separation, resulting in a cleaner lysate for your actual pulldown.[7]
-
Optimizing Blocking: Ensure the beads are thoroughly blocked after immobilization of your bait protein and before adding the lysate. Use a suitable blocking agent to saturate any remaining non-specific binding sites on the bead surface.[1][3]
Q3: How do I deal with interference from endogenous biotin (B1667282) in my sample?
Endogenous biotin can be a significant source of background noise.[7] A two-step blocking procedure is highly recommended to mitigate this issue:
-
Avidin (B1170675)/Streptavidin Incubation: First, incubate your sample with an excess of free avidin or streptavidin. This will bind to the endogenous biotin present in your sample.[7][9]
-
Free Biotin Incubation: Next, add an excess of free biotin. This saturates the remaining biotin-binding sites on the avidin or streptavidin you added in the first step, preventing them from interfering with your biotinylated bait protein.[7][9]
Reagents and Materials
Q4: Which type of beads, magnetic or agarose (B213101), is better for reducing non-specific binding?
Magnetic beads are often preferred for applications requiring high purity as they generally exhibit lower non-specific binding compared to agarose beads.[3][10] Their smooth, non-porous surface minimizes the entrapment of non-target proteins that can occur within the porous structure of agarose beads.[3]
| Bead Type | Advantages for Reducing Non-Specific Binding | Disadvantages |
| Magnetic Beads | Lower non-specific binding due to a non-porous surface.[3][10] Easier and faster washing steps, reducing protein loss.[3] | Lower binding capacity compared to the same volume of agarose beads.[3] Requires a magnetic rack.[3] |
| Agarose Beads | High binding capacity due to a large, porous surface area.[3] | Higher non-specific binding due to the porous structure.[3] Requires centrifugation, which can be harsher on protein complexes.[3] |
Q5: What are the most common blocking agents, and how do they compare?
The choice of blocking agent is critical and should be optimized for your specific assay. The most common agents are Bovine Serum Albumin (BSA) and casein (often from non-fat dry milk).
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v)[1][3] | A single purified protein, leading to clearer results. Recommended for assays involving phosphorylated proteins.[3] A good substitute for milk or serum.[11] | More expensive than non-fat dry milk. Some antibodies may cross-react with BSA.[3] |
| Non-fat Dry Milk (Casein) | 1-5% (w/v)[3] | Inexpensive and readily available.[3] | Contains endogenous biotin, which can interfere with streptavidin-biotin interactions.[3][4][11] Not generally recommended for streptavidin-based systems.[2] |
| Fish Gelatin | 0.1-1% (w/v) | Reduces non-specific binding without cross-reacting with mammalian-derived antibodies. | May not be as effective as BSA or milk for some applications. |
| Synthetic Polymers | Varies | Useful when protein-based blockers might interfere with the assay.[6] | Can be more expensive and may require more optimization. |
Note: Avoid blocking buffers containing fetal bovine serum (FBS) or biotin, as these will interfere with the assay.[11]
Protocol Optimization
Q6: How can I optimize my wash buffers to reduce background?
Increasing the stringency of your wash buffers is a highly effective way to remove non-specifically bound proteins.[3][12] You can modify your wash buffer in several ways, but changes should be tested empirically to ensure you do not disrupt the specific interaction of interest.
| Modification | Recommended Range | Purpose |
| Salt Concentration (NaCl, KCl) | 150 mM - 500 mM[7][12] | Disrupts electrostatic interactions. |
| Non-ionic Detergents | 0.05% - 0.1%[3][13] | Disrupts hydrophobic interactions. A low concentration (around 0.05%) is often effective.[14][15] |
| pH | Varies | Can alter protein charges and disrupt non-specific binding. |
Common Non-ionic Detergents:
-
Tween-20
-
Triton X-100
-
NP-40[10]
Troubleshooting Guide
High non-specific binding can be a persistent issue. This logical workflow can help you diagnose and solve the problem.
Caption: Troubleshooting workflow for high non-specific binding.
Experimental Protocols
Protocol 1: General Biotin-Streptavidin Pulldown Workflow
This protocol provides a general framework. Incubation times, temperatures, and buffer compositions should be optimized for your specific bait-prey interaction.
Caption: General experimental workflow for a streptavidin pulldown assay.
Protocol 2: Pre-Clearing Cell Lysate
This crucial step should be performed before the main pulldown incubation (Step 7 in Protocol 1) to remove proteins that bind non-specifically to the beads.[7][8][16]
-
Prepare Beads: Start with unconjugated magnetic or agarose beads. Wash them three times with 1 mL of ice-cold Lysis Buffer.[3]
-
Create Slurry: After the final wash, resuspend the beads in their original volume of Lysis Buffer to create a 50% slurry.[3]
-
Add to Lysate: Add 20-50 µL of the 50% bead slurry per 1 mL of your cell lysate.[7]
-
Incubate: Incubate the mixture on a rotator for 1-2 hours at 4°C.[7]
-
Pellet Beads: Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C for agarose beads) or by using a magnetic stand for magnetic beads.[7]
-
Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a fresh, pre-chilled tube.[3][7] This lysate is now ready for use in your pulldown assay.
Caption: Workflow for pre-clearing cell lysate to remove non-specific binders.
Protocol 3: Blocking Endogenous Biotin
Perform this two-step procedure if you suspect endogenous biotin is contributing to your background signal.[7] This should be done on your sample (e.g., cell lysate, tissue section) before adding your biotinylated bait/probe.
-
Block with Streptavidin: Following your standard protein-based blocking step (e.g., with BSA), incubate the sample with a solution of 0.1 mg/mL avidin or streptavidin in a suitable buffer (e.g., PBS) for 15 minutes at room temperature.[7][9]
-
Wash: Wash the sample three times with your wash buffer.[7]
-
Block with Free Biotin: Incubate the sample with a solution of 0.01-0.5 mg/mL free biotin in a suitable buffer for 15-60 minutes at room temperature.[7][9] This saturates the biotin-binding sites of the streptavidin added in step 1.
-
Wash: Wash the sample three times with your wash buffer.[7]
-
Proceed: Your sample is now ready for the addition of your biotinylated probe.
Caption: The two-step process for blocking endogenous biotin.
References
- 1. nanomicronspheres.com [nanomicronspheres.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Technical Support Center: Optimizing 6-N-Biotinylaminohexanol to Protein Molar Ratio
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-N-Biotinylaminohexanol for protein biotinylation.
Troubleshooting Guide
This guide addresses common issues encountered during the biotinylation of proteins using activated this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Biotinylation | Inactive Biotinylating Reagent: The activated this compound (e.g., NHS ester) has hydrolyzed due to moisture. | Prepare the activated biotin (B1667282) reagent solution immediately before use. Store the solid form of the activated reagent in a desiccated environment.[1] |
| Inappropriate Reaction Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for reaction with the activated biotin.[2][3][4] | Use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or MES at a pH of 7.2-8.5.[2][4][5][6] | |
| Suboptimal Molar Ratio: The molar excess of the biotinylating reagent is too low, especially for dilute protein solutions.[7] | Increase the molar excess of the activated biotin reagent to the protein. Start with a 20-fold molar excess and optimize from there. For dilute protein solutions, a higher excess may be required.[7][8] | |
| Protein Precipitation during/after Labeling | High Degree of Biotinylation: Over-labeling can alter the protein's solubility characteristics.[5] | Reduce the molar ratio of the biotinylating reagent to the protein. Decrease the reaction time or perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.[9] |
| Solvent-Induced Precipitation: If the activated biotin is dissolved in an organic solvent like DMSO or DMF, adding a large volume to the aqueous protein solution can cause precipitation. | Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%). | |
| High Background in Downstream Applications (e.g., ELISA, Western Blot) | Excess Unbound Biotin: Incomplete removal of non-reacted biotin reagent after the labeling reaction.[6][10] | Purify the biotinylated protein thoroughly using dialysis, desalting columns (e.g., Sephadex G-25), or spin concentrators to remove all traces of free biotin.[4][9][10] |
| Over-Biotinylation: Excessively biotinylated proteins can lead to non-specific binding in assays.[6] | Optimize the biotin-to-protein molar ratio to achieve a lower degree of labeling.[5] | |
| Inconsistent Results Between Batches | Variability in Reagent Activity: The activity of the self-activated this compound may vary between preparations. | Prepare a fresh batch of activated biotin reagent for each experiment or validate the activity of a stored batch. |
| Incomplete Removal of Quenching Reagent: Residual quenching agent can interfere with downstream applications. | Ensure thorough removal of the quenching buffer through purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein biotinylation?
A1: this compound is a biotin derivative with a six-carbon spacer arm terminating in a hydroxyl group (-OH). This hydroxyl group is not directly reactive with proteins. To be used for protein biotinylation, it must first be "activated" by converting the hydroxyl group into a reactive moiety, such as an N-hydroxysuccinimide (NHS) ester. This activated form will then readily react with primary amines (-NH2) on the surface of proteins, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.
Q2: How do I determine the optimal molar ratio of activated this compound to my protein?
A2: The optimal molar ratio depends on several factors, including the concentration of your protein, the number of available primary amines, and the desired degree of labeling. A good starting point is a 10:1 to 40:1 molar ratio of the activated biotin reagent to the protein. For polyclonal antibodies at 1 mg/mL, a 20:1 molar ratio is often a reasonable starting point. It is recommended to perform a titration experiment with varying molar ratios to determine the optimal condition for your specific protein and application.
Q3: What are the ideal reaction conditions (pH, temperature, time) for biotinylation?
A3: The ideal reaction conditions are crucial for efficient and specific biotinylation.
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | At this pH, primary amines on the protein are sufficiently deprotonated and nucleophilic to react with the NHS ester. Below this range, the reaction is slow. Above this range, hydrolysis of the NHS ester becomes significant.[2][4] |
| Temperature | Room Temperature (18-25°C) or 4°C | Room temperature reactions are faster (typically 30 minutes to 2 hours).[7] Performing the reaction at 4°C for a longer duration (e.g., overnight) can help to control the reaction and may be beneficial for sensitive proteins.[9] |
| Incubation Time | 30 minutes to 2 hours (Room Temp) or 2 hours to overnight (4°C) | The optimal time should be determined empirically. Longer incubation times can lead to a higher degree of labeling.[7][9] |
Q4: How can I quantify the degree of biotinylation?
A4: The number of biotin molecules incorporated per protein molecule can be determined using various methods. A common assay is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method.[9] Alternatively, mass spectrometry can be used to determine the mass shift of the protein after biotinylation.
Experimental Protocols
Protocol 1: Activation of this compound to its NHS Ester
This protocol describes a general method to activate the terminal hydroxyl group of this compound by converting it to a carboxylic acid and then to an NHS ester.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Succinic anhydride (B1165640)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous dichloromethane (B109758) (DCM) or ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Carboxylic Acid Formation: a. Dissolve this compound and a molar excess of succinic anhydride in anhydrous DMF or DCM. b. Add a molar equivalent of a non-nucleophilic base like TEA or DIPEA. c. Stir the reaction at room temperature for 4-6 hours. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, remove the solvent under reduced pressure. The resulting product is biotin-hexanoate.
-
NHS Ester Formation: a. Dissolve the dried biotin-hexanoate and a molar equivalent of NHS in anhydrous DCM or DMF. b. Add a molar equivalent of a carbodiimide (B86325) coupling agent (DCC or EDC). c. Stir the reaction at room temperature overnight. d. If using DCC, a urea (B33335) byproduct will precipitate and can be removed by filtration. e. Purify the resulting NHS ester of this compound by silica gel chromatography. f. Store the purified, dried product under desiccated conditions at -20°C.
Protocol 2: Protein Biotinylation with Activated this compound
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activated this compound NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Prepare Protein Sample: a. Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[4] b. If the protein is in a buffer containing primary amines, perform a buffer exchange into a suitable reaction buffer.
-
Prepare Biotin Reagent: a. Immediately before use, dissolve the activated this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[9]
-
Biotinylation Reaction: a. Calculate the required volume of the 10 mM biotin reagent solution to achieve the desired molar excess over the protein. b. Add the calculated volume of the biotin solution to the protein solution while gently vortexing. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Quench Reaction: a. Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: a. Remove excess, non-reacted biotin and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, perform extensive dialysis.
Visualizations
Caption: Experimental workflow for activating this compound and subsequent protein biotinylation.
Caption: Key factors influencing the optimization of the biotin-to-protein molar ratio.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Biotinylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
dealing with 6-N-Biotinylaminohexanol solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 6-N-Biotinylaminohexanol, focusing on overcoming solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a biotinylation reagent used to attach a biotin (B1667282) label to other molecules. It consists of a biotin molecule linked to a six-carbon spacer arm with a terminal hydroxyl group (-OH). This hydroxyl group can be further functionalized for covalent attachment to proteins, nucleic acids, or other molecules of interest. Its primary application is in assays where the strong and specific interaction between biotin and avidin (B1170675) (or streptavidin) is used for detection, purification, or immobilization.
Q2: I'm having trouble dissolving this compound directly in my aqueous buffer. Why is this happening?
Similar to biotin and many of its derivatives, this compound has limited solubility in aqueous solutions, especially at neutral pH.[1] The biotin head group is relatively hydrophobic, and while the hexanol spacer provides some flexibility, it does not confer high water solubility. Direct dissolution in aqueous buffers often leads to incomplete solubilization or precipitation.
Q3: What is the recommended method for preparing a working solution of this compound for my experiment?
The most effective method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. This two-step process ensures complete dissolution and minimizes precipitation in the final working solution.
Q4: Which organic solvents are suitable for creating a stock solution?
Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are the most commonly used organic solvents for dissolving biotinylation reagents.[2][3] They are capable of dissolving a wide range of polar and nonpolar compounds.
Q5: How can I prevent my biotinylated protein from precipitating?
Precipitation of a protein after biotinylation can be caused by over-biotinylation, where the addition of too many hydrophobic biotin molecules leads to aggregation.[4] To avoid this, it is recommended to perform a titration with the biotin reagent, starting with a lower molar excess and gradually increasing it to find the optimal ratio.[4] Additionally, keeping the final concentration of the organic solvent (like DMSO) low (typically below 5%) is crucial to avoid denaturing the protein.[4]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Powder does not dissolve in aqueous buffer. | The compound has inherently low solubility in aqueous solutions at neutral pH. | Prepare a concentrated stock solution in 100% DMSO or DMF first. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. |
| Precipitate forms when adding the DMSO stock to the aqueous buffer. | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. "Solvent shock" from adding a large volume of organic solvent can also cause localized precipitation. | Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing to ensure rapid and even mixing. Prepare a more dilute stock solution in DMSO to reduce the volume needed for the final dilution. |
| The final working solution is cloudy or hazy. | Micro-precipitates or aggregation of the biotinylated molecule may have occurred. | Gently vortex or sonicate the solution for a short period. If cloudiness persists, consider filtering the solution through a 0.22 µm filter. |
| Biotinylation reaction is inefficient. | The pH of the reaction buffer is not optimal. The biotinylation reagent may have hydrolyzed. | Ensure the pH of your reaction buffer is appropriate for the conjugation chemistry you are using. For reactions targeting primary amines, a pH of 7.0-9.0 is generally recommended. Prepare fresh solutions of this compound before each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh out a desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.435 mg of this compound (Molecular Weight: 343.49 g/mol ).
-
Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mix: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Store: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Calculate Dilution: Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your aqueous buffer. For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock, you would need 10 µL of the stock solution.
-
Dilute: While gently vortexing your aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. This ensures that the organic solvent is rapidly dispersed and minimizes the risk of precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your working solution is compatible with your experimental system (typically <5% v/v).
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key factors influencing the solubility of this compound.
References
Technical Support Center: Cell Surface Biotinylation Experiments
Welcome to the Technical Support Center for cell surface biotinylation experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to this powerful technique for studying the cell surface proteome.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your cell surface biotinylation experiments.
Issue 1: Low or No Signal from Biotinylated Proteins
Q: I am not detecting my protein of interest after biotinylation and pulldown. What are the possible causes and solutions?
A: Low or no signal is a common issue that can stem from several factors throughout the experimental workflow. Here’s a systematic guide to troubleshooting this problem:
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inefficient Biotinylation | Optimize Biotinylation Reagent Concentration: Start with a concentration of 0.5 mg/mL for reagents like Sulfo-NHS-SS-Biotin and titrate up or down. Concentrations can range from 0.1 to 2.5 mg/mL depending on the cell type and protein abundance.[1] Optimize Incubation Time: A common starting point is a 30-minute incubation on ice.[2][3] Consider a time-course experiment (e.g., 15, 30, 45, 60 minutes) to determine the optimal duration for your specific cells.[1] Reagent Instability: Ensure the biotinylation reagent is fresh and has been stored correctly, protected from moisture. Prepare the reagent solution immediately before use.[4] |
| Suboptimal Cell Conditions | Cell Confluency: Ensure cells are at an optimal confluency, typically 80-90%, before the experiment. Too few cells will result in a low protein yield.[1] Cell Viability: Check cell viability before and after biotinylation. Damaged or unhealthy cells can lead to inconsistent results. |
| Inefficient Protein Extraction | Lysis Buffer Composition: Use a lysis buffer with appropriate detergents (e.g., RIPA buffer with NP-40 or Triton X-100) to ensure complete solubilization of membrane proteins.[2] Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation.[2] |
| Inefficient Pulldown | Insufficient Bead Incubation: Incubate the cell lysate with streptavidin beads for at least 2-4 hours or overnight at 4°C with gentle rotation to ensure efficient capture of biotinylated proteins.[2] Bead Capacity: Ensure you are using a sufficient amount of streptavidin beads for the amount of protein in your lysate. |
| Issues with Detection | Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration for western blotting. Insufficient Exposure: For chemiluminescent detection, try increasing the exposure time. |
Issue 2: High Background on Western Blot
Q: My western blots show high background, making it difficult to interpret the results. How can I reduce the background?
A: High background can obscure your specific signal. The following are common causes and their solutions:
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Non-specific Binding to Beads | Pre-clearing Lysate: Before adding streptavidin beads, pre-clear the cell lysate by incubating it with beads that do not have streptavidin.[1] This will remove proteins that non-specifically bind to the bead matrix. |
| Insufficient Washing | Increase Wash Steps: Increase the number and duration of washes after the pulldown step. Using a more stringent wash buffer containing a mild detergent (e.g., 0.1% Tween-20) can also help.[1] |
| Inadequate Blocking | Optimize Blocking Conditions: Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a suitable blocking agent like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. Note that milk contains endogenous biotin (B1667282) and should be avoided if using an avidin/streptavidin-based detection system.[5] |
| Antibody Issues | Antibody Concentration Too High: A high concentration of primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to determine the optimal dilution.[5] Secondary Antibody Cross-Reactivity: Ensure your secondary antibody is specific to the primary antibody's host species. |
| Over-Biotinylation | Reduce Reagent Concentration: Excessive biotinylation can alter protein charge and lead to aggregation and non-specific binding.[6] Try reducing the concentration of the biotinylation reagent. |
Issue 3: Presence of Intracellular Proteins in the Surface Fraction
Q: I am detecting known intracellular proteins (e.g., GAPDH, actin) in my biotinylated surface protein fraction. What could be causing this contamination?
A: The presence of intracellular proteins indicates a loss of membrane integrity or issues with the experimental procedure. Here’s how to address this:
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Compromised Cell Membrane Integrity | Gentle Cell Handling: Handle cells gently throughout the procedure to avoid mechanical damage. Use Ice-Cold Buffers: Perform all washes and incubations with ice-cold buffers to help maintain membrane integrity.[2] |
| Internalization of Biotin Reagent | Low Temperature Incubation: Perform the biotinylation reaction on ice or at 4°C to minimize endocytosis and other metabolic processes that lead to reagent internalization.[2] Optimize Incubation Time: Avoid prolonged incubation times that could allow for internalization. |
| Ineffective Quenching | Prompt and Sufficient Quenching: Add the quenching solution (e.g., 100 mM glycine (B1666218) or Tris in PBS) immediately after the biotinylation step and ensure the concentration is sufficient to neutralize all unreacted biotin reagent.[1] Incubate with the quenching buffer for an adequate amount of time (e.g., 5-10 minutes on ice).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of the biotinylation reagent to use?
A1: The optimal concentration of the biotinylation reagent, such as Sulfo-NHS-SS-Biotin, typically ranges from 0.1 to 2.5 mg/mL.[1] A common starting concentration is 0.5 mg/mL.[2] It is highly recommended to perform a titration experiment to determine the ideal concentration for your specific cell type and experimental goals, balancing labeling efficiency with potential cell toxicity.
Q2: What is the ideal incubation time and temperature for cell surface biotinylation?
A2: For most cell lines, a 30-minute incubation on ice or at 4°C is a good starting point.[2][3] The low temperature is crucial to inhibit endocytosis, ensuring that only surface proteins are labeled.[2] Some protocols may extend the incubation to one hour at 4°C.[1] Performing the reaction at room temperature or 37°C is generally not recommended as it can lead to the labeling of intracellular proteins due to active cellular processes.[2]
Q3: How do I effectively stop the biotinylation reaction?
A3: The biotinylation reaction is stopped by quenching the excess biotinylation reagent with a solution containing free primary amines. Common quenching agents include glycine or Tris, typically at a concentration of 50-100 mM in PBS.[1] It is critical to perform this step immediately after the biotinylation incubation to prevent non-specific labeling during subsequent cell lysis.
Q4: Which biotinylation reagent should I choose?
A4: The choice of reagent depends on your experimental needs.
-
Sulfo-NHS-Biotin: This is a water-soluble, membrane-impermeable reagent that reacts with primary amines (lysine residues and N-termini). It forms a stable amide bond.
-
Sulfo-NHS-SS-Biotin: This reagent is similar to Sulfo-NHS-Biotin but contains a disulfide bond in its spacer arm. This allows for the cleavage of the biotin tag from the protein using reducing agents like DTT, which is useful for eluting proteins from streptavidin beads without harsh denaturants.[7]
Comparison of Common Amine-Reactive Biotinylation Reagents
| Reagent | Cleavable | Spacer Arm Length | Key Feature |
| Sulfo-NHS-Biotin | No | 13.5 Å | Forms a stable, non-cleavable bond. |
| Sulfo-NHS-LC-Biotin | No | 22.4 Å | Longer spacer arm reduces steric hindrance. |
| Sulfo-NHS-SS-Biotin | Yes (Disulfide Bond) | 24.3 Å | Allows for elution under mild reducing conditions.[7] |
Q5: How can I confirm that only cell surface proteins are biotinylated?
A5: A common method for validation is to perform a western blot on your biotinylated fraction and probe for known intracellular proteins, such as GAPDH, tubulin, or actin. The absence or significant reduction of these proteins in your surface fraction compared to the total cell lysate indicates successful and specific cell surface labeling.
Experimental Protocols
Detailed Methodology for Cell Surface Biotinylation and Western Blot Analysis
This protocol provides a step-by-step guide for the biotinylation of cell surface proteins on adherent mammalian cells, followed by their isolation and detection via western blotting.
Materials:
-
Adherent mammalian cells grown to 80-90% confluency
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-SS-Biotin
-
Quenching Buffer (100 mM Glycine in ice-cold PBS)
-
Lysis Buffer (e.g., RIPA buffer) containing protease inhibitor cocktail
-
Streptavidin-agarose beads
-
Wash Buffer (Lysis buffer with 0.1% Tween-20)
-
SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol)
-
Standard western blotting reagents and equipment
Procedure:
-
Cell Preparation:
-
Place the cell culture dish on ice.
-
Gently aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS to remove any residual serum proteins.[2]
-
-
Biotinylation Reaction:
-
Quenching:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.[2]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant (containing the solubilized proteins) to a new pre-chilled tube.
-
-
Isolation of Biotinylated Proteins:
-
Wash the required amount of streptavidin-agarose beads with Lysis Buffer.
-
Add the washed beads to the cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.[2]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
After the final wash, remove all supernatant.
-
To elute the bound proteins, add SDS-PAGE sample buffer containing a reducing agent to the beads and heat at 95-100°C for 5-10 minutes. The reducing agent will cleave the disulfide bond in the Sulfo-NHS-SS-Biotin.
-
-
Western Blot Analysis:
-
Centrifuge the bead suspension and collect the supernatant.
-
Run the supernatant on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Proceed with standard western blotting protocols for blocking, antibody incubation, and detection.
-
Visualizations
Caption: Experimental workflow for cell surface biotinylation.
Caption: Troubleshooting logic for high background in Western blots.
References
how to remove excess 6-N-Biotinylaminohexanol after reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of excess 6-N-Biotinylaminohexanol following a labeling reaction. Ensuring the complete removal of unreacted biotin (B1667282) is critical for the success of downstream applications that rely on the high-affinity interaction between biotin and streptavidin.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove unreacted this compound after a labeling reaction?
Excess, unreacted this compound will compete with your biotinylated molecule (e.g., protein, antibody) for binding sites on streptavidin-based affinity matrices, detection reagents (like streptavidin-HRP), or biosensors. This competition can lead to significantly reduced signal, high background noise, and inaccurate quantification in downstream assays such as ELISA, Western blotting, pull-down assays, and surface plasmon resonance (SPR).[1]
Q2: What are the primary methods for removing free this compound?
The most common and effective methods for removing small molecules like this compound from larger macromolecules are based on differences in molecular size.[1] The three main techniques are:
-
Size Exclusion Chromatography (SEC) / Desalting: This method, also known as gel filtration, separates molecules based on their size. Larger molecules pass through the column more quickly, while smaller molecules like free biotin are retained in the porous beads of the chromatography resin.[2][3][4][5][6]
-
Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules. The reaction mixture is placed inside a dialysis bag or cassette, and small molecules like this compound diffuse out into a larger volume of buffer, while the larger, biotinylated molecule is retained.[7][8][9][10][11]
-
Affinity Purification: This method utilizes the strong interaction between biotin and streptavidin. The biotinylated molecule is captured on a streptavidin-coated resin, and the unbound, excess biotin is washed away. The purified biotinylated molecule is then eluted.[12][13][14][15]
Q3: How do I choose the best removal method for my experiment?
The optimal method depends on several factors, including your sample volume, the concentration of your target molecule, the required purity, and the time constraints of your experiment.
Comparison of Removal Methods
| Feature | Size Exclusion Chromatography (Desalting) | Dialysis | Affinity Purification (Streptavidin) |
| Principle | Size-based separation | Size-based separation via diffusion | Biotin-streptavidin affinity |
| Speed | Fast (under 15 minutes for spin columns)[16] | Slow (4 hours to overnight) | Moderate to Fast |
| Sample Volume | Ideal for small to medium volumes (µL to mL) | Suitable for a wide range of volumes, particularly larger volumes | Suitable for a wide range of volumes |
| Protein Recovery | High with appropriate resin selection[16] | Generally high, but potential for sample loss | Dependent on elution efficiency |
| Purity | Good | High | Very High (specific to biotinylated molecules) |
| Ease of Use | Easy, especially with pre-packed spin columns[16] | Simple procedure, but requires multiple buffer changes[8][10] | Requires specific binding and elution steps |
| Best For | Quick buffer exchange and removal of small molecules | Thorough removal of small molecules from larger sample volumes | Highest purity of the biotinylated molecule |
Troubleshooting Guides
Issue 1: High background signal in downstream assays (e.g., ELISA, Western Blot).
-
Possible Cause: Incomplete removal of free this compound.
-
Troubleshooting Steps:
-
Optimize your chosen removal method:
-
Size Exclusion Chromatography: Ensure you are using a desalting column with the appropriate size exclusion limit for your target molecule. Consider increasing the bed volume of the resin.
-
Dialysis: Increase the duration of dialysis and the number of buffer changes. A common recommendation is to dialyze for at least 48 hours with a minimum of four buffer changes.[1] Use a dialysis buffer volume that is at least 100 times your sample volume.[1]
-
-
Switch to a different removal method: If you are using a rapid method like spin desalting columns, consider switching to dialysis for more thorough removal, especially for sensitive applications. For the highest purity, affinity purification on a streptavidin resin is recommended.
-
Issue 2: Low recovery of the biotinylated protein after purification.
-
Possible Cause:
-
Non-specific binding of your protein to the desalting column resin or dialysis membrane.
-
Precipitation of your protein during the purification process.
-
Inefficient elution during affinity purification.
-
-
Troubleshooting Steps:
-
Review Method Suitability:
-
For size exclusion chromatography , ensure the buffer conditions are optimal for your protein's stability. Low protein concentrations can sometimes lead to poor recovery; consider using a carrier protein if compatible with your downstream application.
-
For dialysis , select a membrane with the correct MWCO to prevent loss of your protein. Ensure the dialysis buffer is compatible with your protein's solubility and stability.
-
For affinity purification , optimize the elution conditions. If using harsh denaturing conditions for elution, your protein may precipitate. Consider alternative, milder elution strategies if available.
-
-
Experimental Protocols & Workflows
Protocol 1: Removal of Excess this compound using Size Exclusion Chromatography (Spin Column Format)
This protocol is designed for the rapid desalting of small-volume samples.
Materials:
-
Biotinylation reaction mixture
-
Pre-packed desalting spin column with an appropriate MWCO (e.g., 7K for most proteins)
-
Collection tubes
-
Exchange buffer (e.g., PBS)
-
Microcentrifuge
Procedure:
-
Column Preparation:
-
Equilibration:
-
Place the column in a new collection tube.
-
Add your desired exchange buffer to the top of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes. Discard the flow-through.
-
Repeat the equilibration step 2-3 times.[1]
-
-
Sample Loading and Collection:
Workflow Diagram:
Caption: Workflow for removing excess biotin using a spin desalting column.
Protocol 2: Removal of Excess this compound using Dialysis
This protocol is suitable for larger sample volumes and when a high degree of purity is required.
Materials:
-
Biotinylation reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (significantly smaller than the labeled molecule)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Prepare the Dialysis Membrane:
-
If using dialysis tubing, cut it to the desired length and hydrate (B1144303) it in the dialysis buffer according to the manufacturer's instructions. For cassettes, hydrate as recommended.
-
-
Load the Sample:
-
Secure one end of the tubing with a clip.
-
Load your biotinylated sample into the tubing, leaving some space to allow for potential volume changes.
-
Seal the other end of the tubing with a second clip.
-
-
Perform Dialysis:
-
Place the sealed dialysis bag/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).[1]
-
Place the beaker on a stir plate and add a stir bar to facilitate diffusion with gentle stirring.
-
-
Buffer Changes:
-
Perform the dialysis at 4°C.
-
For efficient removal, it is recommended to dialyze for 24-48 hours with at least four buffer changes. Change the buffer every few hours on the first day, followed by an overnight dialysis.[1]
-
-
Sample Recovery:
-
After the final buffer change, carefully remove the dialysis bag/cassette.
-
Wipe the outside dry and carefully transfer the purified sample to a clean tube.
-
Workflow Diagram:
Caption: General workflow for removing excess biotin via dialysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 3. goldbio.com [goldbio.com]
- 4. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 5. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 7. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 12. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. Biotin Affinity Purification | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting High Background in Biotin-Based Assays
High background in biotin-based assays can be a significant source of frustration for researchers, leading to ambiguous results and wasted resources. This guide provides a structured approach to identifying and resolving the common causes of high background, ensuring reliable and clear results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in biotin-based assays?
High background can originate from several factors, which can be broadly categorized as follows:
-
Endogenous Biotin (B1667282): Many tissues and cells naturally contain biotin, which can be detected by streptavidin or avidin (B1170675) conjugates, leading to a non-specific signal. Tissues such as the liver, kidney, and spleen have particularly high levels of endogenous biotin.[1]
-
Non-Specific Binding: Assay components, including antibodies and streptavidin conjugates, can adhere non-specifically to the solid phase (e.g., microplate wells) or other proteins in the sample.[1] This can be caused by inadequate blocking or suboptimal reagent concentrations.[2]
-
Issues with Blocking: Ineffective blocking leaves sites on the solid phase or sample available for non-specific attachment of detection reagents. The choice of blocking buffer is critical; for instance, using non-fat dry milk is often not recommended as it contains endogenous biotin.[3][4]
-
Problems with Washing Steps: Insufficient or inefficient washing between assay steps can leave unbound reagents behind, contributing to a higher background.[5]
-
Reagent Quality and Concentration: Using expired, improperly stored, or excessively concentrated reagents (primary antibodies, biotinylated secondary antibodies, or streptavidin conjugates) increases the likelihood of non-specific binding.[1][4]
Q2: I'm observing high background in my negative control wells. What is the likely cause and how do I fix it?
A high signal in a negative control (a sample without the analyte or primary antibody) strongly suggests that the background is originating from either endogenous biotin within the sample or non-specific binding of the detection reagents.[3]
To address this, you should first implement an endogenous biotin blocking step. If the background persists, the issue is likely due to non-specific binding of other reagents, which can be addressed by optimizing your blocking and washing protocols.[3]
Q3: How can I block endogenous biotin in my samples?
Blocking endogenous biotin is a critical step, especially when working with tissues known to have high biotin content.[1] The most common method is a two-step sequential blocking procedure:
-
Avidin/Streptavidin Incubation: The sample is first incubated with an excess of unlabeled avidin or streptavidin. This will bind to the endogenous biotin in the tissue.[6]
-
Biotin Incubation: Next, the sample is incubated with an excess of free biotin. This step is necessary to saturate the remaining biotin-binding sites on the avidin/streptavidin molecules added in the first step, preventing them from binding to your biotinylated detection reagents.[6]
A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Q4: My background is still high after blocking for endogenous biotin. What should I try next?
If you have ruled out endogenous biotin, the next steps involve optimizing your blocking, washing, and reagent concentrations.
-
Optimize Blocking:
-
Choice of Blocking Agent: Common blocking agents include Bovine Serum Albumin (BSA), normal serum, and casein.[3][7] The ideal agent can be experiment-dependent. For instance, if your secondary antibody was raised in a goat, using normal goat serum for blocking is a good choice.[3] Avoid using milk as a blocking agent in biotin-avidin systems as it contains endogenous biotin.[3]
-
Increase Blocking Time and Concentration: Extend the incubation period for the blocking step (e.g., to 1-2 hours at room temperature) and consider increasing the concentration of the blocking agent.[3]
-
-
Optimize Reagent Concentrations:
-
Titrate Antibodies and Streptavidin Conjugates: High concentrations of the primary antibody, biotinylated secondary antibody, or streptavidin-enzyme conjugate can lead to increased non-specific binding.[4] Perform a titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio.[3]
-
-
Improve Washing Steps:
Troubleshooting Workflow
This diagram illustrates a systematic approach to troubleshooting high background in biotin-based assays.
Caption: A step-by-step workflow for diagnosing and resolving high background issues.
Data Presentation
Table 1: Common Blocking Agents for Reducing Background
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Use a high-purity, biotin-free grade of BSA to avoid introducing exogenous biotin.[8] |
| Normal Serum | 5-10% (v/v) | Use serum from the same species as the secondary antibody to block non-specific binding sites.[3] |
| Casein | 0.1-2.0% (w/v) | Recommended for applications using biotin-avidin complexes as it may provide lower backgrounds than BSA or milk.[7] |
| Non-fat Dry Milk | 3-5% (w/v) | Generally not recommended for biotin-based detection systems as it contains endogenous biotin.[4] |
| Commercial Blocking Buffers | Varies | Optimized formulations are available that are specifically designed for low background in biotin-based assays.[8] |
Table 2: Recommended Reagent Concentrations for Endogenous Biotin Blocking
| Reagent | Concentration | Purpose |
| Avidin Solution | 0.1 mg/mL | Binds to endogenous biotin in the sample.[8] |
| Biotin Solution | 0.5 mg/mL | Blocks remaining biotin-binding sites on the avidin.[8] |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This procedure should be performed after initial protein blocking (e.g., with BSA) and before the addition of your biotinylated primary antibody or probe.[8]
Materials:
-
Avidin Solution: 0.1 mg/mL Avidin in wash buffer (e.g., PBS with 0.05% Tween-20).[8]
-
Biotin Solution: 0.5 mg/mL Biotin in wash buffer.[8]
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20).
Procedure:
-
Following your standard protein blocking step, wash the sample three times for 5 minutes each with Wash Buffer.
-
Cover the sample with the Avidin Solution and incubate for 15-30 minutes at room temperature.[8]
-
Wash the sample three times for 5 minutes each with Wash Buffer.[3]
-
Cover the sample with the Biotin Solution and incubate for 15-30 minutes at room temperature.[3]
-
Wash the sample three times for 5 minutes each with Wash Buffer.[3]
-
Proceed with your standard protocol, beginning with the incubation of your biotinylated antibody or probe.
Caption: Experimental workflow for blocking endogenous biotin.
Protocol 2: Antibody and Streptavidin Conjugate Titration
To determine the optimal concentration of your antibodies and streptavidin conjugate, perform a titration experiment. This involves testing a range of dilutions to find the one that gives the best signal-to-noise ratio.
Procedure (Example for ELISA):
-
Coat your microplate wells with your capture antibody or antigen and block as usual.
-
Prepare serial dilutions of your primary antibody (if applicable) and your biotinylated secondary antibody. For example, you could test concentrations ranging from 1:500 to 1:10,000.
-
Add the different dilutions to the wells and incubate according to your standard protocol.
-
Wash the plate.
-
Prepare serial dilutions of your streptavidin-enzyme conjugate (e.g., 1:1,000 to 1:20,000).
-
Add the streptavidin conjugate dilutions to the wells and incubate.
-
Wash the plate and add the substrate.
-
Measure the signal and compare the signal from your positive control wells to the background in your negative control wells for each dilution series.
-
The optimal dilution is the one that provides a strong specific signal with minimal background.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jg-biotech.com [jg-biotech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 8. benchchem.com [benchchem.com]
Streptavidin Affinity Purification: A Technical Support Guide to Optimizing Washing Steps
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the critical washing steps in streptavidin affinity purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the washing steps of streptavidin affinity purification, offering potential causes and actionable solutions.
Issue 1: High Background Signal in the Eluate
High background, characterized by the presence of numerous non-specific proteins in the final eluate, is a frequent challenge. This is often directly related to inadequate washing.
-
Question: My final eluate shows many non-specific bands on a gel. How can I improve my washing protocol to reduce this background?
-
Answer: High background is typically caused by insufficient removal of proteins that non-specifically bind to the streptavidin beads or the solid support matrix. The strong interaction between streptavidin and biotin (B1667282) allows for the use of stringent washing conditions to remove these contaminants.[1]
Solutions:
-
Increase Wash Buffer Stringency: Modify your wash buffer to disrupt non-specific interactions. This can be achieved by:
-
Increasing Salt Concentration: High salt concentrations (e.g., up to 1M NaCl or KCl) can disrupt ionic interactions.[1][2]
-
Adding Detergents: Non-ionic detergents like Tween-20 (0.05-0.5%) or Triton X-100 can disrupt hydrophobic interactions. For more rigorous washing, a low concentration of an ionic detergent like SDS (0.02-1%) can be used.[1][3][4]
-
Using Chaotropic Agents: In cases of very strong non-specific interactions, agents like urea (B33335) (2-8M) can be used to denature and remove contaminating proteins.[1][5]
-
-
Increase the Number of Washes: Performing 3-5 wash steps is typically recommended.[1][6] For each wash, ensure the beads are fully resuspended in the wash buffer.[6]
-
Increase Wash Volume and Incubation Time: Use a larger volume of wash buffer (e.g., 10 times the bead volume) and incubate for 5-10 minutes with gentle agitation during each wash.[1][7]
-
Pre-clear the Lysate: Before incubation with the biotinylated sample, pre-clear the lysate by incubating it with uncoated beads for 1-2 hours. This will remove proteins that non-specifically bind to the bead matrix itself.[1][3][6]
-
Block Non-Specific Binding Sites: Prior to adding your sample, block the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.[1][3][4]
-
Issue 2: Low or No Yield of the Target Protein
Another common issue is the loss of the biotinylated target protein during the washing steps, leading to a poor final yield.
-
Question: I am losing my target protein during the washes. How can I adjust my washing protocol to improve recovery?
-
Answer: Loss of the target protein suggests that the washing conditions are too harsh and are disrupting the streptavidin-biotin interaction or the interaction of a captured complex. It is crucial to find a balance between removing non-specific binders and retaining your specific target.[1][8]
Solutions:
-
Decrease Wash Buffer Stringency: If you suspect your target is being washed away, reduce the concentration of detergents, salt, or other stringent agents in your wash buffer.[8] Consider performing a gradient of wash buffer stringency to find the optimal conditions.[2][8]
-
Reduce the Number of Washes or Incubation Time: Decrease the number of wash steps or the incubation time for each wash to minimize the chance of dissociating your target protein.
-
Optimize Temperature: Perform washing steps at 4°C to help stabilize protein interactions.[6]
-
Ensure Complete Biotinylation: Inefficient biotinylation of your target protein can lead to weaker binding to the streptavidin beads. Confirm the efficiency of your biotinylation reaction.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of washing steps in streptavidin affinity purification.
-
Question: What are the key components of a good wash buffer for streptavidin affinity purification?
-
Answer: A typical wash buffer for streptavidin affinity purification includes a buffering agent (e.g., PBS, Tris-HCl), a salt (e.g., NaCl, KCl) to control ionic strength, and often a non-ionic detergent (e.g., Tween-20, Triton X-100) to reduce non-specific hydrophobic interactions.[3][9] The specific concentrations of these components should be optimized for each experiment.[1]
-
Question: How many wash steps are generally recommended?
-
Answer: A series of 3 to 5 wash steps is generally recommended to effectively remove non-specifically bound molecules.[1][6]
-
Question: Should I block the streptavidin beads before or after binding my biotinylated molecule?
-
Answer: Blocking is a critical step to prevent non-specific binding. It is typically performed before introducing your sample lysate.[3] However, an effective strategy can also be to first bind your biotinylated molecule of interest and then perform a wash step with free biotin to block any remaining unoccupied streptavidin binding sites before adding your cell lysate.[2][3]
-
Question: Can I reuse streptavidin beads after elution?
-
Answer: The ability to reuse streptavidin beads depends on the elution method. Harsh elution conditions, such as boiling in SDS-PAGE sample buffer, will denature the streptavidin and render the beads unusable for subsequent experiments.[10] However, milder elution methods, such as competitive elution with excess free biotin, may allow for the reuse of beads, though careful validation is required.[10]
-
Question: What is the difference between magnetic beads and agarose (B213101) beads in terms of non-specific binding?
-
Answer: Magnetic beads generally exhibit lower non-specific binding compared to agarose beads due to their smooth, non-porous surface.[5][6] The porous nature of agarose beads can lead to the entrapment of non-target proteins.[6]
Quantitative Data Summary
The following tables summarize common concentrations and conditions used in washing steps for streptavidin affinity purification. These values should be considered as starting points for optimization.
Table 1: Common Wash Buffer Components and Concentrations
| Component | Function | Typical Concentration Range |
| Salts (e.g., NaCl, KCl) | Reduces non-specific ionic interactions | 150 mM - 1 M[1][2] |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | Reduces non-specific hydrophobic interactions | 0.05% - 0.5% (v/v)[1][3][4] |
| Ionic Detergents (e.g., SDS) | Stringent removal of non-specific binders | 0.02% - 1% (w/v)[1] |
| Chaotropic Agents (e.g., Urea) | Denatures and removes strongly interacting non-specific proteins | 2 M - 8 M[1][5] |
Table 2: Typical Washing Protocol Parameters
| Parameter | Recommended Range |
| Number of Washes | 3 - 5[1][6] |
| Wash Volume | 10x the bead volume[7] |
| Incubation Time per Wash | 5 - 10 minutes[1] |
| Temperature | 4°C or Room Temperature[6] |
Experimental Protocols
Protocol 1: General Washing Procedure for Streptavidin Affinity Purification
This protocol provides a general framework for washing streptavidin beads after incubation with the sample.
-
Bead Pelleting: Pellet the beads by centrifugation or by using a magnetic stand.[1]
-
Supernatant Removal: Carefully aspirate and discard the supernatant containing unbound proteins.[1]
-
Resuspension: Resuspend the beads completely in an appropriate volume of wash buffer.[1]
-
Incubation: Incubate the bead suspension for 5-10 minutes at 4°C or room temperature with gentle agitation.[1][6]
-
Repeat: Repeat steps 1-4 for a total of 3-5 washes.[1] For increased stringency, a series of wash buffers with increasing concentrations of salt or detergent can be used.[1]
-
Final Wash: During the final wash, consider transferring the bead slurry to a new microcentrifuge tube to minimize carryover of proteins bound to the tube walls.[6]
Protocol 2: Pre-clearing Lysate to Reduce Non-Specific Binding
This protocol is performed before the main pull-down experiment to remove proteins that bind non-specifically to the beads.
-
Prepare Unconjugated Beads: Wash unconjugated magnetic or agarose beads three times with ice-cold Lysis Buffer.[6]
-
Add Beads to Lysate: Add an appropriate volume of the washed, unconjugated bead slurry to your cell lysate.[6]
-
Incubation: Incubate for 30-60 minutes at 4°C with gentle rotation.[6]
-
Remove Beads: Pellet the beads by centrifugation or using a magnetic rack and carefully transfer the supernatant (pre-cleared lysate) to a new tube for use in the affinity purification experiment.[6]
Visualizations
Diagram 1: General Workflow for Streptavidin Affinity Purification
Caption: A generalized workflow of streptavidin affinity purification.
Diagram 2: Troubleshooting Logic for High Background
Caption: A troubleshooting flowchart for addressing high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nanomicronspheres.com [nanomicronspheres.com]
- 5. ohsu.edu [ohsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. goldbio.com [goldbio.com]
- 9. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. goldbio.com [goldbio.com]
Technical Support Center: Eluting Biotinylated Proteins from Streptavidin
Welcome to the technical support center for biotin-streptavidin affinity chromatography. This guide provides troubleshooting advice and answers to frequently asked questions regarding the elution of biotinylated proteins from streptavidin-conjugated resins.
Troubleshooting Guide
This section addresses common problems encountered during the elution process, offering potential causes and solutions to rescue your experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Protein Elution | Inefficient Disruption of Biotin-Streptavidin Interaction: The binding between biotin (B1667282) and streptavidin is one of the strongest non-covalent interactions known, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2][3][4] Elution conditions may be too mild to effectively break this bond. | For applications where protein function is not required post-elution (e.g., SDS-PAGE, mass spectrometry), use harsh denaturing conditions. Options include boiling the beads in SDS-PAGE sample buffer or using buffers with 8 M guanidine-HCl at pH 1.5.[4][5] |
| Insufficient Competitive Biotin Concentration: When using competitive elution, the concentration of free biotin may be too low to displace the bound protein. | Increase the concentration of free biotin in the elution buffer. While concentrations can range from 2 mM to 50 mM, studies have shown that for some systems, elution efficiency doesn't significantly increase above 4 mg/mL (~16.4 mM).[3][6][7] Consider optimizing the concentration for your specific protein. | |
| Suboptimal pH for Competitive Elution: The pH of the elution buffer can influence the efficiency of competitive elution. | For competitive elution with free biotin, a slightly alkaline pH (e.g., pH 8.5) has been shown to be effective.[3][6] | |
| Insufficient Incubation Time: The elution buffer may not have been in contact with the resin long enough for the disruption or displacement to occur. | Increase the incubation time with the elution buffer. For competitive elution, an incubation of 30 minutes prior to collection can improve yield.[3][6] For denaturing conditions, boiling for 5-10 minutes is standard.[4][8] | |
| Secondary Interactions: Your protein of interest may be interacting with the streptavidin resin through non-specific ionic or hydrophobic interactions. | Increase the salt concentration (e.g., up to 0.5 M NaCl) in your wash and elution buffers to disrupt ionic interactions.[8] Include a non-ionic detergent (e.g., 0.05% Tween-20) in your buffers to minimize hydrophobic interactions.[8][9] | |
| High Background/Contaminating Proteins in Eluate | Insufficient Washing: Non-specifically bound proteins were not adequately removed before elution. | Increase the number and volume of wash steps. Consider a series of washes with buffers of increasing stringency, such as high salt (1M KCl), low pH (0.1M Na₂CO₃), and chaotropic agents (2M Urea).[10] |
| Streptavidin Leaching: Harsh elution conditions, particularly boiling in SDS-PAGE sample buffer, can cause the streptavidin protein to detach from the beads and contaminate the eluate.[5][11] | If streptavidin contamination is a concern for downstream applications like mass spectrometry, consider alternative elution methods. These include on-bead digestion or using cleavable biotin linkers.[5][11][12] A milder detergent and heat elution (e.g., 0.4% SDS, 1% IGEPAL-CA630, 25mM biotin at 95°C) has been developed to reduce streptavidin leaching.[5][13] | |
| Non-specific Binding to Beads: Some proteins have an inherent affinity for the bead matrix itself. | Pre-clear your lysate by incubating it with beads that do not have streptavidin conjugated before performing the actual pulldown.[10] | |
| Eluted Protein is Denatured or Inactive | Harsh Elution Conditions: The use of low pH, high heat, or strong denaturants required to break the biotin-streptavidin bond will denature most proteins.[3][4] | If maintaining protein structure and function is critical, avoid harsh elution methods. The recommended approach is to use a biotin analog with lower affinity, such as desthiobiotin, which allows for gentle elution with competitive biotin under physiological conditions.[9][14][15] Alternatively, incorporate a cleavable linker between your protein and the biotin tag.[5][11][16] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to elute my biotinylated protein from streptavidin beads?
The difficulty arises from the exceptionally strong and stable non-covalent interaction between biotin and streptavidin.[2][3] This bond has a very slow dissociation rate, making its disruption challenging without resorting to harsh conditions that often denature the protein of interest.[4][17]
Q2: What are the main strategies for eluting proteins from streptavidin resin?
There are three primary strategies for elution, each with its own advantages and disadvantages depending on the downstream application.
Q3: I need to keep my protein active after elution. What is the best approach?
For applications requiring functional, native protein, the standard biotin-streptavidin system is often unsuitable due to the harsh elution conditions required.[3] The preferred methods are:
-
Desthiobiotin-Streptavidin System: Desthiobiotin is a biotin analog that binds to streptavidin with a lower affinity (Kd ≈ 10⁻¹¹ M).[4][14] This allows for gentle elution using a buffer containing free biotin at room temperature, preserving the protein's native structure and function.[9][15][18]
-
Cleavable Linkers: Incorporate a chemically-cleavable linker (e.g., Dde-based) between your protein and the biotin tag. The protein can then be released by adding a specific chemical agent, such as hydrazine, that breaks the linker while leaving the biotin-streptavidin interaction intact.[11][16]
Q4: My downstream application is mass spectrometry. How should I elute my protein?
Since mass spectrometry analyzes peptides, protein denaturation is not a concern and can even be beneficial. The most common and effective method is on-bead digestion .
-
After binding and washing your biotinylated protein on the streptavidin beads, resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).
-
Add a protease like trypsin and incubate overnight.[19][20][21]
-
The resulting peptides are released into the supernatant, while the biotin tag and streptavidin remain on the bead. This minimizes streptavidin contamination in the final sample.[20]
Q5: Can I reuse my streptavidin beads after elution?
Reusability depends entirely on the elution method used.
-
Harsh/Denaturing Elution: Methods involving boiling, low pH, or organic solvents will denature the streptavidin on the beads, rendering them unusable for subsequent experiments.[5][8]
-
Competitive Biotin Elution: Eluting with a high concentration of free biotin will saturate the binding sites of streptavidin, making it impossible to bind a new biotinylated protein. Therefore, the beads cannot be reused.[9]
-
Desthiobiotin System: If you elute your desthiobiotin-tagged protein with free biotin, the beads will be saturated with biotin and cannot be reused.
-
Cleavable Linkers: Since the biotin-streptavidin interaction is not disrupted, the beads can potentially be reused, although their binding capacity may decrease with each cycle.
Comparison of Elution Methods
The choice of elution method is critical and depends on the nature of the biotin tag (standard biotin vs. desthiobiotin) and the requirements of your downstream application.
| Elution Method | Biotinylated Proteins | Desthiobiotinylated Proteins |
| Principle | Disruption of the strong biotin-streptavidin interaction.[4] | Competitive displacement of the weaker desthiobiotin-streptavidin interaction.[4][15] |
| Typical Reagents | - 8 M Guanidine-HCl, pH 1.5[4] - 0.1 M Glycine-HCl, pH 2.0-2.8[4] - SDS-PAGE sample buffer with boiling (95°C)[4][5] - 25 mM free biotin with heat (95°C) and detergents[11][13] | - 5-50 mM free biotin in a physiological buffer (e.g., PBS)[4][9] |
| Conditions | Harsh, denaturing (low pH, high temperature, detergents).[3][4] | Gentle, non-denaturing (physiological pH, room temperature).[14][15] |
| Protein Integrity | Results in denaturation of the eluted protein.[11] | Preserves native protein structure and function.[14] |
| Typical Elution Efficiency | Variable; can be high with harsh methods but may not be quantitative. Reported yields can be around 40-60%.[11] | Generally high and efficient.[9] |
Experimental Protocols
Protocol 1: Harsh Elution for SDS-PAGE Analysis
This protocol is suitable when the goal is to analyze the eluted proteins by Western blot or other methods where protein denaturation is acceptable.
-
Binding and Washing: Perform the binding of your biotinylated protein to streptavidin beads according to your standard protocol. Wash the beads extensively to remove non-specific binders. A typical wash series could be:
-
2x with PBS + 0.05% Tween-20
-
1x with 1 M KCl
-
1x with 0.1 M Na₂CO₃
-
1x with 2 M Urea in 50 mM Tris-HCl
-
2x with PBS[10]
-
-
Elution: After the final wash, remove all supernatant.
-
Add 1-2 bed volumes of 1X SDS-PAGE sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol) directly to the beads.[4][8]
-
Collection: Centrifuge the beads (e.g., 14,000 x g for 1 minute) or use a magnetic stand to pellet them.
-
Carefully collect the supernatant, which contains your eluted, denatured protein. This sample is ready to be loaded onto an SDS-PAGE gel.
Protocol 2: Gentle Elution using the Desthiobiotin System
This protocol is designed to purify proteins in their native, functional state.
-
Binding and Washing: Bind your desthiobiotin-labeled protein to streptavidin beads in a suitable buffer (e.g., PBS) for 1 hour at 4°C or room temperature. Wash the beads three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant.
-
Add 1-2 bed volumes of Elution Buffer (e.g., PBS containing 10-50 mM d-Biotin).[9]
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Collection: Pellet the beads by centrifugation or with a magnetic stand.
-
Collect the supernatant containing your eluted, native protein. For higher recovery, the elution step can be repeated, and the eluates pooled.
Protocol 3: On-Bead Digestion for Mass Spectrometry
This is the preferred method for preparing samples for proteomic analysis.
-
Binding and Washing: Bind and wash your protein of interest as described in Protocol 1 to ensure high purity. Perform a final wash with 50 mM Ammonium Bicarbonate (Ambic) to remove any interfering buffer components.[19]
-
Reduction and Alkylation (Optional but Recommended):
-
Resuspend beads in 50 mM Ambic containing 10 mM DTT. Incubate at 56-60°C for 30 minutes.[19]
-
Cool to room temperature. Add iodoacetamide (B48618) to a final concentration of 55 mM. Incubate for 20-30 minutes in the dark at room temperature.[19]
-
Quench excess iodoacetamide by adding DTT.
-
-
Digestion:
-
Peptide Collection:
-
Centrifuge the beads and transfer the supernatant containing the digested peptides to a new tube.
-
Stop the digestion by acidifying the sample with formic acid or trifluoroacetic acid to a final concentration of 0.1-1%.[19][21]
-
The peptide mixture is now ready for desalting (e.g., using a C18 tip) and subsequent LC-MS/MS analysis.
-
References
- 1. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 2. Streptavidin - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ubpbio.com [ubpbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 11. benchchem.com [benchchem.com]
- 12. neuromics.com [neuromics.com]
- 13. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. epicypher.com [epicypher.com]
- 19. usherbrooke.ca [usherbrooke.ca]
- 20. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 21. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Technical Support Center: Optimizing the Yield of Biotinylated Protein Purification
Welcome to the technical support center for biotinylated protein purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and purity of their biotinylated proteins. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the yield of biotinylated protein purification?
A1: The final yield is a culmination of several stages, each with critical factors:
-
Biotinylation Efficiency: The degree of biotin (B1667282) labeling on your target protein is fundamental. This is affected by the molar ratio of biotin reagent to protein, reaction buffer composition (pH and absence of primary amines), incubation time, and temperature.[1][2]
-
Binding to Streptavidin Resin: Efficient capture of the biotinylated protein depends on the accessibility of the biotin tag, appropriate buffer conditions (pH 7.2-8.0), and the removal of free, unreacted biotin which competes for binding sites on the resin.[3][4]
-
Washing Steps: Stringent washing is crucial to remove non-specifically bound proteins, but overly harsh conditions can lead to the loss of your target protein.[3]
-
Elution Efficiency: The extremely strong interaction between biotin and streptavidin makes elution challenging. The choice of elution method, whether harsh denaturing conditions or milder competitive elution, significantly impacts the recovery of your protein.[5][6]
Q2: How can I verify that my protein has been successfully biotinylated before starting the purification?
A2: It is highly recommended to confirm biotinylation to avoid troubleshooting downstream purification steps. A common method is to perform a Western blot on a small aliquot of the biotinylation reaction. The blot is then probed with streptavidin conjugated to an enzyme like horseradish peroxidase (streptavidin-HRP) to detect the presence of biotin on your protein of interest.[3][7]
Q3: What are the main differences between denaturing and non-denaturing elution methods?
A3: The choice of elution method depends on the downstream application of your purified protein.
-
Denaturing Elution: This method uses harsh conditions, such as boiling in SDS-PAGE sample buffer or using buffers with 8M guanidine-HCl at a low pH, to disrupt the biotin-streptavidin interaction.[3] While effective in releasing the protein, it also denatures it, making it unsuitable for applications requiring a folded, active protein.
-
Non-Denaturing (Competitive) Elution: This approach aims to preserve the protein's native structure. It often involves using a large excess of free biotin to compete with the biotinylated protein for binding to streptavidin.[3] However, achieving efficient elution under these conditions can be challenging and may require optimization of biotin concentration, pH, and incubation time.[8]
Q4: Can I reuse my streptavidin resin?
A4: Reusability depends on the elution method employed. If harsh, denaturing conditions are used to elute the protein, the streptavidin on the resin may also be denatured, rendering it ineffective for subsequent use. Some resins can be regenerated after milder elution methods, but it's essential to consult the manufacturer's instructions for the specific resin you are using.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of biotinylated proteins. Each problem is followed by potential causes and recommended solutions.
Issue 1: Low or No Yield of Purified Biotinylated Protein
| Potential Cause | Recommended Solution |
| Inefficient Biotinylation | - Verify Biotinylation: Before purification, confirm successful biotinylation using a streptavidin-HRP blot.[3] - Optimize Reaction: Ensure the protein concentration is at least 1 mg/mL.[9] Use an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.[2] Empirically determine the optimal molar excess of the biotinylation reagent.[3] |
| Steric Hindrance of Biotin Tag | - Use a Longer Spacer Arm: Employ a biotinylation reagent with a longer spacer arm to improve the accessibility of the biotin tag to streptavidin.[3][4] - Re-engineer the Protein: If possible, move the biotinylation tag to a more accessible location on the protein.[3] |
| Competition from Free Biotin | - Remove Excess Biotin: After the biotinylation reaction, it is crucial to remove all unreacted biotin using methods like dialysis or desalting columns before adding the sample to the streptavidin resin.[2][3] |
| Ineffective Elution | - Optimize Competitive Elution: If using non-denaturing elution, you may need to increase the concentration of free biotin, adjust the pH, or extend the incubation time.[3] - Consider Harsh Elution: For applications where protein activity is not required, use denaturing elution conditions like boiling in SDS-PAGE sample buffer.[3] One study found that including 0.4% SDS and 1% IGEPAL-CA630 during binding allowed for efficient elution with excess biotin and heat.[8] |
| Protein Degradation or Precipitation | - Add Protease Inhibitors: Include protease inhibitors in your lysis and purification buffers to prevent protein degradation.[3] - Avoid Over-biotinylation: Excessive biotinylation can lead to protein precipitation. Reduce the molar excess of the biotinylation reagent.[2] |
Issue 2: High Levels of Non-Specific Protein Contamination
| Potential Cause | Recommended Solution |
| Insufficient Washing | - Increase Wash Stringency: Enhance the stringency of your wash buffers by adding components like 1M KCl, detergents (e.g., in RIPA buffer), or mild denaturants (e.g., 2M urea).[3] - Increase Wash Volume and Number: Perform more extensive washes with larger volumes to effectively remove non-specifically bound proteins.[3] |
| Endogenous Biotinylated Proteins | - Run a Negative Control: Always include a negative control with a non-biotinylated lysate to identify naturally biotinylated proteins in your sample.[3] |
| Non-Specific Binding to Resin | - Blocking Step: Pre-incubate the streptavidin resin with a blocking agent like BSA to saturate non-specific binding sites.[10] |
Quantitative Data Summary
Table 1: Comparison of Streptavidin-Based Resins
| Resin Type | Binding Capacity (Biotinylated BSA) | Key Features |
| Streptavidin Agarose (B213101) | 1-3 mg/mL of resin[11] | High capacity, suitable for gravity column chromatography.[11] |
| Streptavidin Magnetic Beads | ~30 µg/mg of beads[12] | Rapid and easy separation using a magnetic rack, ideal for small-scale purifications and pull-down assays.[4][12] |
Table 2: Common Elution Conditions for Biotinylated Proteins
| Elution Method | Reagents | Conditions | Outcome |
| Denaturing | SDS-PAGE Sample Buffer | Boil beads for 5-10 minutes. | Denatured protein, high recovery. |
| 8M Guanidine-HCl, pH 1.5 | Incubate at room temperature. | Denatured protein, high recovery.[3] | |
| Non-Denaturing (Competitive) | Excess Free Biotin (e.g., 25 mM) | Incubate at 95°C for 5 minutes (in the presence of certain detergents).[8] | Native protein, variable recovery. |
| 0.1M Glycine-HCl, pH 2.0-2.8 | Incubate at room temperature, followed by immediate neutralization. | Can cause temporary denaturation, may recover activity.[5][13] | |
| Cleavable Linker | Reducing agents (e.g., 50 mM DTT) for disulfide linkers | Incubate at room temperature. | Native protein, mild elution.[14][15] |
| Sodium Periodate for diol linkers | Incubate at room temperature. | Native protein, mild elution.[16] |
Experimental Protocols
Protocol 1: General Protein Biotinylation using NHS-Ester Biotin
-
Protein Preparation: Dissolve your purified protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.[16] Ensure the buffer is free of substances like Tris or glycine.[2]
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in an anhydrous, water-miscible solvent like DMSO or DMF to a concentration of 10-20 mM.[16]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to your protein solution.[2][16] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or on ice to minimize potential protein degradation.[1][16]
-
Removal of Excess Biotin: It is critical to remove unreacted biotin. This can be achieved by extensive dialysis against a suitable buffer or by using a desalting column.[2][16]
Protocol 2: Pull-Down Assay with Streptavidin Magnetic Beads
-
Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer. Transfer the desired amount to a new tube. Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.[4]
-
Equilibration: Wash the beads three times with a binding/wash buffer (e.g., PBS with 0.05% Tween-20) to remove the storage solution.[4][12]
-
Binding: Add your biotinylated protein sample to the equilibrated beads. Incubate for 30-60 minutes at room temperature with gentle rotation to facilitate binding.[4]
-
Washing: Place the tube on the magnetic rack to pellet the beads and discard the supernatant. Wash the beads three to five times with the binding/wash buffer to remove non-specifically bound proteins.[4]
-
Elution: Resuspend the beads in your chosen elution buffer (see Table 2) and incubate under the appropriate conditions. Pellet the beads using the magnetic rack and collect the supernatant containing your purified protein.
Protocol 3: On-Column Purification using Streptavidin Agarose
-
Column Equilibration: Equilibrate the streptavidin agarose column with 5-10 column volumes of binding buffer (e.g., PBS, pH 7.5).[17]
-
Sample Loading: Apply your biotinylated protein sample to the column. For optimal binding, use a low flow rate.[17]
-
Washing: Wash the column with at least 10 column volumes of binding buffer, or until the UV absorbance at 280 nm returns to baseline, indicating that all unbound protein has been washed through.[17]
-
Elution: Apply your chosen elution buffer to the column and collect the fractions containing your purified protein.[17]
Visualizations
Caption: Workflow for the biotinylation of a protein sample.
Caption: General workflow for biotinylated protein purification.
Caption: Troubleshooting logic for low protein yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PurKine™ Biotin-Tag Protein Purification Kit (Streptavidin) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 12. neb.com [neb.com]
- 13. On-resin biotinylation of chemically synthesized proteins for one-step purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparation of oligonucleotide-biotin conjugates with cleavable linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
Technical Support Center: 6-N-Biotinylaminohexanol Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 6-N-Biotinylaminohexanol, particularly its reactivity under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting an activated this compound (e.g., as an NHS ester) with a primary amine on my protein/antibody?
A1: The optimal pH for conjugating an N-hydroxysuccinimide (NHS) ester of this compound to a primary amine is in the range of pH 7.2 to 8.5 .[1] A commonly recommended pH is between 8.3 and 8.5 to ensure the primary amine is sufficiently deprotonated and nucleophilic for an efficient reaction.[2]
Q2: Why is the pH so critical for the biotinylation reaction?
A2: The pH of the reaction is a critical factor because it directly influences two competing reactions:[1]
-
Amine Reactivity: The primary amine on your target molecule needs to be in its unprotonated form (R-NH₂) to act as a nucleophile and attack the NHS ester. At acidic pH, the amine is protonated (R-NH₃⁺), making it unreactive.[1][2]
-
NHS Ester Hydrolysis: In aqueous solutions, water can hydrolyze the NHS ester, rendering it inactive for conjugation. This hydrolysis rate increases significantly with higher pH.[1]
Therefore, the optimal pH range of 7.2-8.5 is a compromise to maximize the availability of the reactive amine while minimizing the hydrolysis of the biotinylation reagent.[1]
Q3: Which buffers should I use for the biotinylation reaction?
A3: It is crucial to use a buffer that is free of primary amines, as they will compete with your target molecule for the activated biotin (B1667282).
| Recommended Buffers (Amine-Free) | Buffers to Avoid (Contain Primary Amines) |
| Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | Tris-Buffered Saline (TBS) |
| HEPES | Glycine Buffers |
| Bicarbonate/Carbonate, pH 8.0-8.5 | Ammonium Buffers (e.g., Ammonium Sulfate) |
Q4: My protein precipitated after adding the this compound reagent. What could be the cause?
A4: Protein precipitation during or after biotinylation can be caused by a few factors:
-
Over-biotinylation: Excessive labeling of the protein's surface amines can alter its solubility and lead to aggregation.
-
Solvent Effects: If the biotinylation reagent is dissolved in an organic solvent like DMSO or DMF, adding a large volume to your aqueous protein solution can cause precipitation.
-
pH Shift: A significant change in the isoelectric point (pI) of the protein due to the modification of lysine (B10760008) residues can lead to reduced solubility at the reaction pH.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Biotinylation Signal | Incorrect Reaction pH: The pH is too low (amines are protonated) or too high (NHS ester is hydrolyzed). | Verify the pH of your reaction buffer is between 7.2 and 8.5. Use a freshly prepared buffer. |
| Presence of Competing Amines: Your buffer (e.g., Tris, glycine) contains primary amines. | Perform a buffer exchange into an amine-free buffer like PBS or HEPES before the reaction. | |
| Hydrolyzed Biotinylation Reagent: The this compound-NHS ester was exposed to moisture. | Allow the reagent vial to come to room temperature before opening. Prepare the reagent solution immediately before use and discard any unused portion. | |
| Insufficient Molar Ratio: The amount of biotinylation reagent is too low. | Optimize the molar excess of the biotinylation reagent. For concentrated protein solutions (~10 mg/mL), a 10-fold molar excess may be sufficient, while more dilute solutions (~1 mg/mL) might require a 20-30-fold excess. | |
| Protein Precipitation | Over-biotinylation: Too many biotin molecules have been conjugated to the protein. | Reduce the molar ratio of the biotinylation reagent to the protein. Decrease the reaction time or temperature. |
| Solvent Shock: The organic solvent used to dissolve the biotin reagent is causing the protein to precipitate. | Keep the volume of the added biotin stock solution low (ideally <10% of the total reaction volume). Use a more concentrated stock of the biotin reagent if necessary. | |
| Inconsistent Results Between Batches | Variability in Reagent Handling: Inconsistent storage or preparation of the biotinylation reagent. | Standardize your protocol. Use reagents from the same lot if possible. Always perform a quality check of your reagents. |
| Minor Deviations in Reaction Conditions: Small changes in pH, temperature, or reaction time. | Ensure precise control over all reaction parameters for each experiment. |
Quantitative Data
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values
The stability of the activated this compound (as an NHS ester) in aqueous solution is highly dependent on the pH. The following table provides the approximate half-life of a typical NHS ester at different pH values and temperatures.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[3] |
| 7.0 | Room Temperature | ~7 hours |
| 8.0 | Room Temperature | ~3.5 hours |
| 8.5 | Room Temperature | ~3 hours |
| 8.6 | 4 | ~10 minutes[3] |
| 9.0 | Room Temperature | ~2 minutes |
Data compiled from multiple sources and represent typical values for NHS esters.
Experimental Protocols
Protocol: Biotinylation of a Protein with this compound-NHS Ester
This protocol provides a general procedure for labeling a protein with an NHS ester of this compound.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
This compound-NHS ester
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Ensure your protein sample is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
-
Preparation of Biotinylation Reagent:
-
Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the biotinylation reagent in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotinylation reagent stock solution to achieve the desired molar excess (a 20-fold molar excess is a common starting point).
-
Add the calculated volume of the biotinylation reagent to your protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction).
-
Incubate for 15 minutes at room temperature to consume any unreacted biotinylation reagent.
-
-
Purification of Biotinylated Protein:
-
Remove excess, unreacted biotin and the quenching reagent using a desalting column or by dialysis against a suitable buffer. This step is crucial to prevent interference from free biotin in downstream applications.
-
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.
-
Visualizations
Caption: Impact of pH on NHS ester reaction with primary amines.
Caption: Experimental workflow for protein biotinylation.
References
Navigating Biotinylation with 6-N-Biotinylaminohexanol: A Technical Support Guide
Welcome to the technical support center for the biotinylation reaction utilizing 6-N-Biotinylaminohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a biotinylation reaction with this compound?
A1: The optimal temperature for your biotinylation reaction is a balance between reaction kinetics and the stability of your target molecule. Generally, increasing the temperature will increase the reaction rate. However, higher temperatures can also lead to the degradation of sensitive biomolecules like proteins and antibodies. A common starting point is to conduct the reaction at room temperature (approximately 20-25°C) for 2-4 hours. For molecules that are particularly sensitive to temperature, performing the incubation at 4°C overnight is a viable alternative.[1] It is crucial to empirically determine the optimal temperature for your specific application.
Q2: My biotinylation efficiency is low. What are the potential causes?
A2: Low biotinylation efficiency can stem from several factors. Firstly, ensure that the reaction buffer is free from competing nucleophiles. For instance, if you are activating a carboxyl group on your target molecule to react with the hydroxyl group of this compound, avoid buffers containing primary amines (e.g., Tris) or other alcohols. Phosphate-buffered saline (PBS) is a commonly used, suitable buffer. Secondly, the molar ratio of the biotinylating reagent to your target molecule is critical. A molar excess of this compound is typically required, and the optimal ratio should be determined experimentally. Finally, the pH of the reaction can significantly influence the efficiency. For reactions involving the activation of carboxyl groups with EDC and NHS, a pH range of 4.5-7.2 is generally recommended.
Q3: I am observing precipitation of my protein during the biotinylation reaction. What can I do to prevent this?
A3: Protein precipitation during biotinylation is often a sign of over-modification or inappropriate reaction conditions. The addition of multiple hydrophobic biotin (B1667282) molecules can alter the protein's solubility. To mitigate this, try reducing the molar excess of the this compound. Alternatively, performing the reaction at a lower temperature, such as 4°C, may help to maintain protein stability and prevent aggregation.[2] It is also important to ensure that the concentration of any organic solvent used to dissolve the biotinylation reagent is kept to a minimum in the final reaction mixture.
Q4: How do I remove unreacted this compound after the reaction?
A4: It is essential to remove any unreacted biotinylation reagent from your sample to avoid interference in downstream applications. Common methods for purification include dialysis against an appropriate buffer, size-exclusion chromatography (e.g., using a desalting column), or tangential flow filtration. The choice of method will depend on the properties of your biotinylated molecule and the scale of your reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Biotinylation | Inappropriate buffer composition (e.g., presence of competing nucleophiles). | Use a non-nucleophilic buffer such as PBS or MES. |
| Suboptimal pH for the reaction. | Optimize the pH of the reaction buffer based on the coupling chemistry being used. | |
| Insufficient molar ratio of this compound to the target molecule. | Increase the molar excess of the biotinylation reagent. Perform a titration to find the optimal ratio. | |
| Inactive biotinylation reagent. | Ensure the this compound is stored correctly and is not expired. | |
| Short incubation time or low temperature. | Increase the incubation time or perform the reaction at a higher temperature, provided the target molecule is stable. | |
| Protein Precipitation | Over-biotinylation leading to reduced solubility. | Decrease the molar excess of this compound. |
| High reaction temperature causing protein denaturation. | Perform the reaction at a lower temperature (e.g., 4°C). | |
| High concentration of organic solvent from the biotin reagent stock. | Keep the volume of the organic solvent to a minimum in the final reaction mixture. | |
| Loss of Biological Activity of the Target Molecule | Biotinylation at a critical functional site. | Consider alternative conjugation strategies that target different functional groups on your molecule. |
| Denaturation of the molecule due to harsh reaction conditions. | Optimize reaction conditions by lowering the temperature or adjusting the pH. | |
| High Background in Downstream Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification of the biotinylated product using dialysis or chromatography. |
| Non-specific binding of the biotinylated molecule. | Include appropriate blocking agents in your downstream assay buffers. |
Quantitative Data Summary
| Temperature (°C) | Relative Reaction Rate | Potential Impact on Biomolecule Stability | Typical Incubation Time |
| 4 | Low | High stability, minimal risk of degradation. | 12-24 hours (Overnight) |
| 20-25 (Room Temp) | Moderate | Generally stable for most proteins, but risk of degradation for sensitive molecules. | 2-4 hours |
| 37 | High | Increased risk of denaturation and aggregation for many proteins. | 30 minutes - 1 hour |
Experimental Protocol: Biotinylation of a Protein with a Carboxylic Acid Group using this compound
This protocol describes a general method for biotinylating a protein with accessible carboxylic acid groups (e.g., aspartic acid, glutamic acid, or a C-terminal carboxyl group) using this compound, EDC, and NHS.
Materials:
-
Protein to be biotinylated
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column) or dialysis equipment
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Prepare EDC/NHS Solution: Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS in the Reaction Buffer.
-
Activation of Carboxyl Groups: Add the EDC and NHS solutions to the protein solution to achieve a final molar excess (e.g., 10- to 50-fold) over the protein. Incubate for 15-30 minutes at room temperature.
-
Biotinylation Reaction: Add the desired molar excess of the this compound stock solution to the activated protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring. For temperature-sensitive proteins, the incubation can be performed at 4°C overnight.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialyzing against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of biotinylation using a suitable method, such as the HABA assay.
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Troubleshooting low biotinylation efficiency.
References
strategies to minimize steric hindrance in biotin detection
Welcome to the technical support center for biotin (B1667282) detection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their biotinylation and detection experiments, with a focus on minimizing steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my biotin detection assay?
A: Steric hindrance occurs when the biotin molecule attached to your protein or molecule of interest is too close to the bulky surface of that molecule. This proximity can physically block the biotin from accessing the deep binding pocket of streptavidin or avidin (B1170675), leading to reduced binding efficiency, lower signal detection, and potentially compromised experimental results.[1]
Q2: I am getting a weak signal in my biotin detection assay. Could this be due to steric hindrance?
A: Yes, a weak signal is a common symptom of steric hindrance. If the biotin tag is not readily accessible to the detection reagent (e.g., streptavidin-HRP), the binding interaction will be inefficient, resulting in a lower-than-expected signal. Other potential causes for a weak signal include inefficient biotinylation, incorrect buffer composition, or issues with the detection reagents themselves.
Q3: How can I minimize steric hindrance in my experiments?
A: The most effective strategy is to use biotinylation reagents that incorporate a "spacer arm."[1] These are flexible chemical chains of varying lengths that distance the biotin moiety from the labeled molecule, allowing it to more freely access the binding pocket of streptavidin or avidin.[1] Longer and more hydrophilic spacer arms, such as those containing polyethylene (B3416737) glycol (PEG) chains, are generally more effective at improving the accessibility of the biotin tag.[1]
Q4: There are many different biotinylation reagents available. How do I choose the right one?
A: The choice of reagent depends on several factors:
-
Target Functional Group: Reagents are designed to react with specific functional groups on your molecule of interest, such as primary amines (lysine residues), sulfhydryls (cysteine residues), carboxyl groups, or carbohydrates.[2][3]
-
Spacer Arm Length: To overcome steric hindrance, choose a reagent with a longer spacer arm.[1][3]
-
Solubility: Some reagents are only soluble in organic solvents like DMSO or DMF, while others are water-soluble (e.g., Sulfo-NHS esters), which can be important for maintaining protein stability.[2]
-
Cleavability: If you need to release the biotinylated molecule after capture, consider using a reagent with a cleavable spacer arm (e.g., NHS-SS-Biotin).[3]
Q5: What is the difference between avidin, streptavidin, and NeutrAvidin? Which one should I use?
A: Avidin, streptavidin, and NeutrAvidin are all proteins that bind to biotin with high affinity. However, they have key differences that can impact your experiment:
-
Avidin: Found in egg whites, it is a glycoprotein (B1211001) with a high positive charge at neutral pH, which can lead to high non-specific binding.[4][5]
-
Streptavidin: Isolated from Streptomyces avidinii, it is not glycosylated and has a near-neutral isoelectric point, resulting in significantly lower non-specific binding compared to avidin.[5][6][7]
-
NeutrAvidin: This is a deglycosylated form of avidin with a near-neutral isoelectric point, offering the lowest non-specific binding of the three.[8][9]
For most applications, streptavidin or NeutrAvidin are preferred to minimize background signal from non-specific binding.[4][7]
Q6: Are there alternatives to the standard biotin-streptavidin system?
A: Yes, there are alternative systems. For example, Strep-Tactin is a modified form of streptavidin that binds with high specificity to a genetically encodable amino acid sequence (WSHPQFEK), known as the Strep-tag®.[10] This system can be used for protein purification and immobilization.
Troubleshooting Guides
Problem: Low or No Signal
| Possible Cause | Recommended Solution |
| Inefficient Biotinylation | Optimize the molar excess of the biotinylation reagent to the protein. A 10- to 50-fold molar excess is a good starting point.[1] Ensure the buffer used for the biotinylation reaction is free of primary amines (e.g., Tris) if using an amine-reactive reagent.[3] |
| Steric Hindrance | Switch to a biotinylation reagent with a longer spacer arm, such as one containing a PEG linker.[1] |
| Incorrect Buffer pH | Ensure the pH of your reaction buffer is optimal for the chosen biotinylation chemistry. For example, amine-reactive NHS esters work best at a slightly alkaline pH (7-9). |
| Inactive Reagents | Prepare the biotinylation reagent stock solution fresh immediately before use.[1] Store reagents according to the manufacturer's instructions, protected from light and moisture. |
| Issues with Detection Reagent | Use a high-quality streptavidin or NeutrAvidin conjugate. Titrate the detection reagent to find the optimal concentration for your assay. |
Problem: High Background Signal
| Possible Cause | Recommended Solution |
| Non-specific Binding of Avidin | Switch from avidin to streptavidin or NeutrAvidin, which have lower non-specific binding properties.[4][7] |
| Insufficient Blocking | Ensure all blocking steps are performed thoroughly using an appropriate blocking buffer (e.g., 1% BSA in PBS). Avoid using solutions containing biotin, such as fetal bovine serum (FBS) or nonfat dry milk, in your blocking and antibody dilution buffers.[4] |
| Excess Biotinylation Reagent | Remove excess, unreacted biotinylation reagent after the labeling reaction using a desalting column or dialysis.[1] |
| Hydrophobic Interactions | Include a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers to help reduce non-specific binding. |
Data Presentation
Table 1: Comparison of Common Biotinylation Reagents
| Reagent | Target Functional Group | Spacer Arm Length (Å) | Solubility |
| NHS-Biotin | Primary Amines | 13.5 | Organic Solvents |
| NHS-LC-Biotin | Primary Amines | 22.4 | Organic Solvents |
| Sulfo-NHS-LC-Biotin | Primary Amines | 22.4 | Water |
| NHS-PEG4-Biotin | Primary Amines | 29.1 | Organic Solvents |
| Maleimide-PEG2-Biotin | Sulfhydryls | 29.7 | Organic Solvents |
| Biotin Hydrazide | Carbonyls | 15.7 | Organic Solvents |
Spacer arm lengths are approximate and can vary slightly between manufacturers.
Table 2: Properties of Biotin-Binding Proteins
| Protein | Source | Molecular Weight (kDa) | Isoelectric Point (pI) | Glycosylation | Non-specific Binding |
| Avidin | Egg White | ~66 | ~10.5 | Yes | High |
| Streptavidin | Streptomyces avidinii | ~53 (core) | ~5-6 | No | Low |
| NeutrAvidin | Deglycosylated Avidin | ~60 | ~6.3 | No | Very Low |
| Traptavidin | Mutant Streptavidin | ~53 | - | No | Low |
Traptavidin is a variant of streptavidin with a significantly slower biotin dissociation rate.
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation using an NHS-Ester Reagent
-
Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.
-
Prepare Biotinylation Reagent Stock Solution: Immediately before use, dissolve the NHS-ester biotinylation reagent in an organic solvent such as DMSO or DMF to a concentration of 10-20 mg/mL.[1] For water-soluble reagents like Sulfo-NHS-Biotin, dissolve directly in the reaction buffer.[1]
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotinylation reagent to the protein solution.[1] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.[1] Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and quenching buffer using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).
-
Store Biotinylated Protein: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of a Biotinylated Protein
-
Coat Plate: Add your capture antibody to the wells of a 96-well plate and incubate overnight at 4°C.
-
Wash: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[1]
-
Wash: Repeat the wash step.
-
Add Biotinylated Sample: Add serial dilutions of your biotinylated protein sample to the wells and incubate for 1-2 hours at room temperature.[1]
-
Wash: Repeat the wash step.
-
Add Streptavidin-HRP: Add streptavidin conjugated to horseradish peroxidase (HRP) at an optimized dilution to each well and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step.
-
Add Substrate: Add a suitable HRP substrate (e.g., TMB) to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add a stop solution (e.g., 2 N H2SO4) to each well.
-
Read Plate: Measure the absorbance at the appropriate wavelength using a plate reader.
Visualizations
Caption: A generalized workflow for protein biotinylation followed by ELISA-based detection.
Caption: The role of a spacer arm in overcoming steric hindrance for successful biotin-streptavidin binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotinylation - Wikipedia [en.wikipedia.org]
- 3. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 5. biocare.net [biocare.net]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Streptavidin - Wikipedia [en.wikipedia.org]
- 8. biomat.it [biomat.it]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic mimics of biotin/(strept)avidin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: 6-N-Biotinylaminohexanol vs. NHS-Biotin for Protein Labeling
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins is a cornerstone technique for detection, purification, and interaction studies. The choice of biotinylation reagent is a critical decision that can significantly impact the efficiency of labeling and the performance of downstream applications. This guide provides an objective comparison of two biotinylation strategies: the direct use of the amine-reactive N-hydroxysuccinimide (NHS)-biotin and the application of 6-N-Biotinylaminohexanol, a precursor for creating a biotinylation reagent with an extended spacer arm.
This comparison will delve into their mechanisms of action, relative performance in protein labeling, and provide detailed experimental protocols to guide researchers in selecting the most appropriate strategy for their needs. The primary distinction lies in their chemical reactivity and the resulting spacer arm length, which can have profound implications for the accessibility of the biotin moiety.
Performance Comparison: The Critical Role of the Spacer Arm
The central difference between using NHS-biotin directly and a strategy involving this compound is the length of the spacer arm that separates the biotin molecule from the target protein. This compound, with its hexanol linker, must first be derivatized to an amine-reactive form (e.g., an NHS ester) to be used for protein labeling. This process results in a biotinylation reagent with a significantly longer spacer arm compared to the standard NHS-biotin.
The length of this spacer arm is not a trivial detail; it plays a crucial role in mitigating steric hindrance. The biotin-binding pocket of avidin (B1170675) and streptavidin is situated below the surface of the protein. A longer spacer arm extends the biotin tag away from the surface of the labeled protein, making it more accessible for binding to avidin or streptavidin, which is particularly important when working with large proteins or in densely labeled environments.
| Feature | This compound (Derivatized to NHS Ester) | NHS-Biotin |
| Reactive Group | N-hydroxysuccinimide (NHS) ester (after derivatization) | N-hydroxysuccinimide (NHS) ester |
| Target Functionality | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Spacer Arm Length | Long (~22.4 Å or greater) | Short (~13.5 Å) |
| Labeling Efficiency | Potentially higher for accessible biotins in downstream applications due to reduced steric hindrance. A study comparing a short-chain (NHS-biotin) vs. a long-chain (Sulfo-NHS-SS-Biotin) reagent showed 76% and 88% biotinylated peptides, respectively.[1][2] | High, but can be susceptible to steric hindrance, potentially leading to inaccessible biotin tags. |
| Solubility | Dependent on derivatization (Sulfo-NHS derivatives are water-soluble) | Low aqueous solubility (requires organic solvent like DMSO or DMF for stock solution). |
| Cell Permeability | Dependent on derivatization (Sulfo-NHS derivatives are membrane-impermeable) | Membrane-permeable. |
| Advantages | Reduces steric hindrance, improving binding to avidin/streptavidin.[3][4] Can lead to enhanced signal in detection assays.[3] | Simple, one-step labeling procedure. Readily commercially available. |
| Disadvantages | Requires a two-step process (derivatization then labeling). May not be necessary for all applications. | Potential for steric hindrance to block biotin-avidin interaction.[4] The use of organic solvents may be detrimental to sensitive proteins. |
Experimental Protocols
I. Derivatization of this compound to an NHS Ester
To be used for amine-reactive labeling, the terminal hydroxyl group of this compound must be activated. A common method is to convert it to an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Pyridine (B92270)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Add an excess of N,N'-Disuccinimidyl carbonate (DSC) and anhydrous pyridine to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting NHS ester of biotin with a hexanol spacer by silica gel column chromatography.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
-
The resulting "long-chain NHS-biotin" can then be used in the protein labeling protocol below.
II. Protein Labeling with an Amine-Reactive Biotinylation Reagent
This protocol is applicable to both standard NHS-biotin and the derivatized long-chain NHS-biotin from this compound.
Materials:
-
Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
NHS-biotin or long-chain NHS-biotin
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting column or dialysis cassette
Protocol:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it for an appropriate buffer like PBS.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the amine-reactive biotin reagent in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
Purification: Remove excess, non-reacted biotin and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
III. Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to determine the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Spectrophotometer
Protocol:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ of HABA/Avidin).
-
Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the absorbance to stabilize.
-
Measure the absorbance at 500 nm again (A₅₀₀ of HABA/Avidin/Biotin Sample).
-
Calculate the change in absorbance (ΔA₅₀₀ = A₅₀₀ of HABA/Avidin - A₅₀₀ of HABA/Avidin/Biotin Sample).
-
The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.
Visualizing the Process
Caption: Protein labeling pathways for this compound and NHS-Biotin.
Caption: Experimental workflow for protein biotinylation and characterization.
Conclusion
The choice between a direct NHS-biotin labeling approach and a strategy involving the derivatization of this compound hinges on the specific requirements of the experiment. For many applications, the simplicity and ready availability of NHS-biotin make it a suitable choice. However, when steric hindrance is a concern, such as in assays involving large detection complexes or when labeling sterically hindered sites on a protein, the use of a longer spacer arm, achievable through the derivatization of precursors like this compound, can offer a significant advantage. This can lead to improved accessibility of the biotin tag, enhanced binding to avidin or streptavidin, and ultimately, more sensitive and reliable experimental results. Researchers should carefully consider the nature of their protein and the downstream application to select the optimal biotinylation strategy.
References
A Researcher's Guide to Selecting Biotinylation Reagents: A Comparison of Spacer Arm Lengths
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to biomolecules is a foundational technique for detection, purification, and immobilization. The choice of biotinylation reagent, particularly the length of the spacer arm, can significantly impact experimental success. This guide provides an objective comparison of biotinylation reagents with different spacer arm lengths, supported by experimental data, to facilitate the selection of the optimal reagent for your research needs.
The primary role of a spacer arm in biotinylation is to overcome steric hindrance. The biotin-binding pocket of streptavidin is situated below the protein's surface, which can make it difficult for biotin attached directly to a large molecule to bind effectively. A spacer arm extends the biotin moiety away from the labeled molecule, ensuring its accessibility to streptavidin for efficient binding. Polyethylene glycol (PEG) is a commonly used spacer material due to its hydrophilicity, which increases the solubility of the biotinylated molecule and minimizes non-specific interactions.
The Impact of Spacer Arm Length on Performance: Experimental Evidence
The length of the spacer arm is a critical parameter that can be optimized to enhance the performance of biotin-streptavidin systems in various applications. Generally, longer spacer arms provide greater flexibility and reach, which further reduces steric hindrance, a particularly important factor when large molecules like enzyme conjugates are used for detection.
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA applications, the signal intensity can be directly related to the efficiency of streptavidin binding to the biotinylated molecule. Studies have shown a clear trend of increased signal with longer spacer arms. This suggests that longer spacers facilitate more efficient binding of large streptavidin conjugates, such as those linked to horseradish peroxidase (HRP).
| Biotinylation Reagent | Spacer Arm Length (nm) | Relative Absorbance (A/A_max) |
| PFP-biotin | 0.96 | ~0.45 |
| NHS-biotin | 1.35 | ~0.60 |
| Sulfo-NHS-LC-biotin | 2.24 | ~0.85 |
| NHS-LC-LC-biotin | 3.05 | 1.00 |
| Table 1: Effect of spacer arm length on HRP-streptavidin binding in an ELISA format. Data is adapted from Muratsugu and Nishida, 2019. The relative absorbance was estimated from the published graph, with the longest spacer arm (NHS-LC-LC-biotin) set as the standard (1.00). |
Pull-Down Assays
In pull-down assays, a biotinylated "bait" protein is used to capture its interacting "prey" protein from a cell lysate. The efficiency of this capture can be influenced by the spacer arm length. A longer, more flexible PEG spacer can project the biotinylated bait protein away from the streptavidin-coated beads, making it more accessible to its binding partners within the complex protein mixture of a cell lysate. While direct quantitative comparisons of different PEG spacer lengths in pull-down assays are less common in the literature, the principles observed in ELISA are applicable. An optimized spacer length can lead to a more efficient pull-down of interacting proteins and a higher signal-to-noise ratio in subsequent analyses like Western blotting or mass spectrometry.
Considerations for Optimal Spacer Length
While longer spacer arms are often beneficial, the choice represents a trade-off. Excessively long and flexible linkers could potentially have negative effects. For many standard applications, a PEG4 spacer is a good starting point. However, for particularly large or complex proteins, or in applications requiring maximal separation from a surface, longer PEG spacers like PEG12 may provide superior performance. It is often recommended to empirically test a few different spacer lengths to determine the optimal reagent for a new experimental system.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are general protocols for key experiments involving biotinylation.
Protocol 1: General Protein Biotinylation using NHS-PEGn-Biotin
This protocol describes the biotinylation of a protein with a primary amine-reactive NHS-ester of biotin.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEGn-Biotin (e.g., NHS-PEG4-Biotin, NHS-PEG12-Biotin)
-
Anhydrous DMSO or DMF
-
Qu
A Researcher's Guide to Amine-Reactive Biotinylation Reagents: A Comparative Analysis
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins and other biomolecules is a fundamental technique for detection, purification, and immobilization. The choice of an appropriate amine-reactive biotinylation reagent is critical for experimental success. This guide provides an objective comparison of common alternatives to 6-N-Biotinylaminohexanol, focusing on their performance characteristics with supporting experimental data and detailed protocols.
Understanding Amine-Reactive Biotinylation
Amine-reactive biotinylation reagents primarily target primary amines (-NH2), which are abundantly available on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues. The most common class of these reagents utilizes N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds.
Key Alternatives to this compound
Several alternatives to this compound are available, each with distinct properties that make them suitable for different applications. The primary alternatives include:
-
N-Hydroxysuccinimide (NHS) Esters of Biotin (e.g., NHS-Biotin): These are conventional and widely used reagents for biotinylation. They are typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.
-
Sulfonated N-Hydroxysuccinimide (Sulfo-NHS) Esters of Biotin (e.g., Sulfo-NHS-Biotin): These are water-soluble variants of NHS esters. The addition of a sulfonate group makes them soluble in aqueous buffers and membrane-impermeable, which is ideal for labeling cell surface proteins.[1][2]
-
Biotin with Polyethylene Glycol (PEG) Spacers (e.g., Biotin-PEG4-NHS): These reagents incorporate a hydrophilic PEG spacer arm, which enhances water solubility, reduces aggregation of the labeled molecule, and minimizes steric hindrance for subsequent binding to streptavidin or avidin.[3][4]
-
Pentafluorophenyl (PFP) Esters of Biotin: PFP esters are known for their enhanced reactivity compared to NHS esters, which can lead to faster conjugation and higher labeling efficiency.[1]
Performance Comparison of Amine-Reactive Biotinylation Reagents
The selection of a biotinylation reagent significantly impacts labeling efficiency, specificity, and the biological activity of the labeled molecule.[3] The following tables summarize the key characteristics and performance of popular amine-reactive biotinylation reagents.
| Reagent Class | Target Functional Group | Key Advantages | Key Disadvantages |
| NHS-Biotin | Primary amines (-NH₂) | Simple, one-step reaction; readily available.[2] | Requires organic solvent for dissolution, which can be detrimental to sensitive proteins; can be non-specific due to the abundance of lysines.[5] |
| Sulfo-NHS-Biotin | Primary amines (-NH₂) | Water-soluble, ideal for cell surface labeling as it does not cross the cell membrane; less likely to cause protein precipitation.[1][2] | Hydrolyzes in aqueous solution, requiring fresh preparation.[2] |
| Biotin-PEG-NHS | Primary amines (-NH₂) | Enhances water solubility of the labeled molecule, reduces aggregation, and minimizes steric hindrance.[3][6] | May have a larger molecular weight, which could potentially affect the function of some proteins. |
| PFP-Biotin | Primary amines (-NH₂) | Enhanced reactivity compared to NHS esters, leading to faster conjugation and potentially higher labeling efficiency.[1] | May be more susceptible to hydrolysis than NHS esters. |
Quantitative Performance Indicators
Direct head-to-head quantitative comparisons of all biotinylation reagents under identical conditions are not always readily available in published literature. However, the efficiency of biotinylation is often determined by the molar ratio of biotin to protein (B/P ratio), which can be quantified using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1]
| Reagent | Typical Labeling Efficiency | Notes |
| NHS-Biotin | High | Efficiency can be affected by protein precipitation due to the organic solvent.[5] |
| Sulfo-NHS-Biotin | High (e.g., ~76% of peptides biotinylated in one study)[2] | Often preferred for sensitive proteins as it avoids organic solvents.[5] |
| Biotin-PEG-NHS | High | The PEG spacer can improve accessibility for streptavidin binding.[6] |
| PFP-Biotin | High | Increased reactivity can lead to higher labeling yields in shorter reaction times.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are general protocols for protein biotinylation using amine-reactive reagents.
General Protein Biotinylation Workflow
References
mass spectrometry analysis of biotinylated peptides
A Comprehensive Guide to Mass Spectrometry Analysis of Biotinylated Peptides for Researchers, Scientists, and Drug Development Professionals.
The biotinylation of peptides followed by mass spectrometry (MS) is a powerful and widely used technique in proteomics. It plays a crucial role in various applications, including the identification of protein-protein interactions (e.g., BioID, APEX), the characterization of post-translational modifications, and the profiling of cell surface proteins.[1][2][3][4][5] This guide provides an objective comparison of different methodologies for the , supported by experimental data and detailed protocols.
Enrichment Strategies for Biotinylated Peptides
The successful identification of biotinylated peptides by mass spectrometry heavily relies on their efficient enrichment from complex biological samples. The extremely strong interaction between biotin (B1667282) and avidin (B1170675) (or its derivatives like streptavidin and NeutrAvidin) is the cornerstone of most enrichment strategies.[6][7] However, alternative methods using anti-biotin antibodies have also emerged, offering distinct advantages in certain contexts.[2][3][8][9][10]
Comparison of Enrichment Strategies
| Feature | Streptavidin/NeutrAvidin-based | Anti-biotin Antibody-based | Tamavidin 2-REV-based |
| Binding Affinity | Very high (Kd ~10⁻¹⁵ M)[7] | High, but generally lower than streptavidin | Reversible biotin-binding |
| Elution Conditions | Harsh, often requiring denaturation | Milder, typically low pH | Reversible, allowing for gentle elution |
| Specificity | High for biotinylated molecules | High for biotinylated peptides | High for biotinylated peptides |
| Contamination | Potential for streptavidin peptide contamination with on-bead digestion[11][12] | Minimal contamination from the antibody | Minimal contamination |
| Workflow Level | Protein-level or peptide-level enrichment | Primarily peptide-level enrichment[9] | Peptide-level enrichment[4][5] |
| Advantages | Robust and well-established | Efficient for identifying biotinylation sites, avoids harsh elution[10] | Gentle elution preserves peptide integrity[4][5] |
| Disadvantages | Harsh elution can lead to sample loss and is incompatible with some downstream analyses[11] | Lower binding capacity compared to streptavidin | Newer technology, less established |
A notable advancement in peptide-level enrichment is the "Direct Detection of Biotin-containing Tags" (DiDBiT) method. This approach involves digesting the entire proteome before enriching for biotinylated peptides, which has been shown to significantly increase the yield and identification of biotin-labeled proteins.[13][14][15] One study reported that DiDBiT improved the direct detection of biotinylated proteins by approximately 200-fold compared to conventional strategies.[14]
Experimental Workflows
The choice of experimental workflow is critical for the successful analysis of biotinylated peptides. The two main approaches are protein-level enrichment and peptide-level enrichment.[12]
Protein-Level Enrichment Workflow
In this workflow, intact biotinylated proteins are first enriched from the cell lysate using streptavidin-coated beads. The enriched proteins are then digested into peptides either directly on the beads (on-bead digestion) or after elution from the beads (off-bead digestion).
Caption: A schematic of the protein-level enrichment workflow.
Peptide-Level Enrichment Workflow
This approach involves the digestion of the entire protein lysate into a complex mixture of peptides first. Subsequently, only the peptides containing a biotin tag are enriched using streptavidin or anti-biotin antibody beads.[12]
Caption: A schematic of the peptide-level enrichment workflow.
Mass Spectrometry and Data Analysis
The final stage of the workflow involves the analysis of the enriched biotinylated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Considerations for MS Analysis
-
Instrumentation : High-resolution mass spectrometers, such as Orbitrap instruments, are typically used for the analysis of complex peptide mixtures.[13]
-
Fragmentation : Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are common fragmentation techniques. Understanding the specific fragmentation patterns of biotinylated peptides is crucial for their accurate identification.[2][3][8] Biotinylated peptides often generate characteristic signature fragment ions that can aid in their identification.[2][3][8]
-
Data Acquisition : Data-dependent acquisition (DDA) is a widely used method where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation.[1]
Data Analysis Workflow
The acquired MS/MS spectra are searched against a protein sequence database using search engines like Sequest or Mascot to identify the peptides.[1] Key parameters in the search include specifying the mass modification corresponding to the biotin tag on specific amino acid residues (e.g., lysine).
Caption: A schematic of the mass spectrometry data analysis workflow.
Experimental Protocols
Protocol 1: On-Bead Digestion for Protein-Level Enrichment
-
Lysis and Protein Quantification : Lyse cells in a suitable buffer (e.g., RIPA buffer) and determine the protein concentration.
-
Enrichment : Incubate the protein lysate with streptavidin-coated magnetic beads for 1-4 hours at 4°C with gentle rotation.[12]
-
Washing : Pellet the beads using a magnetic rack and wash them extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., high salt, urea).[12]
-
Reduction and Alkylation : Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate. Then, add an alkylating agent (e.g., iodoacetamide).
-
Digestion : Add trypsin to the bead suspension and incubate overnight at 37°C with shaking.
-
Peptide Recovery : Collect the supernatant containing the digested peptides. Perform a second elution with a high organic solvent solution (e.g., 80% acetonitrile/0.1% formic acid) to recover any remaining peptides.[11]
-
Sample Preparation for MS : Combine the supernatants, desalt the peptides using a C18 StageTip, and resuspend in a buffer suitable for LC-MS/MS analysis.
Protocol 2: Peptide-Level Enrichment using the DiDBiT Method
-
Lysis and Protein Digestion : Lyse cells and digest the entire proteome into peptides using an appropriate protease like trypsin.[13]
-
Enrichment : Incubate the peptide mixture with NeutrAvidin beads to capture the biotinylated peptides.[13][14]
-
Washing : Wash the beads extensively to remove unmodified peptides.
-
Elution : Elute the bound biotinylated peptides from the beads using a stringent denaturing buffer (e.g., 80% acetonitrile, 0.1% TFA, 0.1% formic acid).[14]
-
Sample Preparation for MS : Dry the eluted peptides and resuspend them in a buffer compatible with LC-MS/MS analysis.
Quantitative Performance Data
The choice of enrichment strategy can significantly impact the number of identified biotinylated peptides.
| Enrichment Strategy | Number of Identified Biotinylated Peptides | Reference |
| Conventional Protein-Level Enrichment | ~20-fold lower than DiDBiT | [13][14] |
| DiDBiT (Peptide-Level Enrichment) | 4217 biotin-AHA-modified peptides | [13][14] |
| Tamavidin 2-REV (Optimized Workflow) | Over 2-fold more identified peptides compared to non-optimized workflow | [4][5] |
Note: The numbers of identified peptides are highly dependent on the specific experimental conditions, sample type, and mass spectrometry platform used. The data presented here is for comparative purposes based on the cited literature.
References
- 1. benchchem.com [benchchem.com]
- 2. Signature Fragment Ions of Biotinylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Protein Biotinylation Sites by Peptide-Based Immunoaffinity Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
The Long-Arm Advantage: A Comparative Guide to Long-Chain Biotinylation Reagents
In the realm of molecular biology and drug development, the precise and efficient labeling of proteins and other macromolecules is paramount for a multitude of applications, from affinity purification to sophisticated immunoassays. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique that leverages the remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin.[1][2] However, the efficacy of this interaction can be significantly influenced by the choice of biotinylation reagent, particularly the length of its spacer arm. This guide provides an objective comparison of long-chain biotinylation reagents against their short-chain counterparts, supported by experimental principles and detailed protocols to aid researchers in making informed decisions for their experimental designs.
The primary advantage of incorporating a long, flexible spacer arm in a biotinylation reagent is the significant reduction of steric hindrance.[3][4] The biotin-binding pocket of avidin and streptavidin is situated deep within the protein structure.[5] When biotin is directly attached to a large biomolecule, this bulky molecule can physically obstruct the biotin from efficiently accessing and binding to its counterpart. A long-chain reagent effectively extends the biotin moiety away from the labeled molecule, mitigating these spatial constraints and ensuring a more efficient and robust interaction.[1][4]
Performance Comparison: Long-Chain vs. Short-Chain Reagents
The selection of a biotinylation reagent with an appropriate spacer arm is a critical consideration for the success of various biological assays.[6] Reagents with longer and more flexible spacer arms generally lead to improved performance by overcoming steric hindrance.[1]
| Feature | Short-Chain Biotinylation Reagent (e.g., NHS-Biotin) | Long-Chain Biotinylation Reagent (e.g., NHS-PEG4-Biotin) | Advantage of Long-Chain |
| Spacer Arm Length (Å) | ~13.5[4] | ~29.0[4] | Increased distance between biotin and the labeled molecule. |
| Steric Hindrance | High potential, especially with large or densely labeled proteins.[4] | Significantly reduced due to the longer, flexible spacer.[3][4] | Improved accessibility of biotin to the avidin/streptavidin binding pocket.[1][7] |
| Binding Efficiency | Can be significantly reduced in the presence of steric constraints.[3] | Enhanced binding with streptavidin, leading to improved assay sensitivity.[1][3] | Higher signal-to-noise ratio in assays like ELISA and Western blotting. |
| Solubility | Generally lower, especially for non-PEGylated reagents. | Increased hydrophilicity and water solubility due to the PEG linker.[1] | Reduced aggregation of labeled molecules and improved performance in aqueous buffers.[1] |
| Non-Specific Binding | Higher potential for non-specific adsorption to surfaces. | The hydrophilic "cloud" created by the PEG spacer can reduce non-specific binding.[3] | Lower background signals and improved assay sensitivity.[3] |
| Immunogenicity | Higher potential for inducing an immune response in in vivo applications. | PEGylation is a well-established method to reduce the immunogenicity of molecules.[3] | More suitable for in vivo studies.[3] |
Visualizing the Impact of Spacer Arm Length
The diagram below illustrates how a short spacer arm can lead to steric hindrance, preventing the biotin from efficiently binding to streptavidin. In contrast, a long, flexible spacer arm extends the biotin away from the bulky protein, allowing for an unhindered interaction.
Caption: Impact of spacer arm length on steric hindrance and binding efficiency.
Experimental Protocol: Comparative Analysis of Protein Biotinylation
This protocol provides a framework for directly comparing the efficiency of a short-chain versus a long-chain amine-reactive biotinylation reagent.
1. Materials:
-
Protein solution (e.g., Bovine Serum Albumin, BSA) at 2 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.4.
-
Short-chain biotinylation reagent (e.g., NHS-Biotin).
-
Long-chain biotinylation reagent (e.g., NHS-PEG4-Biotin).
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to dissolve biotinylation reagents.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Streptavidin-coated magnetic beads.
-
Wash buffer: PBS with 0.05% Tween-20 (PBST).
-
Elution buffer: 0.1 M glycine, pH 2.8.
-
Neutralization buffer: 1 M Tris-HCl, pH 8.5.
-
BCA or Bradford Protein Assay Kit.
2. Biotinylation Reaction:
-
Prepare a 10 mM stock solution of each biotinylation reagent in DMF or DMSO.
-
Set up two reactions, one for each reagent. To 1 mL of the protein solution, add a 20-fold molar excess of the respective biotinylation reagent stock solution.
-
Incubate the reactions for 30 minutes at room temperature with gentle agitation.
-
Quench the reactions by adding 50 µL of the quenching buffer and incubating for 15 minutes at room temperature.[3]
3. Removal of Excess Biotin:
-
Remove non-reacted biotin by dialysis against PBS or by using a desalting column.
4. Streptavidin Affinity Purification:
-
Equilibrate the streptavidin-coated magnetic beads by washing them three times with PBST.
-
Add an equal amount of biotinylated protein from each reaction to separate tubes of equilibrated beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for binding.
-
Separate the beads using a magnetic stand and collect the supernatant (unbound fraction).
-
Wash the beads three times with PBST to remove non-specifically bound proteins.
-
Elute the bound proteins by adding elution buffer and incubating for 10 minutes.
-
Neutralize the eluate with the neutralization buffer.
5. Quantification:
-
Measure the protein concentration of the unbound and eluted fractions for both reactions using a BCA or Bradford assay.
-
Compare the amount of protein captured by the streptavidin beads for the short-chain versus the long-chain biotinylated protein. A higher yield in the eluted fraction for the long-chain reagent indicates more efficient biotinylation and binding.
Experimental Workflow Diagram
The following diagram outlines the key steps in the comparative biotinylation experiment.
Caption: General workflow for comparing the efficiency of biotinylation reagents.
References
A Head-to-Head Comparison: 6-N-Biotinylaminohexanol vs. Iminobiotin for Reversible Binding Applications
For researchers, scientists, and drug development professionals navigating the landscape of affinity purification and molecular immobilization, the choice between different biotin (B1667282) derivatives is critical. While the biotin-streptavidin interaction is renowned for its strength, its near-irreversibility often necessitates harsh elution conditions that can compromise the integrity of the target molecule. This guide provides an objective comparison between 6-N-Biotinylaminohexanol, a standard biotinylating agent, and iminobiotin (B1258364), a derivative engineered for reversible binding, supported by experimental data and detailed protocols.
At the core of many biological assays and purification strategies lies the exceptionally strong and specific interaction between biotin and the proteins avidin (B1170675) and streptavidin. However, this tight bond, with a dissociation constant (Kd) in the femtomolar range, presents a significant challenge when the recovery of the biotinylated molecule is desired.[1] This has led to the development of biotin analogs, such as iminobiotin, which offer a reversible binding alternative. This guide will compare the performance of this compound, which for the purposes of binding to avidin or streptavidin behaves identically to biotin, with iminobiotin, focusing on their respective binding characteristics and the practical implications for laboratory applications.
Quantitative Comparison of Binding Affinity and Kinetics
The primary distinction between this compound and iminobiotin lies in their binding affinities and the conditions required to dissociate their complexes with avidin and streptavidin. The data summarized below clearly illustrates the quasi-irreversible nature of the biotin-streptavidin interaction versus the pH-dependent, reversible binding of iminobiotin.
| Parameter | This compound (Biotin) with Streptavidin | Iminobiotin with Streptavidin | Iminobiotin with Avidin |
| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ M[2] | ≈ 10⁻⁵ M (pH 7.0 - 10.7)[3] | pH-dependent[3] |
| Binding Conditions | Wide pH range[4] | Optimal at pH ≥ 9.5[5][6] | Optimal at pH ≥ 9.5[7] |
| Elution Conditions | Harsh denaturing agents (e.g., 8 M guanidine-HCl, pH 1.5) or boiling in SDS-PAGE sample buffer[5][8] | Mild acidic buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 4.0)[5][6] | Mild acidic buffer (e.g., 50 mM sodium acetate, pH 4.0)[9] |
| Reversibility | Essentially irreversible | Reversible | Reversible |
The Mechanism of Reversible Binding: The Role of pH
The reversible binding of iminobiotin is governed by the protonation state of its guanidino group. At an alkaline pH (≥ 9.5), the imino group is unprotonated, allowing for strong, specific binding to the biotin-binding pocket of avidin or streptavidin.[10] As the pH is lowered to acidic conditions (around pH 4.0), the imino group becomes protonated, leading to a conformational change that significantly reduces its affinity for the binding pocket and facilitates the gentle elution of the iminobiotinylated molecule.[10]
Caption: pH-dependent binding and elution of iminobiotin.
Experimental Protocols
Protocol 1: Affinity Purification using Iminobiotin-Agarose
This protocol outlines the general steps for capturing an avidin or streptavidin-tagged protein using an iminobiotin affinity matrix and subsequent elution under mild conditions.[6][9][10]
Materials:
-
Iminobiotin-Agarose resin
-
Binding/Wash Buffer: 50 mM ammonium carbonate, 0.5 M NaCl, pH 10.0-11.0[5]
-
Elution Buffer: 50 mM ammonium acetate or sodium acetate, 0.5 M NaCl, pH 4.0[5]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Chromatography column
Procedure:
-
Resin Equilibration:
-
Pack the desired amount of Iminobiotin-Agarose resin into a chromatography column.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Application:
-
Load the protein sample onto the equilibrated column. For optimal binding, ensure the sample is in the Binding/Wash Buffer or a buffer with a similar high pH and salt concentration.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound protein with 5-10 column volumes of Elution Buffer.
-
Collect fractions and immediately neutralize them by adding a small volume of Neutralization Buffer to preserve the protein's activity.
-
-
Resin Regeneration:
-
Regenerate the column by washing with 5-10 column volumes of Elution Buffer followed by re-equilibration with Binding/Wash Buffer.
-
Protocol 2: Affinity Purification using this compound (Biotin)
This protocol describes the capture of a streptavidin-tagged protein using a biotinylated matrix, which typically requires harsh conditions for elution.
Materials:
-
Biotin-Agarose or Streptavidin-Agarose resin
-
Binding/Wash Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5[5]
-
Elution Buffer: 8 M guanidine-HCl, pH 1.5[5]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
Procedure:
-
Resin Equilibration:
-
Equilibrate the Biotin-Agarose resin with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Application:
-
Load the protein sample onto the column.
-
-
Washing:
-
Wash the column extensively with Binding/Wash Buffer to remove all non-specifically bound proteins.
-
-
Elution:
-
Elute the bound protein with the harsh Elution Buffer.
-
Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and aid in refolding the denatured protein. Note that recovery of active protein is not guaranteed.
-
Caption: Comparative experimental workflows.
Conclusion
The choice between this compound and iminobiotin hinges on the specific requirements of the application. For applications where a highly stable, essentially permanent linkage is desired, such as in certain immunoassays or for the immobilization of molecules for surface-based studies, this compound (or other standard biotin derivatives) is the superior choice. However, for affinity purification where the goal is to isolate and recover a functional protein, iminobiotin offers a clear advantage. Its pH-dependent binding allows for gentle elution, preserving the biological activity of the purified molecule and enabling the regeneration and reuse of the affinity matrix. This makes iminobiotin a more cost-effective and versatile tool for preparative applications in research and drug development.
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. Iminobiotin binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Performing a Separation of Biotin and Biotinylated Substances with HiTrap Streptavidin HP and Streptavidin Sepharose High Performance [sigmaaldrich.com]
- 6. genscript.com [genscript.com]
- 7. interchim.fr [interchim.fr]
- 8. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iminobiotin affinity columns and their application to retrieval of streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Desthiobiotin: A Superior Alternative for Gentle Elution in Affinity Purification
In the realm of protein purification and interaction studies, the ability to gently elute target proteins from an affinity matrix is paramount for preserving their structural integrity and biological activity. While the biotin-streptavidin interaction has long been a gold standard for its high affinity and specificity, its near-irreversible nature necessitates harsh elution conditions that can be detrimental to sensitive proteins and their complexes. This guide provides a comprehensive comparison of desthiobiotin with traditional biotin (B1667282) and another reversible alternative, iminobiotin, highlighting the advantages of desthiobiotin for applications requiring mild elution. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their purification strategies.
Unveiling the Alternatives: A Quantitative Comparison
The key to gentle elution lies in the binding affinity between the tag and the affinity resin. Desthiobiotin, a sulfur-less analog of biotin, and iminobiotin, a pH-sensitive analog, offer reversible binding to streptavidin, a stark contrast to the robust interaction of biotin. The following tables summarize the quantitative differences between these affinity tags.
Table 1: Comparison of Binding Affinities and Elution Conditions
| Feature | Desthiobiotin | Biotin | 2-Iminobiotin (B86554) |
| Binding Affinity (Kd) to Streptavidin | ~10⁻¹¹ M[1] | ~10⁻¹⁵ M[1][2] | ~10⁻⁵ M (at pH 7.0-10.7)[3][4] |
| Binding Interaction | Reversible | Essentially Irreversible | pH-dependent, Reversible[5][6] |
| Elution Conditions | Mild, competitive elution with excess free biotin (e.g., 50 mM biotin) at physiological pH.[6][7] | Harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents, or boiling in SDS-PAGE sample buffer). | Mild, pH shift to acidic conditions (e.g., pH 4.0).[4][5] |
| Impact on Protein Integrity | High; preserves protein structure, function, and complex formation. | Potential for denaturation, aggregation, and dissociation of protein complexes. | Generally high, but protein stability at alkaline binding pH and acidic elution pH must be considered.[6] |
| Resin Regeneration | Possible, as streptavidin remains intact. | Difficult to impossible without denaturing the streptavidin. | Possible by re-equilibration with a high pH buffer.[8] |
Table 2: Operational Comparison of Gentle Elution Alternatives
| Parameter | Desthiobiotin | 2-Iminobiotin |
| Elution Principle | Competitive Displacement | pH-dependent Dissociation |
| Binding pH | Physiological (e.g., pH 7.4) | Alkaline (e.g., pH 9.5-11.0)[4][9][10] |
| Elution pH | Physiological (e.g., pH 7.4) | Acidic (e.g., pH 4.0)[4][9][10] |
| Elution Agent | Free Biotin | Acidic Buffer |
| Considerations | Requires removal of excess biotin post-elution. | Target protein must be stable at both high and low pH.[6] |
Visualizing the Workflows
The choice of affinity tag dictates the experimental workflow. The following diagrams, generated using Graphviz, illustrate the procedural differences between biotin, desthiobiotin, and 2-iminobiotin affinity purification.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. Iminobiotin binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. genscript.com [genscript.com]
Evaluating the Impact of Biotinylation on Protein Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Biotinylation, the process of attaching biotin (B1667282) to a protein, is a cornerstone technique in life sciences research, enabling a wide array of applications from affinity purification to cellular imaging. However, the very act of labeling can potentially alter a protein's structure and, consequently, its function. This guide provides a comprehensive comparison of methods to evaluate the functional impact of biotinylation, complete with experimental data and detailed protocols to ensure the integrity of your research.
Chemical vs. Enzymatic Biotinylation: A Functional Overview
The choice of biotinylation method is a critical first step that can significantly influence a protein's final activity. There are two primary approaches: chemical and enzymatic biotinylation.[1]
-
Chemical Biotinylation: This method employs biotinylation reagents that react with specific functional groups on amino acid side chains, such as primary amines (lysine), sulfhydryls (cysteine), or carboxyl groups.[1] While versatile, this approach often leads to random and non-specific labeling, which can potentially interfere with a protein's active or binding sites.[2]
-
Enzymatic Biotinylation: This highly specific method utilizes biotin ligases, such as the E. coli biotin ligase (BirA), which recognizes and attaches biotin to a specific 15-amino-acid sequence known as the AviTag.[3] This site-specific approach minimizes the risk of functional interference.[2]
The potential for non-specific labeling in chemical biotinylation to cause steric hindrance or interfere with protein function is a key concern.[2]
Quantitative Comparison of Assays for Functional Validation
Once a protein is biotinylated, it is crucial to validate that its biological activity is preserved. The choice of assay depends on the protein's function and the specific question being addressed.[4] The following table summarizes and compares key validation assays.
| Parameter | ELISA (Enzyme-Linked Immunosorbent Assay) | SPR (Surface Plasmon Resonance) | Western Blot | Cell-Based Assays |
| Primary Measurement | Binding or activity through an enzymatic reaction[4] | Real-time association and dissociation rates[4] | Relative abundance and size of the protein[4] | Physiological effect of the protein on cells[4] |
| Sensitivity | High (pM to mM range)[4] | Very high (pM to mM range)[4] | Moderate (ng range)[4] | Varies depending on the assay[4] |
| Throughput | High (96- or 384-well plates)[4] | Low to medium[4] | Low[4] | Medium to high[4] |
| Time to Result | 4-6 hours[4] | Real-time, but setup can be lengthy[4] | 1-2 days[4] | Varies (hours to days)[4] |
| Cost per Sample | Low to moderate[4] | High[4] | Moderate[4] | Moderate to high[4] |
| Label Requirement | Requires labeled antibodies or substrates[4] | Label-free[4] | Requires labeled antibodies[4] | Can be label-free or require labeled components[4] |
Key Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of biotinylated protein function.
Protocol 1: Validating Biotinylated Antibody Binding Affinity using Surface Plasmon Resonance (SPR)
This protocol measures the binding kinetics of a biotinylated antibody to its antigen.[4]
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Biotinylated antibody
-
Antigen of interest
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)[4]
Procedure:
-
System Preparation: Prime the SPR instrument with running buffer until a stable baseline is achieved.[4]
-
Ligand Immobilization: Inject the biotinylated antibody over the streptavidin-coated sensor surface to achieve the desired immobilization level. The high affinity of streptavidin for biotin ensures stable capture.[4]
-
Analyte Binding: Inject a series of antigen concentrations over the sensor surface. Monitor the association and dissociation phases in real-time.[4]
-
Regeneration: Inject the regeneration solution to remove the bound antigen, preparing the surface for the next cycle.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4]
Protocol 2: Assessing the Biological Activity of Biotinylated Epidermal Growth Factor (EGF) using a Cell Proliferation Assay
This protocol determines if biotinylated EGF can still induce cell proliferation, a key biological function.[4]
Materials:
-
EGF-responsive cell line (e.g., Human foreskin fibroblasts)
-
DMEM with 2% Fetal Bovine Serum (FBS)
-
Biotinylated EGF
-
Unlabeled EGF (positive control)
-
24-well tissue culture plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter[4]
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and allow them to adhere overnight.[4]
-
Treatment: Prepare a dilution series of both biotinylated EGF and unlabeled EGF. Add the respective solutions to the cells.[4]
-
Incubation: Incubate the cells for 3 days.[4]
-
Re-feeding: On day 3, replace the media with freshly prepared EGF solutions.[4]
-
Cell Counting: On day 5-7, detach the cells and count the number of viable cells.[4]
-
Data Analysis: Compare the proliferation induced by biotinylated EGF to that of unlabeled EGF to assess the retention of biological activity.[4]
Visualizing Workflows and Pathways
Diagrams can clarify complex experimental processes and biological relationships.
Caption: Workflow for validating biotinylated antibody binding affinity using SPR.
References
Safety Operating Guide
Proper Disposal of 6-N-Biotinylaminohexanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 6-N-Biotinylaminohexanol, safeguarding both laboratory personnel and the environment.
This compound is a biotinylation reagent used in various biochemical assays. Adherence to proper disposal protocols is paramount to mitigate potential hazards and comply with regulatory standards. The primary principle for the disposal of this compound is to treat it as a chemical waste product, following all applicable national and local regulations.
Key Disposal and Safety Information
Below is a summary of critical information regarding the handling and disposal of this compound.
| Parameter | Information | Source |
| UN Number | UN 2280 | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Container Handling | Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers like the product itself. | [1] |
| Environmental Precautions | Discharge into the environment must be avoided. Do not let product enter drains. | [1] |
| Accidental Release | Avoid inhalation of dust. Avoid substance contact. Ensure adequate ventilation. Collect, bind, and pump off spills. Take up dry and dispose of properly. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
2. Waste Segregation and Labeling:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Chemical Waste" and "this compound."
3. Preparing for Disposal:
-
Whenever possible, keep this compound in its original container for disposal.[1]
-
Do not mix this compound waste with other chemical or biological waste streams.[1]
4. Waste Collection:
-
For solid waste (e.g., contaminated consumables such as pipette tips, tubes), place them directly into the designated hazardous waste container.
-
For liquid waste (e.g., unused solutions), pour carefully into the designated liquid hazardous waste container. Avoid splashing.
5. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional guidelines for the storage of hazardous chemical waste.
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with all necessary information about the waste, including the chemical name and quantity.
7. Documentation:
-
Maintain a log of the chemical waste generated, including the date, chemical name, and quantity. This is crucial for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Essential Safety and Logistics for Handling 6-N-Biotinylaminohexanol
Disclaimer: No specific Safety Data Sheet (SDS) for 6-N-Biotinylaminohexanol was readily available. The following guidance is synthesized from safety information for biotin (B1667282) derivatives and n-hexanol, and is intended to supplement, not replace, a thorough risk assessment conducted by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personal safety and experimental integrity.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash hazards. | Protects eyes from airborne particles and splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][2] Gloves should be inspected before use and changed regularly. | Prevents direct skin contact with the compound.[1][2] |
| Body Protection | A fully buttoned laboratory coat.[2] Fire-retardant and impervious clothing may be necessary depending on the scale of work.[1] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Generally not required with adequate ventilation.[1] If dust is generated or ventilation is inadequate, a NIOSH-certified respirator is recommended.[2] | Prevents inhalation of fine powder particles.[1][2] |
| Foot Protection | Closed-toe shoes that cover the entire foot.[2] | Protects feet from spills and falling objects.[2] |
Operational Plan: Handling and Disposal
A systematic workflow is essential for minimizing risk. The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Based on common practice for similar reagents, storage at -20°C is recommended.[2]
2. Preparation and Handling:
-
All handling of powdered this compound should be conducted in a chemical fume hood to prevent the inhalation of dust and aerosols.[2]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Before handling, ensure all required PPE is worn correctly.
-
Use dedicated utensils (e.g., spatulas, weigh boats) for handling the compound.
3. Dissolution:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Handle solutions in a well-ventilated area, and keep containers closed when not in use.
4. Disposal:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and weigh boats should be collected in a designated, sealed, and clearly labeled waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant waste container.[1]
-
Labeling: All waste containers must be clearly labeled with the full chemical name, concentration, associated hazards, and the date of accumulation.[1]
-
Storage and Disposal: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they can be disposed of according to institutional and local regulations.[1]
First Aid Measures
In the event of exposure, immediate action is crucial. The following table summarizes first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If irritation or discomfort persists, seek medical attention.[3] |
| Skin Contact | Immediately flush the affected area with plenty of water and soap.[3] Remove contaminated clothing. If irritation develops, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[3] Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
